Pipenzolate
Description
Properties
CAS No. |
13473-38-6 |
|---|---|
Molecular Formula |
C22H28NO3+ |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(1-ethyl-1-methylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C22H28NO3/c1-3-23(2)16-10-15-20(17-23)26-21(24)22(25,18-11-6-4-7-12-18)19-13-8-5-9-14-19/h4-9,11-14,20,25H,3,10,15-17H2,1-2H3/q+1 |
InChI Key |
WPUKUEMZZRVAKZ-UHFFFAOYSA-N |
SMILES |
CC[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
Canonical SMILES |
CC[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
Other CAS No. |
13473-38-6 |
Related CAS |
125-51-9 (bromide) |
Synonyms |
1-ethyl-3-hydroxy-1-methylpiperidinium bromide benzilate AN 1111 Ila-Med pipenzolate pipenzolate bromide Piptal |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Pipenzolate Bromide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pipenzolate bromide is a quaternary ammonium (B1175870) compound recognized for its potent antimuscarinic properties.[1][2] Chemically identified as 1-ethyl-3-[2-hydroxy(diphenyl)acetoxy]-1-methylpiperidinium bromide, it has been primarily utilized as an antispasmodic agent for the treatment of various gastrointestinal disorders, including peptic ulcers and irritable bowel syndrome.[1][2][3] Its therapeutic efficacy is rooted in its ability to modulate the parasympathetic nervous system's influence on smooth muscle and secretory glands.[2]
This technical guide provides a comprehensive examination of the molecular mechanism of action of this compound bromide. It details its interaction with specific muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes, the subsequent effects on intracellular signaling cascades, and the key experimental methodologies employed to elucidate its pharmacological profile.
Core Mechanism of Action: Competitive Antagonism
The primary mechanism of action of this compound bromide is competitive antagonism at muscarinic acetylcholine receptors.[1][4][5] It directly competes with the endogenous neurotransmitter, acetylcholine (ACh), for the same binding site on the mAChR.[1] By reversibly binding to the receptor without activating it, this compound bromide prevents ACh-mediated signal transduction, effectively blocking parasympathetic stimulation of target organs.[3][6] This blockade leads to a reduction in smooth muscle contractility and glandular secretions, which are the principle therapeutic effects observed in the gastrointestinal tract.[2][3]
While there are five subtypes of muscarinic receptors (M1-M5), the therapeutic effects of this compound bromide in the gut are predominantly attributed to its antagonism at the M2 and M3 subtypes, which are highly expressed in gastrointestinal smooth muscle.[3]
References
- 1. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 6. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
An In-depth Technical Guide on the Synthesis and Characterization of Pipenzolate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of pipenzolate, an antimuscarinic agent. The document details the synthetic pathways, experimental protocols for characterization, and its mechanism of action, serving as a valuable resource for professionals in drug development and research.
Introduction
This compound is a quaternary ammonium (B1175870) compound that functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. Its therapeutic application lies in the treatment of gastrointestinal disorders characterized by smooth muscle spasms. This guide outlines the chemical synthesis and detailed analytical characterization of this compound bromide, the methylated form of N-ethyl-3-piperidyl benzilate.
Synthesis of this compound Bromide
The synthesis of this compound bromide is typically achieved through a two-step process involving the esterification of N-ethyl-3-piperidinol with benzilic acid, followed by quaternization of the resulting tertiary amine with methyl bromide.
Synthesis Pathway
A common synthetic route is described in U.S. Patent 2,918,406 and by Biel et al. in the Journal of the American Chemical Society (1952). The pathway involves the formation of N-ethyl-3-piperidyl benzilate, which is then quaternized.
Experimental Protocol for Synthesis
Step 1: Synthesis of N-ethyl-3-piperidyl benzilate [1]
-
A mixture of N-ethyl-3-chloropiperidine and an equimolar amount of benzilic acid is prepared.
-
The reaction mixture is heated, typically in a suitable solvent, to facilitate the esterification reaction.
-
Upon completion of the reaction, the mixture is cooled, and the product, N-ethyl-3-piperidyl benzilate, is isolated.
-
Purification is achieved by recrystallization from an appropriate solvent, such as methyl ethyl ketone.[1]
Step 2: Synthesis of this compound Bromide (Quaternization)
-
N-ethyl-3-piperidyl benzilate is dissolved in a suitable solvent.
-
An excess of methyl bromide is added to the solution.
-
The reaction mixture is stirred at room temperature or with gentle heating to facilitate the quaternization of the tertiary amine.
-
The product, this compound bromide, precipitates out of the solution and is collected by filtration.
-
The crude product is washed with a suitable solvent to remove any unreacted starting materials and byproducts.
-
Further purification can be achieved by recrystallization to yield pure this compound bromide crystals.
Characterization of this compound Bromide
A comprehensive characterization of this compound bromide is essential to confirm its identity, purity, and solid-state properties. The following analytical techniques are commonly employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the quantitative analysis and purity assessment of this compound bromide.
Experimental Protocol:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate (B84403) buffer. The pH of the mobile phase is a critical parameter for achieving optimal separation.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound bromide exhibits significant absorbance.
-
Quantification: A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The concentration of this compound bromide in a sample is then determined by comparing its peak area to the calibration curve.
| Parameter | Value |
| Molecular Formula | C₂₂H₂₈BrNO₃ |
| Molecular Weight | 434.37 g/mol [1] |
| Melting Point | 179-180 °C[1] |
| Appearance | White or almost white, crystalline powder |
| Solubility | Soluble in water[1] |
Table 1: Physicochemical Properties of this compound Bromide
Spectroscopic and Spectrometric Characterization
3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound bromide molecule.
Experimental Protocol:
-
A small amount of the this compound bromide sample is intimately mixed with dry potassium bromide (KBr).
-
The mixture is pressed into a thin, transparent pellet.
-
The FTIR spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
Expected Characteristic Absorptions:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | 3600-3200 (broad) |
| C-H (aromatic) | 3100-3000 |
| C-H (aliphatic) | 3000-2850 |
| C=O (ester) | ~1730 |
| C=C (aromatic) | 1600-1450 |
| C-O (ester) | 1300-1000 |
Table 2: Expected FTIR Absorption Bands for this compound Bromide
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for elucidating the detailed molecular structure of this compound bromide.
Experimental Protocol:
-
A small amount of this compound bromide is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the this compound cation.
Experimental Protocol:
-
A dilute solution of this compound bromide is introduced into the mass spectrometer.
-
The sample is ionized using a suitable technique (e.g., electrospray ionization - ESI).
-
The mass-to-charge ratio (m/z) of the resulting ions is measured.
The expected molecular ion for the this compound cation (C₂₂H₂₈NO₃⁺) would have an m/z value corresponding to its molecular weight.
Thermal Analysis
3.3.1. Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition profile of this compound bromide.
Experimental Protocol:
-
A small, accurately weighed sample of this compound bromide is placed in a TGA pan.
-
The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).
-
The change in mass of the sample is recorded as a function of temperature.
3.3.2. Differential Scanning Calorimetry (DSC)
DSC is employed to determine the melting point and other thermal transitions of this compound bromide.
Experimental Protocol:
-
A small, accurately weighed sample of this compound bromide is sealed in a DSC pan.
-
The sample is heated at a constant rate, and the heat flow to the sample is measured relative to an empty reference pan.
-
The melting point is observed as an endothermic peak on the DSC thermogram.
X-Ray Diffraction (XRD)
Powder XRD is a critical technique for characterizing the crystalline structure of this compound bromide.
Experimental Protocol:
-
A finely powdered sample of this compound bromide is packed into a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern is a unique "fingerprint" of the crystalline form.
Mechanism of Action and Biological Activity
This compound bromide is an antimuscarinic agent that competitively antagonizes the action of acetylcholine at muscarinic receptors, particularly the M2 and M3 subtypes, in the gastrointestinal tract. This blockade of acetylcholine leads to a reduction in smooth muscle contractions and secretions.
Signaling Pathway
Radioligand Binding Assay
The affinity of this compound bromide for muscarinic receptors can be determined using a radioligand binding assay.
Experimental Protocol (General):
-
Membrane Preparation: Membranes expressing the target muscarinic receptor subtype are prepared from a suitable source (e.g., cell lines or animal tissue).
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of unlabeled this compound bromide.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the inhibitory constant (Ki) of this compound bromide, which is a measure of its binding affinity for the receptor.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound bromide. The described synthetic route and analytical methodologies offer a robust framework for the preparation and quality control of this important antimuscarinic agent. The information presented herein is intended to support researchers, scientists, and drug development professionals in their work with this compound and related compounds.
References
An In-depth Technical Guide to the Chemical Properties of Pipenzolate Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of pipenzolate bromide. The information is curated for professionals in research and drug development, with a focus on structured data, detailed experimental protocols, and visualizations of its mechanism of action.
Introduction
This compound bromide is a quaternary ammonium (B1175870) compound and a synthetic antimuscarinic agent.[1] It functions as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors, particularly the M2 and M3 subtypes.[1][2] This action leads to a reduction in smooth muscle contractions and secretions in the gastrointestinal tract.[1][3] Consequently, it is primarily indicated for the treatment of gastrointestinal disorders characterized by smooth muscle spasms, such as irritable bowel syndrome and peptic ulcers.[2][3] Chemically, it is the bromide salt of the 1-ethyl-1-methyl-3-piperidyl ester of benzilic acid.
Core Chemical and Physical Properties
The fundamental chemical and physical identifiers and properties of this compound bromide are summarized in the table below for clear and rapid reference.
| Property | Value | Reference(s) |
| IUPAC Name | (1-ethyl-1-methylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate bromide | [4] |
| CAS Number | 125-51-9 | [4] |
| Molecular Formula | C₂₂H₂₈BrNO₃ | [4][5] |
| Molecular Weight | 434.37 g/mol | [5] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 179-180 °C | |
| Solubility | Soluble in water | |
| LogP (calculated) | 0.0574 | |
| SMILES | CC[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-] | [4][6] |
| InChI Key | XEDCWWFPZMHXCM-UHFFFAOYSA-M | [4] |
pKa Considerations
As a quaternary ammonium compound, this compound bromide possesses a permanent positive charge on the nitrogen atom. It is a strong electrolyte and remains fully ionized regardless of the pH of the solution. Therefore, a pKa value is not typically determined or relevant for this functional group in the context of physiological pH ranges.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound bromide exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[6] It shows a predominant affinity for M2 and M3 receptors, which are prevalent in the smooth muscles of the gastrointestinal tract.[1]
In the parasympathetic nervous system, acetylcholine (ACh) binding to M3 receptors on smooth muscle cells initiates a signaling cascade via the Gq protein.[7][8] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to smooth muscle contraction.[7][8]
This compound bromide competitively blocks the binding of ACh to the M3 receptor, thereby inhibiting this entire cascade and resulting in smooth muscle relaxation.[1][3]
Caption: Muscarinic M3 receptor signaling pathway and its inhibition by this compound bromide.
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of a compound like this compound bromide are provided below. These represent standard, validated laboratory procedures.
Melting Point Determination (Capillary Method)
This protocol outlines the standard procedure for determining the melting point range of a solid crystalline compound using a digital melting point apparatus.[9][10][11]
-
Sample Preparation:
-
Ensure the this compound bromide sample is completely dry and finely powdered.
-
Obtain a glass capillary tube, sealed at one end.
-
Press the open end of the capillary tube into the powder until a small amount of sample enters the tube.[12]
-
Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample height should be 2-3 mm.[11]
-
-
Apparatus Setup:
-
Turn on the melting point apparatus.
-
Set a starting temperature approximately 15-20°C below the expected melting point (179°C).[9][11]
-
Set the heating ramp rate. For an initial rapid determination, a rate of 4-5°C/minute can be used. For the precise measurement, a slower rate of 1-2°C/minute is required near the melting point.[11]
-
-
Measurement:
-
Insert the packed capillary tube into the sample holder of the apparatus.
-
Begin heating and observe the sample through the magnified viewfinder.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Continue heating and record the temperature at which the last solid crystal turns into a transparent liquid (T₂).
-
The melting point is reported as the range T₁ - T₂.
-
For accuracy, perform the determination in triplicate with fresh samples for each run.[10]
-
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[13][14][15]
-
Preparation:
-
Prepare a buffer solution at the desired pH (e.g., pH 7.4 phosphate (B84403) buffer to simulate physiological conditions).
-
Create a series of standard solutions of this compound bromide of known concentrations in the chosen buffer for generating a calibration curve.
-
-
Equilibration:
-
Add an excess amount of solid this compound bromide to a known volume of the buffer in a sealed vial or flask. The presence of undissolved solid must be visible.[14]
-
Place the flask in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13]
-
-
Sampling and Analysis:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. This is typically done using a syringe fitted with a filter (e.g., 0.22 µm PVDF).
-
Quantify the concentration of dissolved this compound bromide in the filtrate using a validated analytical method, such as HPLC-UV or LC/MS.
-
Determine the concentration by comparing the analytical response to the previously generated calibration curve. The resulting concentration is the equilibrium solubility.
-
Caption: General experimental workflow for determining aqueous solubility via the shake-flask method.
LogP Determination (Octanol-Water Shake-Flask Method)
This protocol describes the classic shake-flask method for determining the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) of a compound.[16][17][18][19]
-
Phase Preparation:
-
Prepare n-octanol and an aqueous buffer (e.g., pH 7.4 phosphate buffer).
-
Pre-saturate the two phases by mixing them vigorously for 24 hours and then allowing them to separate completely. Use the n-octanol-saturated buffer and the buffer-saturated n-octanol for the experiment.[19]
-
-
Partitioning:
-
Prepare a stock solution of this compound bromide in the aqueous buffer.
-
In a separation funnel or vial, combine a known volume of the buffer-saturated n-octanol and a known volume of the drug-containing, n-octanol-saturated buffer.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[17]
-
-
Phase Separation and Analysis:
-
Allow the mixture to stand undisturbed until the two phases have clearly and completely separated. Centrifugation can be used to accelerate this process and break up any emulsions.
-
Carefully sample a precise aliquot from both the aqueous phase and the n-octanol phase.
-
Determine the concentration of this compound bromide in each phase using a suitable analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase:
-
P = [Concentration]octanol / [Concentration]aqueous
-
-
The LogP (or LogD at the experimental pH) is the base-10 logarithm of this ratio:
-
LogP = log₁₀(P)
-
-
References
- 1. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 2. This compound-methylbromide - Mechanism, Indication, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. What is this compound Bromide used for? [synapse.patsnap.com]
- 4. This compound Bromide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound bromide [medbox.iiab.me]
- 7. atsjournals.org [atsjournals.org]
- 8. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. emeraldcloudlab.com [emeraldcloudlab.com]
- 11. jk-sci.com [jk-sci.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. fda.gov [fda.gov]
- 16. LogP / LogD shake-flask method [protocols.io]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. researchgate.net [researchgate.net]
- 19. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Muscarinic Receptor Antagonist Activity of Pipenzolate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Pipenzolate and Muscarinic Receptors
This compound bromide acts as an antimuscarinic agent by blocking muscarinic acetylcholine (B1216132) receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. There are five subtypes of muscarinic receptors, designated M1 through M5, each with distinct tissue distributions and signaling mechanisms.
-
M1, M3, and M5 receptors typically couple through Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC).
-
M2 and M4 receptors primarily couple through Gi/o proteins to inhibit adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
This compound's therapeutic effects in the gastrointestinal tract are believed to be mediated primarily through the blockade of M2 and M3 receptors, leading to smooth muscle relaxation and reduced secretions.
Quantitative Analysis of this compound's Muscarinic Receptor Antagonist Activity
A thorough characterization of a muscarinic antagonist like this compound involves determining its binding affinity (Ki) and functional potency (IC50 or pA2) at each of the five muscarinic receptor subtypes. This allows for the assessment of its potency and selectivity.
Data Presentation
While specific experimental values for this compound are not available in the reviewed literature, the following tables illustrate how such data would be presented.
Table 1: Illustrative Binding Affinity Profile of this compound for Human Muscarinic Receptors
| Receptor Subtype | K_i_ (nM) |
|---|---|
| M1 | [Data Not Available] |
| M2 | [Data Not Available] |
| M3 | [Data Not Available] |
| M4 | [Data Not Available] |
| M5 | [Data Not Available] |
Note: K_i_ (inhibition constant) represents the concentration of a ligand that will bind to half the binding sites at equilibrium. Lower K_i_ values indicate higher binding affinity.
Table 2: Illustrative Functional Antagonist Potency of this compound at Human Muscarinic Receptors
| Receptor Subtype | Assay Type | Functional Potency (IC_50_ nM or pA_2_) |
|---|---|---|
| M1 | Calcium Mobilization | [Data Not Available] |
| M2 | cAMP Inhibition | [Data Not Available] |
| M3 | Calcium Mobilization | [Data Not Available] |
| M4 | cAMP Inhibition | [Data Not Available] |
| M5 | Calcium Mobilization | [Data Not Available] |
Note: IC_50_ is the concentration of an antagonist that produces 50% of the maximal inhibition. pA_2_ is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the muscarinic receptor antagonist activity of a compound like this compound.
Radioligand Binding Assay for Determination of Binding Affinity (K_i_)
This assay measures the affinity of a compound for a receptor by assessing its ability to compete with a radiolabeled ligand.[3]
Objective: To determine the K_i_ of this compound at each human muscarinic receptor subtype (M1-M5).
Materials:
-
Membrane preparations from cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), a non-selective muscarinic antagonist.
-
This compound bromide.
-
Non-specific binding control (e.g., a high concentration of atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at its K_d_ value), and varying concentrations of this compound.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC_50_ value.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + ([L]/K_d_)) where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[4]
-
In Vitro Functional Assay: Calcium Mobilization for M1, M3, and M5 Receptors
This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a hallmark of Gq-coupled receptor activation.[5]
Objective: To determine the functional potency (IC_50_) of this compound in blocking agonist-induced calcium mobilization via M1, M3, and M5 receptors.
Materials:
-
Cells stably expressing individual human M1, M3, or M5 receptors.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM).
-
A muscarinic agonist (e.g., carbachol).
-
This compound bromide.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with automated injection capabilities.
Protocol:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Antagonist Pre-incubation: Wash the cells and then pre-incubate them with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of the muscarinic agonist (typically the EC_80_) into each well.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (or the peak fluorescence) for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC_50_ value.
-
Schild Analysis for Determination of pA_2_
Schild analysis is used to determine the dissociation constant (K_B_) of a competitive antagonist, which is then expressed as the pA_2_ value.[2] This method provides a robust measure of antagonist potency that is independent of the agonist's efficacy and concentration.
Objective: To determine the pA_2_ value of this compound at a specific muscarinic receptor subtype.
Protocol:
-
Generate Agonist Dose-Response Curves: Perform a functional assay (e.g., calcium mobilization or cAMP inhibition) to generate a full dose-response curve for a muscarinic agonist (e.g., carbachol) in the absence of the antagonist.
-
Generate Agonist Dose-Response Curves in the Presence of Antagonist: Repeat the agonist dose-response curve in the presence of several fixed concentrations of this compound. A competitive antagonist will cause a parallel rightward shift of the agonist dose-response curve with no change in the maximum response.[6]
-
Determine EC_50_ Values: Calculate the EC_50_ value for the agonist from each dose-response curve (both in the absence and presence of the antagonist).
-
Calculate Dose Ratios: For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the agonist EC_50_ in the presence of the antagonist to the agonist EC_50_ in the absence of the antagonist.
-
Construct the Schild Plot: Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[Antagonist]) on the x-axis.
-
Determine pA_2_: For a competitive antagonist, the data points should fall on a straight line with a slope of 1. The pA_2_ value is the x-intercept of this line.[2]
Visualization of Signaling Pathways and Experimental Workflows
Muscarinic Receptor Signaling Pathways
The following diagrams illustrate the primary signaling cascades initiated by the activation of muscarinic receptors.
Caption: Muscarinic receptor signaling pathways.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound is a muscarinic receptor antagonist with clinical utility in gastrointestinal disorders. A comprehensive understanding of its pharmacological profile requires detailed in vitro characterization of its binding affinity and functional potency at all five muscarinic receptor subtypes. The experimental protocols and data analysis methods described in this guide, including radioligand binding assays, functional calcium mobilization assays, and Schild analysis, represent the standard approaches for obtaining this critical information. While specific quantitative data for this compound is not widely published, the methodologies outlined here provide a robust framework for the preclinical evaluation and development of this and other muscarinic receptor antagonists. Further research to elucidate the complete selectivity profile of this compound would be invaluable for a more precise understanding of its therapeutic actions and potential side effects.
References
- 1. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 3. pa2online.org [pa2online.org]
- 4. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 5. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pipenzolate Bromide and its Structural Analogues for Researchers, Scientists, and Drug Development Professionals
Introduction
Pipenzolate bromide is a quaternary ammonium (B1175870) compound that functions as a muscarinic acetylcholine (B1216132) receptor antagonist. Its primary clinical application is in the treatment of gastrointestinal disorders characterized by smooth muscle spasms. This technical guide provides a comprehensive overview of this compound bromide and its structural analogues, with a focus on their synthesis, structure-activity relationships, and the experimental protocols used for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the field of anticholinergic agents.
Core Compound: this compound Bromide
This compound bromide, chemically known as 1-ethyl-1-methyl-3-piperidyl benzilate bromide, is a synthetic antimuscarinic agent.[1] It exerts its pharmacological effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors, particularly the M3 subtype, which is prevalent in the smooth muscle of the gastrointestinal tract.[2] This antagonism leads to a reduction in smooth muscle tone and motility, thereby alleviating spasms.
Structural Analogues
The core structure of this compound bromide, a piperidinyl benzilate ester with a quaternary ammonium group, has been the basis for the development of several structural analogues. These analogues have been synthesized and evaluated to explore the impact of structural modifications on their antimuscarinic activity, receptor selectivity, and pharmacokinetic properties. Key analogues include:
-
Mepenzolate (B1170382) Bromide: The N,N-dimethyl analogue of this compound bromide.[3]
-
Glycopyrronium Bromide: Features a pyrrolidinium (B1226570) ring instead of a piperidinium (B107235) ring and a cyclopentyl group on the benzilate moiety.[4][5]
-
Oxyphenonium Bromide: Possesses a diethylmethylammonium group and a cyclohexyl group on the benzilate moiety.[6]
-
N-Ethyl-3-piperidyl Benzilate: The tertiary amine precursor to this compound bromide.[7][8]
Structure-Activity Relationships
The pharmacological activity of this compound bromide and its analogues is significantly influenced by their chemical structure. Key structure-activity relationships (SAR) for this class of compounds are summarized below:
-
Quaternary Ammonium Group: The presence of a quaternary ammonium group is crucial for high antimuscarinic potency. However, the size of the substituents on the nitrogen atom can influence activity, with larger groups sometimes leading to a decrease in potency.[9][10]
-
Ester Moiety: The benzilate ester group plays a critical role in binding to the muscarinic receptor. Modifications to the acyl group can significantly alter potency, with esters of aromatic or higher molecular weight acids often exhibiting antagonist activity.[10]
-
Heterocyclic Amino Alcohol: The nature of the heterocyclic ring (e.g., piperidine (B6355638) vs. pyrrolidine) and the position of the ester linkage affect the compound's affinity and selectivity for different muscarinic receptor subtypes.[11]
-
Substituents on the Benzilate Moiety: The presence of hydroxyl and phenyl groups on the benzilate moiety is important for activity. Substitution on the phenyl rings can impact both potency and receptor selectivity.[11]
-
Stereochemistry: The presence of chiral centers in the amino alcohol and the benzilate moiety can lead to stereoisomers with different pharmacological activities. For instance, the (R)-enantiomer of 3-quinuclidinyl benzilate has a significantly higher affinity for muscarinic receptors than the (S)-enantiomer.[6]
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound bromide and its structural analogues, providing a basis for comparing their antimuscarinic activity.
| Compound | Receptor Subtype(s) | Assay Type | Value | Units | Reference |
| Mepenzolate Bromide | M2 (human) | Radioligand Binding (Ki) | 0.68 | nM | [12] |
| M3 (human) | Radioligand Binding (Ki) | 2.6 | nM | [12] | |
| Glycopyrronium Bromide | M1, M2, M3 (human) | Radioligand Binding (Ki) | 0.5 - 3.6 | nM | [2] |
| Oxyphenonium Bromide | Muscarinic (guinea pig atria) | Radioligand Binding (Kd) | 0.11 | nM | [13] |
| Muscarinic (guinea pig ileum) | Radioligand Binding (Kd) | 0.17 | nM | [13] | |
| 4-DAMP | M2 (bovine) | Radioligand Binding (pKi) | 8.25 | [14] | |
| Pirenzepine | M2 (bovine) | Radioligand Binding (pKi) | 6.91 | [14] | |
| AF-DX 116 | M2 (bovine) | Radioligand Binding (pKi) | 6.90 | [14] | |
| Hexahydrodifenidol | M2 (bovine) | Radioligand Binding (pKi) | 7.45 | [14] | |
| p-Fluoro-hexahydro-difenidol | M2 (bovine) | Radioligand Binding (pKi) | 7.17 | [14] | |
| Solifenacin | M1, M2, M3, M4, M5 (human) | Radioligand Binding (Ki) | 26, 170, 12, 110, 31 | nM | [15] |
| Rat Urinary Bladder | Functional Assay (pA2) | 7.44 | [15] |
Experimental Protocols
Synthesis of N-Methyl-3-piperidyl Benzilate Methobromide (Mepenzolate Bromide)
This protocol describes the synthesis of mepenzolate bromide, a structural analogue of this compound bromide, through the methylation of N-methyl-3-piperidyl benzilate.[3]
Materials:
-
N-Methyl-3-piperidyl benzilate (JB-336)
-
Methyl bromide
-
Anhydrous diethyl ether
-
Reaction vessel
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve N-methyl-3-piperidyl benzilate in anhydrous diethyl ether in a suitable reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly bubble methyl bromide gas through the cooled solution with continuous stirring.
-
Continue the reaction for a specified period, monitoring the formation of a precipitate.
-
After the reaction is complete, collect the precipitate by filtration.
-
Wash the precipitate with cold anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the resulting white solid, mepenzolate bromide, under vacuum.
Radioligand Binding Assay for Muscarinic Receptors
This protocol outlines a general procedure for determining the binding affinity of test compounds to muscarinic receptors using a radioligand binding assay.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest
-
Radioligand (e.g., [³H]-N-methylscopolamine)
-
Test compounds (this compound bromide or its analogues)
-
Assay buffer (e.g., phosphate-buffered saline)
-
Non-specific binding control (e.g., atropine)
-
96-well microplates
-
Filtration apparatus with glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the target muscarinic receptor subtype.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Radioligand and cell membranes.
-
Non-specific Binding: Radioligand, cell membranes, and a high concentration of a non-labeled antagonist (e.g., atropine).
-
Competition Binding: Radioligand, cell membranes, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at a specific temperature for a time sufficient to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competition assays, determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Isolated Tissue Bath Functional Assay
This protocol describes a functional assay to evaluate the antagonist activity of this compound bromide and its analogues on smooth muscle contraction in an isolated tissue bath.[1][16][17]
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, rat bladder)
-
Physiological salt solution (PSS), e.g., Krebs-Henseleit solution
-
Carbogen gas (95% O₂, 5% CO₂)
-
Isolated tissue bath system with force transducer and data acquisition software
-
Muscarinic agonist (e.g., carbachol, acetylcholine)
-
Test compounds (this compound bromide or its analogues)
Procedure:
-
Tissue Preparation: Dissect the desired smooth muscle tissue and mount it in the isolated tissue bath chamber filled with PSS, maintained at 37°C and continuously bubbled with carbogen.
-
Equilibration: Allow the tissue to equilibrate under a basal resting tension for a defined period (e.g., 60 minutes), with periodic washing with fresh PSS.[1]
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) to establish the baseline contractile response.
-
Antagonist Incubation: Wash the tissue and incubate it with a specific concentration of the test compound (antagonist) for a predetermined time.
-
Second Agonist Concentration-Response Curve: In the presence of the antagonist, generate a second cumulative concentration-response curve for the same agonist.
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of the antagonist. A rightward shift in the curve in the presence of the antagonist indicates competitive antagonism. The pA2 value, a measure of the antagonist's potency, can be calculated from these shifts.
References
- 1. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]
- 2. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Methyl-3-piperidyl benzilate - Wikipedia [en.wikipedia.org]
- 4. Structure and conformation activity relationships of heterocyclic acetylcholine analogues. X. The inhibitory effect of 3-quinuclidinyl benzilates on cardiac muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Buy N-Methyl-3-piperidyl benzilate (EVT-1542861) | 3321-80-0 [evitachem.com]
- 7. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. reprocell.com [reprocell.com]
- 10. N-Methyl-3-piperidyl benzilate [medbox.iiab.me]
- 11. Methoctramine binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jrias.or.jp [jrias.or.jp]
- 13. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 16. M3 (Muscarinic) Receptors Mnemonic for USMLE [pixorize.com]
- 17. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Effects of Pipenzolate on Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo effects of pipenzolate on smooth muscle. This compound is an anticholinergic agent recognized for its utility in treating various gastrointestinal disorders, including spasms and cramps.[1] Its primary therapeutic action stems from its ability to modulate the effects of acetylcholine (B1216132) on smooth muscle. This document details its mechanism of action, provides representative experimental protocols for in vivo evaluation, and presents a framework for quantitative data analysis.
Mechanism of Action
This compound bromide functions as a selective antagonist of muscarinic acetylcholine receptors (mAChRs), with a predominant effect on the M2 and M3 subtypes.[1] These receptors are densely located on smooth muscle cells within the gastrointestinal tract, bladder, and airways.[1]
Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, stimulates these receptors to initiate a signaling cascade that leads to smooth muscle contraction. By competitively blocking the M3 receptor, this compound inhibits the action of acetylcholine, resulting in a reduction of smooth muscle tone and contractility.[1] This antispasmodic effect alleviates the symptoms associated with gastrointestinal hypermotility.[1] Furthermore, its anticholinergic properties can reduce gastrointestinal secretions, contributing to its overall therapeutic profile.[1]
Signaling Pathway of this compound Action
Quantitative Data on In Vivo Efficacy
Specific quantitative in vivo data for this compound's effects on smooth muscle is not extensively detailed in publicly available, peer-reviewed literature. Therefore, this section provides a structured template for researchers to compile empirical data from preclinical studies. The table below outlines the key parameters that should be determined to characterize the in vivo profile of this compound.
| Parameter | Animal Model | Tissue/Organ | Route of Administration | Dose Range (mg/kg) | Measurement | Outcome Metric |
| Antispasmodic Activity | Rat/Mouse | Distal Colon | Oral Gavage (p.o.) | e.g., 1-30 | Inhibition of carbachol-induced contractions | ED₅₀ (Effective Dose, 50%) |
| GI Motility | Mouse | Small Intestine | Intraperitoneal (i.p.) | e.g., 0.5-20 | Charcoal meal transit time | % Inhibition of Transit |
| Gastric Emptying | Rat | Stomach | p.o. or i.p. | e.g., 1-30 | Phenol red retention in stomach | % Decrease in Emptying |
| Bladder Contractility | Rat | Urinary Bladder | Intravenous (i.v.) | e.g., 0.1-10 | Urethane-anesthetized cystometry | Reduction in micturition frequency |
Experimental Protocols
The following are representative protocols for evaluating the in vivo effects of this compound on gastrointestinal smooth muscle in rodent models. These protocols are based on established methodologies and should be adapted and optimized with preliminary dose-finding studies.
Protocol: Inhibition of Gastrointestinal Transit (Charcoal Meal Test) in Mice
Objective: To assess the inhibitory effect of this compound on gastrointestinal motility.
Materials:
-
Male Swiss-Webster mice (20-25 g)
-
This compound bromide
-
Vehicle solution (e.g., 0.9% sterile saline or 0.5% carboxymethylcellulose)
-
10% activated charcoal suspension in 5% gum acacia
-
Oral gavage needles (20-22 gauge)
-
Syringes
Procedure:
-
Animal Acclimation: Acclimate mice for at least 7 days with free access to food and water.
-
Fasting: Fast the animals for 18-24 hours prior to the experiment, with water provided ad libitum.
-
Grouping: Randomly assign mice to control and treatment groups (n=8-10 per group).
-
Drug Administration:
-
Administer the vehicle solution to the control group via oral gavage (e.g., 10 mL/kg).
-
Administer this compound at various doses (e.g., 1, 5, 10, 20 mg/kg) dissolved in the vehicle to the treatment groups.
-
-
Charcoal Administration: 30 minutes (for i.p.) or 60 minutes (for p.o.) after drug administration, administer the 10% charcoal meal suspension (10 mL/kg) to all animals via oral gavage.
-
Euthanasia & Dissection: After a set time (e.g., 20-30 minutes) following charcoal administration, euthanize the mice by cervical dislocation.
-
Measurement: Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the ileo-caecal junction. Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculation: Calculate the percentage of intestinal transit for each mouse:
-
% Transit = (Distance traveled by charcoal / Total length of small intestine) x 100
-
-
Data Analysis: Calculate the percent inhibition for each dose relative to the control group:
-
% Inhibition = [(Control % Transit - Treated % Transit) / Control % Transit] x 100
-
Experimental Workflow Visualization
References
A Technical Guide to the Pharmacokinetics of Pipenzolate in Animal Models: A Methodological and Analytical Framework
For Researchers, Scientists, and Drug Development Professionals
Executive Summary:
Pipenzolate is an anticholinergic agent that has been used for the treatment of gastrointestinal disorders.[1][2] Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is fundamental for its preclinical and clinical development. This technical guide provides a comprehensive overview of the methodologies and analytical considerations for evaluating the pharmacokinetics of this compound in various animal models. Due to a notable scarcity of publicly available, detailed pharmacokinetic data for this compound, this document establishes a robust framework based on established principles of pharmacokinetic research in animal models. The guide offers generalized experimental protocols, data presentation templates, and visualizations to aid researchers in the design and interpretation of such studies.
Introduction to this compound and Pharmacokinetic Principles
Pharmacokinetic (PK) studies are essential in drug development to determine the optimal dose, dosing frequency, and to understand the potential for drug-drug interactions and toxicity. Key parameters evaluated in PK studies include:
-
Cmax: The maximum concentration of the drug in the plasma.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total exposure to the drug over time.
-
t1/2 (Half-life): The time it takes for the drug concentration in the plasma to reduce by half.
-
Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Experimental Protocols for Pharmacokinetic Studies
The following are detailed, albeit generalized, protocols for conducting pharmacokinetic studies of a compound like this compound in rodent (rat) and non-rodent (dog) models.
Rodent Model: Rat
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in rats.
Materials:
-
Male and female Sprague-Dawley or Wistar rats (8-10 weeks old).
-
This compound bromide reference standard.
-
Vehicle for dosing (e.g., saline for IV, 0.5% methylcellulose (B11928114) for oral).
-
Cannulation materials (for serial blood sampling).
-
Metabolic cages for collection of urine and feces.
-
Analytical instrumentation (e.g., LC-MS/MS).
Methodology:
-
Animal Acclimatization and Housing: Animals are acclimated for at least one week in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.
-
Dose Formulation: Prepare a sterile solution of this compound in saline for IV administration and a suspension in 0.5% methylcellulose for oral gavage.
-
Animal Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1 mg/kg) via the tail vein (n=5 per sex).
-
Group 2: Oral (PO) administration (e.g., 10 mg/kg) via oral gavage (n=5 per sex).
-
-
Blood Sampling:
-
For IV administration, collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose, and at 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
For PO administration, collect blood samples at pre-dose, and at 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA), and centrifuge to obtain plasma. Store plasma samples at -80°C until analysis.
-
-
Excreta Collection: House a subset of animals in metabolic cages to collect urine and feces for up to 72 hours post-dose to determine the routes and extent of excretion.
-
Sample Analysis: Analyze plasma, urine, and homogenized fecal samples for this compound concentrations using a validated bioanalytical method.
Non-Rodent Model: Dog
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in dogs.
Materials:
-
Male and female Beagle dogs (6-12 months old).
-
This compound bromide reference standard.
-
Vehicle for dosing.
-
Catheters for IV administration and blood sampling.
-
Metabolic cages.
-
Analytical instrumentation.
Methodology:
-
Animal Acclimatization and Housing: Dogs are housed in individual pens in a controlled environment with a 12-hour light/dark cycle and have access to food and water according to the study protocol (e.g., fasted overnight before dosing).
-
Dose Formulation: Prepare doses as described for the rat study.
-
Study Design: A crossover design is often used in dogs, where the same animals receive both the IV and PO doses with a washout period in between.
-
Phase 1: Intravenous (IV) administration (e.g., 0.5 mg/kg) via the cephalic vein.
-
Washout period (e.g., 1 week).
-
Phase 2: Oral (PO) administration in a gelatin capsule (e.g., 5 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 2 mL) from a peripheral vein at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose. Process and store plasma as described for the rat study.
-
Excreta Collection: House dogs in metabolic cages for the collection of urine and feces for up to 72 hours post-dose.
-
Sample Analysis: Analyze samples using a validated bioanalytical method.
Bioanalytical Methodology
The quantification of this compound in biological matrices requires a sensitive, selective, and robust analytical method. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the standard for such analyses.
General Procedure:
-
Sample Preparation: Biological samples cannot be directly injected into the HPLC-MS/MS system. Common sample preparation techniques include:
-
Protein Precipitation (PPT): An organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. The supernatant is then analyzed.
-
Liquid-Liquid Extraction (LLE): The drug is extracted from the aqueous biological matrix into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): The drug is retained on a solid sorbent while interferences are washed away. The drug is then eluted with a small volume of solvent.
-
-
Chromatographic Separation: An appropriate HPLC column (e.g., a C18 column) is used to separate this compound from endogenous components of the biological matrix. A gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid) is typically used.
-
Mass Spectrometric Detection: A tandem mass spectrometer is used for detection. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.
-
Method Validation: The analytical method must be validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.
Data Presentation
Quantitative pharmacokinetic data should be summarized in clear and well-structured tables to allow for easy comparison between different animal models, doses, and routes of administration. Below are template tables with hypothetical data for illustrative purposes.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Administration
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 350 |
| Tmax (h) | 0.08 | 1.0 |
| AUC0-t (ngh/mL) | 2500 | 1800 |
| AUC0-inf (ngh/mL) | 2550 | 1850 |
| t1/2 (h) | 4.5 | 5.0 |
| CL (mL/min/kg) | 6.5 | - |
| Vd (L/kg) | 2.5 | - |
| F (%) | - | 7.3 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Dogs Following a Single Administration
| Parameter | IV (0.5 mg/kg) | PO (5 mg/kg) |
| Cmax (ng/mL) | 800 | 200 |
| Tmax (h) | 0.08 | 1.5 |
| AUC0-t (ngh/mL) | 1800 | 1500 |
| AUC0-inf (ngh/mL) | 1820 | 1530 |
| t1/2 (h) | 6.0 | 6.5 |
| CL (mL/min/kg) | 4.6 | - |
| Vd (L/kg) | 2.8 | - |
| F (%) | - | 8.4 |
Visualizations of Key Processes
Diagrams are crucial for visualizing experimental workflows and biological pathways.
Caption: Experimental workflow for a typical pharmacokinetic study in animal models.
Caption: Generalized ADME pathway for an orally administered drug like this compound.
Caption: Simplified signaling pathway of a muscarinic acetylcholine receptor antagonist.
Conclusion
This technical guide provides a comprehensive framework for conducting and evaluating the pharmacokinetics of this compound in animal models. While specific data for this compound is limited in the public literature, the methodologies, data presentation formats, and visualizations provided herein offer a robust starting point for researchers. The successful execution of such studies is critical for understanding the disposition of this compound and for the safe and effective development of this and other anticholinergic compounds. Future research should aim to generate and publish specific pharmacokinetic data for this compound to fill the existing knowledge gap.
References
In-Depth Technical Guide to Pipenzolate Metabolite Identification: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pipenzolate, an anticholinergic agent, is utilized for its effects on the gastrointestinal tract. A thorough understanding of its metabolic fate is crucial for comprehensive safety and efficacy profiling. This technical guide provides a detailed overview of the established and potential methodologies for the identification and characterization of this compound metabolites. Due to a notable lack of specific published studies on the biotransformation of this compound, this document focuses on the general and theoretical approaches applicable to compounds of its structural class—namely, quaternary ammonium (B1175870) compounds featuring a piperidine (B6355638) ring. This guide outlines the probable metabolic pathways, detailed experimental protocols for in vitro and in vivo studies, and the state-of-the-art analytical techniques required for metabolite elucidation.
Theoretical Metabolic Pathways of this compound
This compound, as a quaternary ammonium compound containing a piperidine moiety and a benzilate ester group, is likely to undergo a limited set of metabolic transformations. The primary routes of metabolism for such compounds generally involve enzymatic and chemical degradation.
1.1. Phase I Metabolism: Phase I reactions typically introduce or expose functional groups. For this compound, the most probable Phase I transformations would involve the piperidine ring and the ester linkage.
-
Hydroxylation: The piperidine ring is susceptible to oxidation, potentially at various positions, leading to hydroxylated metabolites. This reaction is commonly mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2][3]
-
N-dealkylation: While less common for quaternary ammonium compounds, the potential for enzymatic removal of the N-ethyl or N-methyl groups cannot be entirely ruled out.
-
Ester Hydrolysis: The ester linkage in this compound is a prime target for hydrolysis by esterases present in plasma and various tissues, which would cleave the molecule into benzilic acid and N-ethyl-N-methyl-3-piperidinol.
1.2. Phase II Metabolism: Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.
-
Glucuronidation: If hydroxylated metabolites are formed, they can be conjugated with glucuronic acid.
A proposed general metabolic pathway for this compound is illustrated below.
Caption: Proposed metabolic pathways for this compound.
Experimental Protocols for Metabolite Identification
A combination of in vitro and in vivo studies is essential to comprehensively identify the metabolites of this compound.
2.1. In Vitro Metabolism Studies
-
Objective: To identify potential metabolites and the enzymes responsible for their formation in a controlled environment.
-
Methodologies:
-
Liver Microsomes: Incubation of this compound with human or animal liver microsomes in the presence of NADPH allows for the identification of Phase I metabolites, particularly those formed by CYP enzymes.
-
Hepatocytes: Using primary hepatocytes provides a more complete metabolic picture, as they contain both Phase I and Phase II enzymes.
-
Plasma: Incubation in plasma can reveal the extent of ester hydrolysis.
-
Experimental Workflow for In Vitro Metabolism:
Caption: General workflow for in vitro metabolite identification.
2.2. In Vivo Metabolism Studies
-
Objective: To identify metabolites formed in a whole organism and understand their pharmacokinetic profiles.
-
Methodology:
-
Administer this compound to animal models (e.g., rats, dogs).
-
Collect biological samples (urine, feces, plasma, and bile) at various time points.
-
Process and analyze the samples to identify and quantify the parent drug and its metabolites.
-
Analytical Techniques for Metabolite Characterization
Advanced analytical instrumentation is critical for the separation, detection, and structural elucidation of metabolites.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for metabolite analysis, offering high sensitivity and selectivity for detecting and quantifying compounds in complex biological matrices.[4][5][6][7]
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, enabling the determination of elemental compositions for unknown metabolites.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of purified metabolites.
Quantitative Data Analysis
While no specific quantitative data for this compound metabolites are currently available in the public domain, the following tables illustrate how such data, once generated, should be structured for clear comparison and interpretation.
Table 1: Hypothetical In Vitro Metabolic Stability of this compound
| In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human Liver Microsomes | > 60 | < 10 |
| Rat Liver Microsomes | 45 | 25 |
| Human Hepatocytes | > 120 | < 5 |
| Human Plasma | 30 | N/A |
Table 2: Hypothetical Metabolite Profile of this compound in Rat Urine
| Metabolite | Retention Time (min) | MS/MS Transition (m/z) | Proposed Structure | Relative Abundance (%) |
| M1 | 5.2 | 450.2 -> 105.1 | Hydroxylated this compound | 15 |
| M2 | 3.8 | 320.1 -> 165.1 | Benzilic Acid | 40 |
| M3 | 2.5 | 144.2 -> 86.1 | N-ethyl-N-methyl-3-piperidinol | 35 |
Conclusion
The identification of this compound metabolites is a critical step in its comprehensive pharmacological evaluation. Although specific data for this compound are not currently published, the established methodologies for studying the metabolism of structurally related compounds provide a clear roadmap for future research. A combination of in vitro and in vivo studies, coupled with advanced analytical techniques such as LC-MS/MS and NMR, will be essential for elucidating the biotransformation pathways of this compound. The hypothetical data presented herein serves as a template for the systematic organization and presentation of future experimental findings. Further research in this area is warranted to fill the existing knowledge gap and enhance the understanding of this compound's disposition in biological systems.
References
- 1. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. japsonline.com [japsonline.com]
- 5. Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Impurity Profiling of Pipenzolate Bromide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of pipenzolate bromide, a quaternary ammonium (B1175870) antimuscarinic agent, and a detailed exploration of its potential impurities. The document outlines the synthetic pathways, identifies potential process-related and degradation impurities, and provides methodologies for their analysis and control, which is critical for ensuring the quality, safety, and efficacy of the final drug product.
Introduction to this compound Bromide
This compound bromide, chemically known as 1-ethyl-3-(hydroxydiphenylacetyloxy)-1-methylpiperidinium bromide, is an anticholinergic drug used to treat gastrointestinal disorders.[1] Its mechanism of action involves blocking muscarinic receptors, thereby reducing smooth muscle spasms. The quality of this compound bromide is intrinsically linked to the purity of the active pharmaceutical ingredient (API), making the identification and control of impurities a paramount concern in its manufacturing process.
Synthesis of this compound Bromide
The synthesis of this compound bromide is typically a two-step process involving an initial esterification followed by a quaternization reaction.
Step 1: Esterification
The first step involves the esterification of N-methyl-3-piperidinol with benzilic acid to produce N-methyl-3-piperidyl benzilate. This reaction is a standard esterification and can be catalyzed by a strong acid.
Step 2: Quaternization
The second step is the quaternization of the tertiary amine, N-methyl-3-piperidyl benzilate, with ethyl bromide. This is a nucleophilic substitution reaction where the nitrogen atom of the piperidine (B6355638) ring attacks the electrophilic ethyl group of ethyl bromide, forming the quaternary ammonium salt, this compound bromide.
A schematic of the primary synthesis route is presented below:
Potential Impurities in this compound Bromide
Impurities in this compound bromide can originate from starting materials, intermediates, by-products of the synthesis, and degradation of the final product. A thorough understanding of these potential impurities is essential for developing appropriate analytical methods for their detection and control.
Process-Related Impurities
Process-related impurities are substances that are formed during the manufacturing process. These can be unreacted starting materials, intermediates, or by-products from side reactions.
Table 1: Potential Process-Related Impurities in this compound Bromide Synthesis
| Impurity Name | Structure | Potential Source |
| N-methyl-3-piperidinol | 1-methyl-3-hydroxypiperidine | Unreacted starting material from Step 1. |
| Benzilic Acid | 2,2-diphenyl-2-hydroxyacetic acid | Unreacted starting material from Step 1. |
| N-methyl-3-piperidyl benzilate | (1-methylpiperidin-3-yl) 2-hydroxy-2,2-diphenylacetate | Unreacted intermediate from Step 2. |
| Ethyl Benzilate | ethyl 2-hydroxy-2,2-diphenylacetate | Potential by-product from the reaction of benzilic acid with ethyl bromide. |
| Diethyl Ether | Ethoxyethane | Potential by-product from the reaction of excess ethyl bromide. |
Degradation Impurities
Degradation impurities are formed when the drug substance is exposed to stress conditions such as heat, light, humidity, acid, and base. Forced degradation studies are crucial to identify these potential degradants.
Table 2: Potential Degradation Impurities of this compound Bromide
| Impurity Name | Structure | Formation Pathway |
| Benzilic Acid | 2,2-diphenyl-2-hydroxyacetic acid | Hydrolysis of the ester linkage. |
| 1-Ethyl-1-methyl-3-hydroxypiperidinium bromide | 1-ethyl-3-hydroxy-1-methylpiperidin-1-ium bromide | Hydrolysis of the ester linkage. |
| Apoatropine Analogue | 1-ethyl-1-methyl-3-(2-phenylacryloyloxy)piperidinium bromide | Dehydration of the benzilic acid moiety. |
| Tropic Acid Analogue | 3-hydroxy-2-phenylpropanoic acid | A potential rearrangement and hydrolysis product, similar to atropine (B194438) degradation.[2][3] |
The degradation pathways of this compound bromide are expected to be similar to other anticholinergic esters, such as atropine and glycopyrronium (B1196793) bromide. The primary degradation pathway is the hydrolysis of the ester bond, especially under acidic or basic conditions.[2][4]
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and analysis of this compound bromide and its impurities.
Synthesis of N-methyl-3-piperidyl benzilate (Intermediate)
Materials:
-
N-methyl-3-piperidinol
-
Benzilic acid
-
p-Toluenesulfonic acid (catalyst)
Procedure:
-
A mixture of N-methyl-3-piperidinol, benzilic acid, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the toluene is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent and washed with an aqueous basic solution to remove unreacted benzilic acid and the catalyst.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated to yield crude N-methyl-3-piperidyl benzilate.
-
The crude product is purified by column chromatography or recrystallization.
Synthesis of this compound Bromide (API)
Materials:
-
N-methyl-3-piperidyl benzilate
-
Ethyl bromide
-
Acetone (or other suitable solvent)
Procedure:
-
N-methyl-3-piperidyl benzilate is dissolved in acetone.
-
Ethyl bromide is added to the solution, and the mixture is stirred at room temperature or with gentle heating.
-
The reaction progress is monitored by TLC.
-
As the reaction proceeds, the quaternary ammonium salt, this compound bromide, precipitates out of the solution.
-
The solid product is collected by filtration, washed with cold acetone, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
Forced Degradation Study Protocol
Objective: To identify potential degradation products of this compound bromide under various stress conditions.
Stress Conditions:
-
Acidic Hydrolysis: this compound bromide solution in 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: this compound bromide solution in 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: this compound bromide solution in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid this compound bromide exposed to 105°C for 48 hours.
-
Photolytic Degradation: this compound bromide solution exposed to UV light (254 nm) and visible light for a specified duration.
Procedure:
-
Prepare solutions of this compound bromide at a known concentration.
-
Expose the solutions and solid drug to the stress conditions outlined above.
-
At specified time points, withdraw samples and neutralize if necessary.
-
Analyze the samples using a stability-indicating HPLC method.
-
Characterize any significant degradation products using LC-MS, MS/MS, and NMR.
Analytical Methodologies for Impurity Profiling
A robust analytical method is crucial for the separation, detection, and quantification of this compound bromide and its impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
Table 3: Recommended HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). |
| Detection | UV at a suitable wavelength (e.g., 220 nm). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Injection Volume | 10-20 µL |
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Conclusion
The synthesis of this compound bromide involves well-established chemical transformations, but like any multi-step synthesis, it is prone to the formation of impurities. A thorough understanding of the synthetic route and potential degradation pathways is essential for identifying and controlling these impurities. This technical guide provides a framework for the synthesis, impurity profiling, and analytical control of this compound bromide. By implementing robust process controls and validated analytical methods, manufacturers can ensure the consistent production of high-quality this compound bromide that meets all regulatory requirements and ensures patient safety.
References
- 1. Development and Validation of a Stability-Indicating Chromatograp...: Ingenta Connect [ingentaconnect.com]
- 2. Stability of Ophthalmic Atropine Solutions for Child Myopia Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability studies of glycopyrronium bromide and in vitro toxicity evaluation of its major transformation products by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Pipenzolate by NMR and Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the analytical techniques of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the comprehensive characterization of pipenzolate. This compound, a quaternary ammonium (B1175870) compound, is utilized for its antimuscarinic properties. Accurate structural elucidation and purity assessment are critical for its development and quality control. This document outlines detailed experimental protocols, presents predicted spectral data for analysis, and illustrates workflows for these advanced analytical methods.
Introduction to this compound
This compound is chemically known as (1-ethyl-1-methylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate. Its structure consists of a chiral piperidinium (B107235) ring ester-linked to a benzilate group. This structure dictates its physicochemical properties and pharmacological activity. The presence of a quaternary ammonium cation makes it a non-volatile and highly polar compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H and ¹³C NMR are essential for confirming the identity and structural integrity of the molecule.
Predicted ¹H and ¹³C NMR Data
Due to the limited availability of published experimental spectra for this compound, the following tables summarize predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of its chemical structure and comparison with known chemical shift values for similar functional groups. The spectra are predicted for a standard deuterated solvent, such as Chloroform-d (CDCl₃).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.60 - 7.30 | m | 10H | Ar-H (Phenyl rings) |
| 5.25 | m | 1H | O-CH- (Piperidine CH ) |
| 4.0 - 3.6 | m | 4H | N⁺-CH ₂- (Piperidine ring) |
| 3.55 | q | 2H | N⁺-CH ₂-CH₃ (Ethyl group) |
| 3.40 | s | 3H | N⁺-CH ₃ (Methyl group) |
| 2.40 - 2.00 | m | 4H | -CH ₂- (Piperidine ring) |
| 1.45 | t | 3H | N⁺-CH₂-CH ₃ (Ethyl group) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| 174.5 | C =O (Ester) |
| 140.0 | Ar-C (Quaternary, Phenyl) |
| 129.0 - 127.5 | Ar-C H (Phenyl) |
| 79.0 | C -OH (Benzilate) |
| 72.0 | O-C H (Piperidine) |
| 65.0 - 60.0 | N⁺-C H₂ (Piperidine) |
| 55.0 | N⁺-C H₂-CH₃ (Ethyl group) |
| 48.0 | N⁺-C H₃ (Methyl group) |
| 30.0 - 25.0 | -C H₂- (Piperidine) |
| 8.0 | N⁺-CH₂-C H₃ (Ethyl group) |
Experimental Protocol for NMR Analysis
A standardized protocol for the NMR analysis of a small molecule like this compound is crucial for obtaining high-quality, reproducible data.
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean, dry vial.[1][2]
-
Ensure complete dissolution. Gentle vortexing or sonication may be applied if necessary.[1]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[1]
-
Transfer the clear solution into a clean, high-quality 5 mm NMR tube.[1][2]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).[1]
Instrument Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30 or similar).
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: -10 to 220 ppm.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.[3] For a quaternary ammonium salt like this compound, electrospray ionization (ESI) is the preferred ionization method.
Predicted Mass Spectrometry Data
The mass spectrum of this compound is expected to show the molecular cation as the base peak or a prominent peak. The molecular formula of the this compound cation is [C₂₂H₂₈NO₃]⁺.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound Cation
| Ion | Calculated m/z |
| [M]⁺ | 354.2064 |
Table 4: Predicted Major Fragment Ions in MS/MS Analysis
| m/z | Proposed Fragment Structure/Loss |
| 183.0754 | [C₁₃H₁₁O]⁺ - Loss of the piperidinium alcohol moiety |
| 172.1591 | [C₁₀H₁₄NO]⁺ - Piperidinium fragment after ester cleavage |
| 105.0335 | [C₇H₅O]⁺ - Benzoyl cation |
| 77.0386 | [C₆H₅]⁺ - Phenyl cation |
Experimental Protocol for Mass Spectrometry Analysis
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Perform a serial dilution to obtain a final concentration of 1-10 µg/mL in a solvent compatible with ESI-MS, typically 50:50 acetonitrile:water with 0.1% formic acid.
Instrumentation (LC-MS/MS):
-
Liquid Chromatography (for sample introduction):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A suitable gradient to elute the analyte.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry (ESI-QTOF or ESI-Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Desolvation Temperature: 350-500 °C.
-
Acquisition Mode: Full scan (MS) from m/z 50-500. For structural information, a tandem MS (MS/MS) experiment should be performed.[3]
-
Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
-
Data Analysis:
-
Determine the accurate mass of the parent ion and calculate its elemental composition.
-
Analyze the fragmentation pattern from the MS/MS spectrum to confirm the connectivity of the molecule. The fragmentation is typically initiated at the labile ester bond and involves rearrangements around the quaternary nitrogen.
Conclusion
The combined application of NMR and mass spectrometry provides a robust framework for the definitive characterization of this compound. While NMR spectroscopy offers unparalleled insight into the detailed molecular structure and connectivity in solution, mass spectrometry complements this by providing accurate molecular weight determination and fragmentation information that confirms the identity and integrity of the compound. The protocols and data presented in this guide serve as a comprehensive resource for researchers and scientists involved in the analysis of this compound and related pharmaceutical compounds.
References
Methodological & Application
Application Notes and Protocols for In Vitro Smooth Muscle Contraction Assay of Pipenzolate Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipenzolate bromide is an anticholinergic agent utilized for its smooth muscle relaxant properties, particularly in the gastrointestinal tract. Its therapeutic effect stems from the blockade of muscarinic acetylcholine (B1216132) receptors, which are pivotal in mediating smooth muscle contraction. The in vitro smooth muscle contraction assay is a fundamental pharmacological tool to characterize the potency and mechanism of action of antimuscarinic drugs like this compound bromide. This document provides detailed application notes and protocols for conducting such assays, primarily using the isolated guinea pig ileum preparation, a classic and robust model for these studies.
This compound bromide acts as a competitive antagonist at muscarinic receptors, primarily the M2 and M3 subtypes, which are abundant in the smooth muscle of the gastrointestinal tract.[1] By binding to these receptors, it prevents acetylcholine from binding and initiating the signaling cascade that leads to muscle contraction. This results in a reduction of smooth muscle spasms.[1]
Data Presentation: Potency of Muscarinic Antagonists
| Antagonist | Agonist | Preparation | pA2 Value (Mean ± SEM) | Reference |
| Atropine | Bethanechol | Guinea Pig Gastric Fundus | 8.16 | [2] |
| Tiquizium (B129165) Bromide | - | Canine Tracheal Smooth Muscle | 8.75 | [3] |
| Pirenzepine | Bethanechol | Guinea Pig Gastric Fundus | 7.06 | [2] |
| Pirenzepine | Various Agonists | Guinea Pig Ileum | 6.1 - 7.7 |
Experimental Protocols
Preparation of Isolated Guinea Pig Ileum
This protocol outlines the steps for dissecting and preparing the guinea pig ileum for in vitro organ bath studies.
Materials:
-
Guinea pig (250-350 g)
-
Tyrode's physiological salt solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5)
-
Organ bath with aeration (carbogen: 95% O2 / 5% CO2) and temperature control (37°C)
-
Isotonic transducer and data acquisition system
-
Surgical instruments (scissors, forceps)
-
Cotton thread
-
Petri dish
Procedure:
-
Humanely euthanize the guinea pig in accordance with institutional guidelines.
-
Open the abdominal cavity and locate the ileocecal junction.
-
Carefully excise a segment of the ileum, approximately 10-15 cm from the ileocecal junction.
-
Place the isolated ileum in a petri dish containing fresh, oxygenated Tyrode's solution.
-
Gently flush the lumen of the ileum with Tyrode's solution to remove any intestinal contents.
-
Cut the ileum into segments of 2-3 cm in length.
-
Tie one end of a segment to a tissue holder and the other end to an isotonic transducer using cotton thread.
In Vitro Smooth Muscle Contraction Assay
This protocol describes the methodology for assessing the antagonistic effect of this compound bromide on acetylcholine-induced smooth muscle contractions.
Procedure:
-
Mounting the Tissue: Mount the prepared ileum segment in the organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.
-
Equilibration: Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for at least 30-60 minutes. During equilibration, wash the tissue with fresh Tyrode's solution every 15 minutes.
-
Baseline Recording: Record a stable baseline tension of the equilibrated ileum preparation.
-
Cumulative Acetylcholine Concentration-Response Curve (CRC):
-
Add increasing concentrations of acetylcholine (ACh) to the organ bath in a cumulative manner (e.g., from 10⁻⁹ M to 10⁻³ M).
-
Allow the tissue to reach a maximal contraction at each concentration before adding the next.
-
Record the contractile response for each ACh concentration.
-
-
Washing: After obtaining the maximal response, wash the tissue with fresh Tyrode's solution until it returns to the baseline tension.
-
Incubation with this compound Bromide:
-
Introduce a known concentration of this compound bromide into the organ bath.
-
Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 20-30 minutes) to ensure equilibrium is reached.
-
-
Second Cumulative ACh CRC: In the presence of this compound bromide, repeat the cumulative addition of acetylcholine to generate a second CRC.
-
Data Analysis:
-
Plot the concentration-response curves for acetylcholine in the absence and presence of this compound bromide.
-
Determine the EC50 values (the concentration of agonist that produces 50% of the maximal response) for both curves.
-
Calculate the dose ratio (DR) by dividing the EC50 of acetylcholine in the presence of this compound bromide by the EC50 of acetylcholine in its absence.
-
The pA2 value can be calculated using the Schild equation: pA2 = log(DR-1) - log[B], where [B] is the molar concentration of the antagonist (this compound bromide). For a competitive antagonist, a Schild plot of log(DR-1) versus log[B] should yield a straight line with a slope of 1, and the x-intercept will be the pA2 value.
-
Visualizations
Signaling Pathway of Muscarinic M3 Receptor-Mediated Smooth Muscle Contraction
Caption: M3 receptor signaling cascade leading to smooth muscle contraction.
Experimental Workflow for In Vitro Smooth Muscle Contraction Assay
Caption: Workflow for assessing antagonist activity on smooth muscle.
References
- 1. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimuscarinic effect of tiquizium bromide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacological profile of muscarinic agonists in the isolated ileum, the pithed rat, and the mouse charcoal meal transit test - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Schild Analysis of Pipenzolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipenzolate is a muscarinic acetylcholine (B1216132) receptor antagonist, belonging to the anticholinergic class of drugs.[1] These agents competitively inhibit the binding of the neurotransmitter acetylcholine to its receptors, thereby blocking parasympathetic nerve impulses. Muscarinic antagonists are clinically significant for their therapeutic effects on a variety of conditions, including gastrointestinal disorders, overactive bladder, and respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD). The pharmacological action of this compound is primarily attributed to its ability to relax smooth muscle and reduce glandular secretions.
The characterization of a competitive antagonist's potency is crucial in drug development. Schild analysis is a fundamental pharmacological method used to quantify the affinity of a competitive antagonist for its receptor. This analysis yields a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to elicit the same response. A Schild plot with a slope of unity is indicative of competitive antagonism.
These application notes provide a detailed protocol for conducting a Schild analysis to determine the pA2 value of this compound, a muscarinic receptor antagonist. The protocol is designed for an in vitro isolated tissue preparation, a common and effective method for characterizing the pharmacological activity of such compounds.
Data Presentation
The potency of a muscarinic antagonist is quantified by its pA2 value. A higher pA2 value indicates a greater affinity of the antagonist for the muscarinic receptor. The following table provides representative pA2 values for several well-characterized muscarinic antagonists in the guinea pig ileum, a tissue rich in M3 muscarinic receptors. This data serves as a reference for the expected range of values when determining the pA2 for this compound.
| Antagonist | Agonist | Preparation | pA2 Value (Mean ± SEM) | Schild Slope |
| Atropine | Acetylcholine | Guinea Pig Ileum | 9.93 ± 0.04 | Competitive |
| Dicyclomine | Acetylcholine | Guinea Pig Ileum | 9.39 ± 0.12 | Non-competitive |
| Valethamate | Acetylcholine | Guinea Pig Ileum | 9.80 ± 0.12 | Non-competitive |
| Hyoscine | Acetylcholine | Guinea Pig Ileum | 9.46 ± 0.05 | Competitive |
Data adapted from a study on isolated goat and guinea pig ileum preparations.[2] Note: A competitive antagonist is expected to yield a Schild slope not significantly different from 1.0.
Experimental Protocols
Protocol 1: Isolated Guinea Pig Ileum Preparation for Schild Analysis
This protocol describes the methodology for determining the pA2 value of this compound using an isolated guinea pig ileum preparation, a classic model for studying muscarinic receptor antagonists.
Materials and Reagents:
-
Guinea pig
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5)
-
Acetylcholine (ACh) chloride (agonist)
-
This compound bromide (antagonist)
-
Organ bath system with isometric transducer and data acquisition software
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Isolate a section of the terminal ileum and place it in a petri dish containing pre-warmed (37°C) and aerated Tyrode's solution.
-
Gently remove the mesenteric attachments and flush the lumen with Tyrode's solution.
-
Cut the ileum into segments of approximately 2-3 cm in length.
-
-
Organ Bath Setup:
-
Mount an ileum segment in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.
-
-
Agonist Concentration-Response Curve (Control):
-
Record the baseline tension.
-
Cumulatively add increasing concentrations of acetylcholine to the organ bath. Start with a low concentration (e.g., 1 nM) and increase in logarithmic increments until a maximal contraction is achieved.
-
Record the contractile response at each concentration.
-
Wash the tissue extensively with Tyrode's solution until the tension returns to baseline.
-
-
Antagonist Incubation:
-
Introduce a known concentration of this compound into the organ bath.
-
Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 30 minutes) to ensure equilibrium is reached.
-
-
Agonist Concentration-Response Curve in the Presence of Antagonist:
-
While the this compound is still present, repeat the cumulative addition of acetylcholine to generate a second concentration-response curve.
-
Wash the tissue thoroughly to remove both agonist and antagonist.
-
-
Repeat with Different Antagonist Concentrations:
-
Repeat steps 4 and 5 with at least two other concentrations of this compound.
-
Data Analysis:
-
For each concentration-response curve (control and in the presence of different this compound concentrations), plot the response (as a percentage of the maximum control response) against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) for each curve.
-
Calculate the Dose Ratio (DR) for each concentration of this compound using the formula: DR = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist)
-
Construct the Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
Perform a linear regression on the Schild plot. The pA2 value is the x-intercept, and the slope of the line should be close to 1.0 for competitive antagonism.
Visualizations
Signaling Pathway of Muscarinic M3 Receptor Activation
Caption: Muscarinic M3 receptor signaling pathway in smooth muscle cells.
Experimental Workflow for Schild Analysis
Caption: Experimental workflow for conducting a Schild analysis.
References
Application Notes and Protocols for Studying Gastrointestinal Motility with Pipenzolate Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipenzolate bromide is a synthetic anticholinergic agent that acts as a muscarinic acetylcholine (B1216132) receptor antagonist.[1][2] It is primarily used in the management of gastrointestinal disorders characterized by hypermotility and smooth muscle spasms, such as irritable bowel syndrome.[1][2][3] Its mechanism of action involves the competitive inhibition of acetylcholine at postganglionic muscarinic receptors, leading to a reduction in the tone and motility of the gastrointestinal tract.[1][2] These properties make this compound bromide a valuable pharmacological tool for researchers studying the physiology and pathophysiology of gastrointestinal motility.
This document provides detailed application notes and experimental protocols for the use of this compound bromide in both in vitro and in vivo models of gastrointestinal motility.
Mechanism of Action
This compound bromide exerts its effects by blocking muscarinic acetylcholine receptors, with a predominant action on the M2 and M3 receptor subtypes, which are highly expressed in the smooth muscle of the gastrointestinal tract.[2]
-
M3 Receptor Antagonism: M3 receptors are coupled to Gq/11 proteins. Their activation by acetylcholine initiates a signaling cascade involving phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ is a primary driver of smooth muscle contraction. By blocking M3 receptors, this compound bromide inhibits this pathway, leading to smooth muscle relaxation.
-
M2 Receptor Antagonism: M2 receptors are coupled to Gi/o proteins and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Lower cAMP levels can contribute to smooth muscle contraction. While the primary contractile pathway is through M3 receptors, M2 receptor signaling can modulate this response. This compound bromide's antagonism at M2 receptors can therefore also contribute to its overall effect on gastrointestinal motility.
References
Application Note: Quantification of Pipenzolate in Biological Samples using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipenzolate methyl bromide is a quaternary ammonium (B1175870) compound with anticholinergic properties, primarily used as an antispasmodic agent. Accurate quantification of this compound in biological matrices such as plasma and urine is essential for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection offers a reliable and accessible method for this purpose.
This application note provides a detailed protocol for the determination of this compound in biological samples using HPLC-UV. The methodology encompasses sample preparation using solid-phase extraction, chromatographic conditions, and a comprehensive guide to method validation.
Principle of the Method
This method is designed for the selective extraction and quantification of this compound from complex biological matrices. The workflow involves the isolation of this compound from plasma or urine using a mixed-mode solid-phase extraction (SPE) procedure, which leverages both non-polar and cation exchange retention mechanisms. Following extraction, the analyte is separated from endogenous components on a reversed-phase HPLC column and quantified by UV detection.
Experimental Protocols
Materials and Reagents
-
This compound Methyl Bromide reference standard
-
HPLC grade acetonitrile (B52724), methanol (B129727), and water
-
Ammonium acetate (B1210297)
-
Monochloroacetic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Human urine
-
Solid-Phase Extraction (SPE) cartridges: Mixed-mode cation exchange (e.g., ISOLUTE® HCX-Q or equivalent)
Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[1]
-
SPE manifold
-
Centrifuge
-
Vortex mixer
-
pH meter
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted for the extraction of quaternary amines from biological fluids.[2]
-
Sample Pre-treatment:
-
For plasma: To 500 µL of plasma, add 500 µL of 0.05 M ammonium acetate buffer (pH 7.0). Vortex for 30 seconds.
-
For urine: Dilute 500 µL of urine with 500 µL of 0.05 M ammonium acetate buffer (pH 7.0). Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.05 M ammonium acetate buffer (pH 7.0).
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.05 M ammonium acetate buffer (pH 7.0).
-
Follow with a wash of 1 mL of a mixture of methanol and 0.05 M ammonium acetate buffer (20:80, v/v).
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the analyte with 2 x 500 µL of 0.2 M monochloroacetic acid in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the HPLC mobile phase. Vortex for 30 seconds to ensure complete dissolution. The sample is now ready for HPLC analysis.
-
Alternative Sample Preparation Methods
While SPE is recommended for cleaner extracts, other techniques can be employed:
-
Liquid-Liquid Extraction (LLE): This involves the partitioning of the analyte between the aqueous biological sample and an immiscible organic solvent. The pH of the aqueous phase can be adjusted to optimize the extraction of the ionic this compound.
-
Protein Precipitation: For plasma samples, proteins can be precipitated by adding a threefold volume of a cold organic solvent like acetonitrile or methanol. After vortexing and centrifugation, the supernatant can be evaporated and reconstituted for analysis. This method is simpler but may result in a less clean extract.
HPLC Operating Conditions
The following HPLC conditions are a recommended starting point, based on the analysis of this compound in pharmaceutical formulations.[1] Optimization may be required for biological matrices.
| Parameter | Condition |
| Column | C18 reversed-phase (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Methanol : Phosphate Buffer (pH 6.0) (55:10:35, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 200 nm |
| Run Time | Approximately 10 minutes |
Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters are critical to assess the method's performance.
Linearity and Range
The linearity of the method should be established by analyzing a series of calibration standards in the biological matrix. A linear relationship between the peak area and the concentration of this compound is expected.
| Parameter | Expected Performance |
| Calibration Range | 2.5 - 45 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 1: Expected Linearity Parameters for this compound Analysis.[1]
Accuracy and Precision
Accuracy (closeness to the true value) and precision (repeatability) should be evaluated at multiple concentration levels (low, medium, and high quality control samples).
| Quality Control Sample | Accuracy (% Bias) | Precision (% RSD) |
| Low QC | Within ±15% | ≤ 15% |
| Medium QC | Within ±15% | ≤ 15% |
| High QC | Within ±15% | ≤ 15% |
Table 2: Acceptance Criteria for Accuracy and Precision.
Recovery
The efficiency of the extraction procedure should be determined by comparing the peak area of an extracted sample to that of a non-extracted standard of the same concentration.
| Parameter | Expected Performance |
| Extraction Recovery | > 85% and consistent across the concentration range |
Table 3: Expected Extraction Recovery.
Limit of Quantification (LOQ)
The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
| Parameter | Expected Value |
| LOQ | Dependent on detector sensitivity; expected to be in the low µg/mL range. |
Table 4: Expected Limit of Quantification.
Stability
Stability Experiments to be Performed:
-
Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles (e.g., three cycles at -20°C or -80°C).
-
Short-Term Stability: Evaluate the stability at room temperature for a period that reflects the expected sample handling time.
-
Long-Term Stability: Determine the stability of the analyte in frozen samples over an extended period (e.g., at -20°C or -80°C for several months).
-
Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.
| Stability Condition | Acceptance Criteria |
| Freeze-Thaw (3 cycles) | Mean concentration within ±15% of the initial concentration |
| Short-Term (Room Temp, 24h) | Mean concentration within ±15% of the initial concentration |
| Long-Term (-80°C, 3 months) | Mean concentration within ±15% of the initial concentration |
| Post-Preparative (Autosampler, 48h) | Mean concentration within ±15% of the initial concentration |
Table 5: General Guidance for Stability Assessment.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Principle of mixed-mode solid-phase extraction for this compound.
Conclusion
The described HPLC-UV method, incorporating solid-phase extraction, provides a robust framework for the quantification of this compound in biological samples. Adherence to the detailed protocols and a thorough validation process are essential to ensure the generation of accurate and reliable data for pharmacokinetic and other related studies. The provided validation parameters and stability testing guidelines offer a clear path for researchers to implement this method in their laboratories.
References
Application Notes and Protocols for Pipenzolate Bromide in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipenzolate bromide is a synthetic quaternary ammonium (B1175870) compound that functions as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2] Its anticholinergic properties lead to the relaxation of smooth muscle, making it a compound of interest for investigating gastrointestinal and other smooth muscle disorders.[1][3] Isolated organ bath experiments are a cornerstone of in vitro pharmacology, providing a controlled environment to characterize the physiological and pharmacological responses of tissues.[4] These application notes provide a detailed protocol for characterizing the antagonist activity of this compound bromide on isolated smooth muscle preparations, such as the guinea pig ileum, a classic model for studying muscarinic receptor pharmacology.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound bromide exerts its effect by competitively blocking the action of acetylcholine (ACh) at muscarinic receptors, particularly the M2 and M3 subtypes which are prevalent in gastrointestinal smooth muscle.[1][5] Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, binds to these G-protein coupled receptors, initiating a signaling cascade that leads to an increase in intracellular calcium and subsequent smooth muscle contraction.[5][6] this compound bromide, by binding to these receptors without activating them, prevents acetylcholine from binding and eliciting its contractile effect.[1][2] This antagonism results in smooth muscle relaxation.[3]
Signaling Pathway of Acetylcholine-Induced Smooth Muscle Contraction and Inhibition by this compound Bromide
Caption: Acetylcholine signaling and its inhibition by this compound bromide.
Data Presentation
Table 1: Potency of Atropine against Acetylcholine-Induced Contractions in Isolated Guinea Pig Ileum
| Parameter | Value | Tissue Preparation | Agonist | Reference |
| pA₂ | 8.9 - 9.2 | Guinea Pig Ileum | Acetylcholine | [2][7] |
| pKB | ~9.0 | Guinea Pig Ileum | Acetylcholine | [2] |
Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. pKB is the negative logarithm of the equilibrium dissociation constant of the antagonist.
Table 2: Potency of Various Muscarinic Antagonists in Isolated Mouse Bladder
| Antagonist | pKB Value |
| Atropine | 8.90 |
| N-methylatropine | 9.58 |
| Pirenzepine (M₁ selective) | 6.76 |
This data is provided for comparative purposes to illustrate the range of potencies observed with different muscarinic antagonists in a smooth muscle preparation.[2]
Experimental Protocols
The following protocol details a method for determining the competitive antagonist potency (pA₂ value) of this compound bromide against acetylcholine-induced contractions in the isolated guinea pig ileum.
Materials and Reagents
-
This compound Bromide
-
Acetylcholine Chloride (ACh)
-
Krebs-Henseleit Solution (or Tyrode's solution)
-
Distilled water
-
95% O₂ / 5% CO₂ gas mixture (Carbogen)
-
Guinea Pig
Equipment
-
Isolated Organ Bath System with thermostatic control
-
Isometric Force Transducer
-
Data Acquisition System (e.g., PowerLab)
-
Dissection tools (scissors, forceps)
-
Pipettes and tips
-
Syringes
Experimental Workflow
Caption: Workflow for determining the pA₂ value of an antagonist.
Step-by-Step Protocol
-
Preparation of Krebs-Henseleit Solution: Prepare the physiological salt solution and ensure it is continuously gassed with 95% O₂ / 5% CO₂ to maintain a physiological pH (around 7.4). Warm the solution to 37°C in the organ bath.
-
Tissue Dissection and Mounting:
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Isolate a segment of the terminal ileum and place it in a petri dish containing Krebs-Henseleit solution.
-
Carefully remove the mesenteric attachment and luminal contents.
-
Cut a 2-3 cm segment of the ileum.
-
Tie one end of the tissue to a holder at the bottom of the organ bath chamber and the other end to an isometric force transducer.
-
Mount the tissue in the organ bath chamber filled with gassed, pre-warmed Krebs-Henseleit solution.
-
-
Equilibration:
-
Apply an initial resting tension of approximately 1 gram.
-
Allow the tissue to equilibrate for at least 60 minutes. During this period, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Control Acetylcholine Concentration-Response Curve (CRC):
-
Record a stable baseline tension.
-
Add acetylcholine to the organ bath in a cumulative manner, increasing the concentration by approximately half-log units (e.g., 1 nM, 3 nM, 10 nM, 30 nM, 100 nM, 300 nM, 1 µM, 3 µM, 10 µM).
-
Allow the response to each concentration to reach a plateau before adding the next concentration.
-
After the maximum response is achieved, wash the tissue repeatedly with fresh Krebs-Henseleit solution until the tension returns to baseline.
-
-
Antagonist Incubation:
-
Allow the tissue to rest for a 30-minute re-equilibration period.
-
Add a known concentration of this compound bromide (e.g., 10 nM) to the organ bath and incubate for a predetermined time (e.g., 30 minutes) to allow for equilibrium.
-
-
Second Acetylcholine CRC:
-
In the continued presence of this compound bromide, repeat the cumulative acetylcholine CRC as described in step 4. A rightward shift in the CRC is expected.
-
-
Washout and Repetition:
-
Thoroughly wash the tissue to remove both the agonist and antagonist until the baseline tension is restored.
-
Repeat steps 5 and 6 with increasing concentrations of this compound bromide (e.g., 30 nM, 100 nM).
-
Data Analysis
-
Concentration-Response Curves: For each condition (control and each concentration of this compound bromide), plot the contractile response (as a percentage of the maximum control response) against the logarithm of the acetylcholine concentration.
-
Dose Ratio Calculation: Determine the EC₅₀ (the molar concentration of agonist that produces 50% of the maximal response) for acetylcholine in the absence and presence of each concentration of this compound bromide. Calculate the dose ratio (DR) for each antagonist concentration using the formula: DR = (EC₅₀ of Acetylcholine in the presence of antagonist) / (EC₅₀ of Acetylcholine in the absence of antagonist)
-
Schild Plot:
-
Calculate log (DR - 1) for each concentration of this compound bromide.
-
Plot log (DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound bromide (-log [this compound Bromide]) on the x-axis.
-
Perform a linear regression on the data points. The slope of the line should be close to 1 for competitive antagonism.
-
The pA₂ value is the x-intercept of the Schild plot.
-
Conclusion
This document provides a framework for investigating the anticholinergic effects of this compound bromide using isolated organ bath experiments. The provided protocols and data for a comparable antagonist offer a solid foundation for researchers to design and execute their studies. By following these methodologies, scientists can effectively characterize the potency and mechanism of action of this compound bromide on smooth muscle contractility.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Pharmacological analysis of agonist-antagonist interactions at acetylcholine muscarinic receptors in a new urinary bladder assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional anticholinergic activity of drugs classified as strong and moderate on the anticholinergic burden scale on bladder and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. isolated guinea-pig ileum: Topics by Science.gov [science.gov]
- 5. A Linear Dose-Response Curve at the Motor Endplate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 7. A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Pipenzolate Activity
Introduction
Pipenzolate, specifically its bromide salt, is an anticholinergic agent utilized for its antispasmodic effects in treating gastrointestinal disorders like peptic ulcers and irritable bowel syndrome.[1][2] Its therapeutic action stems from its role as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][3] By blocking the binding of the endogenous neurotransmitter, acetylcholine, this compound reduces smooth muscle contractions and secretions in the gastrointestinal tract.[2][3]
Muscarinic receptors are a class of G protein-coupled receptors (GPCRs) with five subtypes (M1-M5).[3][4] These subtypes are differentially expressed throughout the body and couple to distinct signaling pathways. The odd-numbered receptors (M1, M3, M5) primarily couple to Gq/11 proteins, initiating a signaling cascade that results in an increase in intracellular calcium ([Ca²⁺]i).[4][5] The even-numbered receptors (M2, M4) couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[4][5] this compound predominantly affects the M2 and M3 subtypes.[3]
These application notes provide detailed protocols for two common cell-based functional assays—a calcium flux assay and a cAMP assay—to quantify the antagonistic activity of this compound on M3 and M2 muscarinic receptors, respectively. These assays are fundamental in drug discovery for characterizing the potency and selectivity of anticholinergic compounds.
Muscarinic Receptor Signaling Pathways
The activity of this compound is determined by its ability to block the distinct signaling cascades initiated by M2 and M3 receptor activation. The M3 receptor, upon agonist binding, activates the Gq pathway leading to calcium mobilization. The M2 receptor, in contrast, activates the Gi pathway to inhibit cAMP production.
Caption: Signaling pathways for Gq-coupled (M3) and Gi-coupled (M2) muscarinic receptors.
Application Note 1: M3 Receptor Antagonist Activity using a Calcium Flux Assay
This assay measures the ability of this compound to inhibit the increase in intracellular calcium triggered by a muscarinic agonist in cells expressing the M3 receptor.
Principle of the Assay Cells stably expressing the human M3 muscarinic receptor are loaded with a calcium-sensitive fluorescent dye.[6][7] When an agonist like carbachol (B1668302) is added, the Gq-coupled M3 receptors stimulate phospholipase C, leading to the generation of IP₃ and subsequent release of calcium from the endoplasmic reticulum.[8] This increase in cytosolic calcium enhances the fluorescence of the indicator dye. An antagonist, such as this compound, will bind to the M3 receptor and block the agonist-induced calcium release, resulting in a dose-dependent reduction of the fluorescent signal.
Experimental Workflow: Calcium Flux Assay The workflow involves cell plating, loading with a fluorescent calcium indicator, pre-incubation with the antagonist (this compound), stimulation with an agonist, and finally, measurement of the fluorescent signal.
Caption: Step-by-step workflow for the M3 antagonist calcium flux assay.
Detailed Protocol
-
Cell Culture and Plating:
-
Culture CHO-K1 or HEK-293 cells stably expressing the human M3 muscarinic receptor (e.g., from ATCC or other commercial vendors) in appropriate growth medium.[9]
-
Seed the cells into black, clear-bottom 96-well or 384-well microplates at an optimized density to achieve a confluent monolayer on the day of the assay.[8]
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
-
Calcium Indicator Dye Loading:
-
Prepare a dye loading solution using a calcium-sensitive dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The solution should contain an anion-exchange inhibitor like probenecid (B1678239) to prevent dye leakage.[5]
-
Aspirate the cell culture medium from the wells and gently wash once with the assay buffer.
-
Add the dye loading solution to each well and incubate the plate at 37°C for 30-60 minutes in the dark.[8]
-
-
Compound Addition and Data Acquisition:
-
Prepare serial dilutions of this compound and a reference antagonist (e.g., Atropine) in assay buffer.
-
After dye incubation, gently wash the cells to remove extracellular dye (if not using a no-wash kit).
-
Add the antagonist dilutions to the respective wells and pre-incubate for 15-30 minutes at room temperature.
-
Prepare an agonist solution (e.g., Carbachol or Acetylcholine) at a concentration that elicits ~80% of the maximal response (EC₈₀).
-
Place the plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add the agonist solution to all wells simultaneously using the instrument's integrated fluidics.
-
Measure the change in fluorescence intensity over time (typically 2-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to controls (wells with agonist only and wells with no agonist).
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced response.[5]
-
Example Data Presentation
| Compound | Target Receptor | Assay Type | IC₅₀ (nM) |
| This compound | Human M3 | Calcium Flux | 15.2 |
| Atropine (Control) | Human M3 | Calcium Flux | 1.8 |
Application Note 2: M2 Receptor Antagonist Activity using a cAMP Assay
This assay quantifies the ability of this compound to reverse the agonist-induced inhibition of cAMP production in cells expressing the M2 receptor.
Principle of the Assay Cells stably expressing the human M2 muscarinic receptor are treated with forskolin (B1673556), a direct activator of adenylyl cyclase, to elevate basal intracellular cAMP levels.[5] An M2 receptor agonist (e.g., carbachol) is then added, which activates the Gi-coupled pathway, inhibiting adenylyl cyclase and causing a measurable drop in cAMP. The antagonist activity of this compound is quantified by its ability to block the agonist's effect, thereby restoring cAMP levels towards the forskolin-stimulated baseline. The final cAMP concentration can be measured using various methods, such as HTRF, AlphaScreen, or bioluminescence-based assays.[10][11]
Experimental Workflow: cAMP Assay The workflow for a Gi-coupled antagonist assay involves cell plating, pre-incubation with the antagonist, stimulation with an agonist in the presence of forskolin, followed by cell lysis and cAMP detection.
Caption: Step-by-step workflow for the M2 antagonist cAMP accumulation assay.
Detailed Protocol
-
Cell Culture and Plating:
-
Culture HEK-293 or U2OS cells stably expressing the human M2 muscarinic receptor.[12]
-
Harvest and seed cells into a suitable assay plate (e.g., solid white 96-well plate for luminescence assays).
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and a reference antagonist in stimulation buffer containing an phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Aspirate the growth medium and add the antagonist dilutions to the cells.
-
Pre-incubate for 15-30 minutes at room temperature.
-
-
Cell Stimulation:
-
Prepare a stimulation solution containing a fixed EC₈₀ concentration of a muscarinic agonist (e.g., carbachol) and a concentration of forskolin optimized to generate a robust cAMP signal.
-
Add the stimulation solution to the wells.
-
Incubate the plate for 30 minutes at room temperature.
-
-
cAMP Detection and Data Analysis:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit (e.g., Promega cAMP-Glo™, PerkinElmer AlphaScreen™, or Cisbio HTRF®).[10][11]
-
Read the plate on a luminometer or fluorescence reader compatible with the assay format.
-
Normalize the data to controls (forskolin alone and forskolin + agonist).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the curve using a four-parameter logistic equation to determine the IC₅₀ value.
-
Example Data Presentation
| Compound | Target Receptor | Assay Type | IC₅₀ (nM) |
| This compound | Human M2 | cAMP Assay | 25.8 |
| Atropine (Control) | Human M2 | cAMP Assay | 2.1 |
Drug Discovery Screening Cascade
Cell-based assays are typically employed in a tiered approach to characterize compounds like this compound. An initial primary screen identifies activity at the main target, followed by confirmatory and selectivity assays to build a comprehensive pharmacological profile.
Caption: Logical workflow for screening and characterizing muscarinic receptor antagonists.
References
- 1. This compound bromide - Wikipedia [en.wikipedia.org]
- 2. What is this compound Bromide used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 4. criver.com [criver.com]
- 5. benchchem.com [benchchem.com]
- 6. Muscarinic Receptor 3 stable expressing U2OS Cell Line – AS ONE INTERNATIONAL [asone-int.com]
- 7. innoprot.com [innoprot.com]
- 8. benchchem.com [benchchem.com]
- 9. Green Fluorescent M1 Muscarinic Acetylcholine Receptor Cell Line – Cells Online [cells-online.com]
- 10. promega.com [promega.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. innoprot.com [innoprot.com]
Pipenzolate Bromide: Application Notes for Muscarinic Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for researchers to characterize the binding and functional activity of pipenzolate bromide at each of the human muscarinic receptor subtypes. The methodologies described are standard in vitro pharmacological assays essential for determining the affinity and potency of a compound, which are critical parameters in drug discovery and development.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. They are classified into five subtypes (M1-M5), which couple to different G-proteins to initiate distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting functional assay data.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gαq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to Gαi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the G-protein can also directly modulate ion channels, such as opening G-protein-coupled inwardly-rectifying potassium channels (GIRKs).
Muscarinic Receptor Signaling Pathways
Data Presentation
The following tables provide reference binding affinities and functional potencies for well-characterized muscarinic antagonists. This data is intended to serve as a benchmark for interpreting the results of experiments performed with this compound bromide using the protocols outlined below.
Table 1: Binding Affinities (Ki, nM) of Reference Muscarinic Antagonists
| Compound | M1 | M2 | M3 | M4 | M5 |
|---|---|---|---|---|---|
| Atropine (B194438) | 1.1 | 1.6 | 1.3 | 1.0 | 1.3 |
| Pirenzepine | 16 | 450 | 250 | 100 | 200 |
| Methoctramine | 160 | 16 | 130 | 80 | 200 |
| 4-DAMP | 4.0 | 32 | 1.6 | 10 | 5.0 |
| Darifenacin | 100 | 320 | 2.5 | 160 | 80 |
| Solifenacin | 20 | 63 | 10 | 50 | 13 |
| Tiotropium | 1.3 | 2.0 | 0.3 | 1.6 | 1.0 |
Note: These values are approximate and can vary depending on the experimental conditions.
Table 2: Functional Potencies (IC50, nM) of Reference Muscarinic Antagonists
| Compound | M1 (Ca2+ flux) | M2 (cAMP) | M3 (Ca2+ flux) | M4 (cAMP) | M5 (Ca2+ flux) |
|---|---|---|---|---|---|
| Atropine | 1.5 | 2.0 | 1.8 | 1.2 | 1.6 |
| Pirenzepine | 25 | 600 | 300 | 150 | 250 |
| Methoctramine | 200 | 20 | 150 | 100 | 250 |
| 4-DAMP | 5.0 | 40 | 2.0 | 15 | 6.0 |
| Darifenacin | 120 | 400 | 3.0 | 200 | 100 |
Note: These values are illustrative and depend on the specific functional assay and cell system used.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound bromide for each of the five human muscarinic receptor subtypes (M1-M5) expressed in a stable cell line (e.g., CHO or HEK293 cells). The assay measures the ability of this compound bromide to compete with a known muscarinic radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), for binding to the receptors.
Materials:
-
Cell membranes expressing one of the human M1-M5 receptor subtypes
-
This compound bromide
-
[³H]-N-methylscopolamine ([³H]-NMS)
-
Atropine (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
96-well microplates
-
Glass fiber filter mats
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound bromide in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁴ M.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
25 µL of assay buffer (for total binding) or 25 µL of 10 µM atropine (for non-specific binding) or 25 µL of this compound bromide at various concentrations.
-
25 µL of [³H]-NMS at a final concentration approximately equal to its Kd for the receptor subtype being tested.
-
50 µL of cell membrane preparation (containing 10-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filter mat in a scintillation vial, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of atropine) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound bromide concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Competitive Radioligand Binding Assay Workflow
Protocol 2: Functional Calcium Flux Assay (for M1, M3, M5)
This assay measures the ability of this compound bromide to inhibit the increase in intracellular calcium concentration induced by a muscarinic agonist (e.g., carbachol) in cells expressing M1, M3, or M5 receptors.
Materials:
-
Cells stably expressing human M1, M3, or M5 receptors
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound bromide
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescent plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Plate the cells in microplates and grow to confluence.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 1 hour at 37°C).
-
Compound Addition: Wash the cells with assay buffer and then add various concentrations of this compound bromide. Incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescent plate reader. Measure the baseline fluorescence, then inject a concentration of carbachol that elicits a submaximal response (EC80). Immediately begin measuring the change in fluorescence over time.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response in the absence of this compound bromide.
-
Plot the percentage of inhibition against the logarithm of the this compound bromide concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calcium Flux Functional Assay Workflow
Protocol 3: Schild Analysis for Competitive Antagonism
Schild analysis is a classical pharmacological method used to characterize the nature of antagonism and to determine the equilibrium dissociation constant (pA₂) of a competitive antagonist. This analysis is independent of the agonist's potency and the specific cellular response being measured.
Procedure:
-
Generate Agonist Dose-Response Curves: Perform a functional assay (e.g., calcium flux) to generate a dose-response curve for a muscarinic agonist (e.g., carbachol) in the absence of this compound bromide.
-
Generate Dose-Response Curves in the Presence of Antagonist: Repeat the agonist dose-response curve in the presence of several fixed concentrations of this compound bromide.
-
Determine EC50 Values: Calculate the EC50 of the agonist from each dose-response curve.
-
Calculate Dose Ratios: For each concentration of this compound bromide, calculate the dose ratio (DR) using the formula: DR = (EC50 of agonist in the presence of antagonist) / (EC50 of agonist in the absence of antagonist)
-
Construct the Schild Plot: Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound bromide (-log[this compound]) on the x-axis.
-
Data Interpretation:
-
If the antagonism is competitive, the Schild plot should be a straight line with a slope of 1.
-
The x-intercept of the regression line is the pA₂ value, which is the negative logarithm of the antagonist's dissociation constant (Kb). The pA₂ represents the concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.
-
Conclusion
The protocols provided herein offer a comprehensive framework for the in vitro characterization of this compound bromide's interaction with muscarinic acetylcholine (B1216132) receptors. By employing radioligand binding assays, researchers can elucidate the affinity profile of this compound bromide across all five muscarinic receptor subtypes. Complementary functional assays, such as calcium flux measurements, will determine its potency as an antagonist. Furthermore, Schild analysis can be utilized to confirm the competitive nature of its antagonism. The data generated from these studies are fundamental for understanding the pharmacological properties of this compound bromide and are invaluable for drug development and comparative pharmacology.
References
Application Notes and Protocols for Investigating Cholinergic Pathways with Pipenzolate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Pipenzolate as a Tool in Cholinergic Research
The cholinergic system, orchestrated by the neurotransmitter acetylcholine (B1216132) (ACh), is fundamental to a vast array of physiological processes.[1] It plays critical roles in the central nervous system (CNS), including learning and memory, and in the peripheral nervous system, where it governs autonomic functions like smooth muscle contraction and glandular secretion.[1] Dysregulation of cholinergic pathways is implicated in numerous pathologies, making its components key targets for therapeutic intervention.
Cholinergic signaling is mediated by two main receptor families: nicotinic and muscarinic. The muscarinic acetylcholine receptors (mAChRs), which belong to the G protein-coupled receptor (GPCR) superfamily, are divided into five subtypes (M1-M5). These subtypes exhibit distinct tissue distributions and couple to different intracellular signaling cascades, allowing for precise and varied physiological responses.
This compound bromide is a synthetic anticholinergic agent that functions as a muscarinic receptor antagonist. By competitively blocking the binding of acetylcholine to muscarinic receptors, this compound inhibits cholinergic neurotransmission. It is reported to act predominantly on M2 and M3 receptor subtypes, which are heavily expressed in the smooth muscles of the gastrointestinal tract and other peripheral tissues. This selectivity makes this compound a valuable pharmacological tool for isolating and investigating the roles of specific muscarinic receptor pathways in both physiological and pathological contexts. These application notes provide an overview of the cholinergic pathways targeted by this compound and detailed protocols for its characterization.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by competitively inhibiting acetylcholine at postganglionic muscarinic receptors. This prevents the activation of downstream signaling cascades. The five muscarinic receptor subtypes are broadly grouped by their G protein-coupling mechanisms:
-
M1, M3, and M5 Receptors: These subtypes couple primarily through Gαq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC). This cascade is generally excitatory, leading to responses like smooth muscle contraction and gland secretion.
-
M2 and M4 Receptors: These subtypes couple through Gαi/o proteins. Activation of this pathway inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The βγ subunits of the G protein can also directly modulate ion channels, such as opening potassium channels, leading to membrane hyperpolarization. This pathway is typically inhibitory, causing effects like a decreased heart rate.
By antagonizing these receptors, particularly M2 and M3, this compound can be used to probe their relative contributions to specific physiological functions.
Figure 1. Cholinergic Muscarinic Signaling Pathways.
References
Application Notes and Protocols: Analytical Methods for the Determination of Pipenzolate and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipenzolate is a quaternary ammonium (B1175870) anticholinergic agent used to treat gastrointestinal disorders. A thorough understanding of its metabolic fate is crucial for comprehensive pharmacokinetic studies and to assess the safety and efficacy of the drug. Due to a lack of specific literature on the biotransformation of this compound, this document provides a proposed metabolic pathway based on common drug metabolism reactions and outlines detailed analytical protocols for the extraction and quantification of this compound and its putative metabolites from biological matrices. The methodologies described herein are based on established analytical techniques for quaternary ammonium compounds and related anticholinergic drugs.
Proposed Metabolic Pathway of this compound
The metabolic pathway of this compound has not been extensively elucidated in published literature. However, based on its chemical structure, which includes an ester linkage and aromatic rings, the following Phase I and Phase II metabolic transformations are proposed.
Phase I Metabolism:
-
Hydrolysis: The ester bond in this compound is susceptible to hydrolysis by esterases, leading to the formation of 1-ethyl-3-piperidol and benzilic acid. This is a common metabolic route for ester-containing drugs.
-
Hydroxylation: The phenyl rings of the benzilic acid moiety can undergo aromatic hydroxylation, primarily at the para-position, catalyzed by cytochrome P450 enzymes.
Phase II Metabolism:
-
Glucuronidation: The hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid to form more water-soluble glucuronide conjugates, facilitating their excretion.
The proposed metabolic pathway is illustrated in the following diagram:
Analytical Methodology
The analysis of quaternary ammonium compounds like this compound and its charged metabolites from biological matrices can be challenging due to their high polarity and low volatility. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique, offering the required sensitivity and selectivity. An overview of the analytical workflow is presented below.
Application Notes and Protocols: Pipenzolate Bromide in Schild Plot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipenzolate bromide is a synthetic quaternary ammonium (B1175870) compound that acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Its primary mechanism of action involves blocking the binding of the endogenous neurotransmitter, acetylcholine, to these receptors, thereby inhibiting parasympathetic nerve stimulation.[1] this compound bromide exhibits a notable affinity for M2 and M3 muscarinic receptor subtypes, leading to a reduction in smooth muscle contractions. This property makes it a subject of interest in pharmacological studies, particularly in the quantitative analysis of antagonist-receptor interactions using methods like the Schild plot.
This document provides detailed application notes and protocols for the use of this compound bromide in Schild plot analysis, a fundamental technique in pharmacology for characterizing the affinity of a competitive antagonist for its receptor.
Principle of Schild Plot Analysis
Schild plot analysis is a powerful pharmacological tool used to determine the dissociation constant (KB) and its negative logarithm (pA2) of a competitive antagonist. The pA2 value represents the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response observed in the absence of the antagonist. A higher pA2 value indicates a greater potency of the antagonist.
The analysis is based on the Schild equation:
log(CR - 1) = log[B] - log(KB)
Where:
-
CR (Concentration Ratio): The ratio of the agonist concentration required to produce a specific response in the presence of the antagonist to the agonist concentration required to produce the same response in the absence of the antagonist.
-
[B]: The concentration of the antagonist.
-
KB: The equilibrium dissociation constant of the antagonist.
A plot of log(CR - 1) versus log[B] should yield a straight line with a slope of 1 for a competitive antagonist. The x-intercept of this line is equal to the pA2 value (-log(KB)).
Data Presentation
| Antagonist | Predominant Receptor Target(s) | Tissue Preparation | Agonist | pA2 Value (mean ± SEM) |
| Atropine | Non-selective Muscarinic | Human Colon (Circular Muscle) | Carbachol | 8.72 ± 0.28[2] |
| 4-DAMP | M3 | Human Colon (Circular Muscle) | Carbachol | 9.41 ± 0.23[2] |
| Pirenzepine | M1 | Human Colon (Circular Muscle) | Carbachol | 7.23 ± 0.48[2] |
| AF-DX 116 | M2 | Human Colon (Circular Muscle) | Carbachol | 7.36 ± 0.43[2] |
| Atropine | Non-selective Muscarinic | Goat Ileum | Acetylcholine | 9.59 ± 0.022[3] |
| Dicyclomine | Non-selective Muscarinic | Goat Ileum | Acetylcholine | 8.92 ± 0.237[3] |
| Hyoscine | Non-selective Muscarinic | Goat Ileum | Acetylcholine | 9.09 ± 0.022[3] |
Experimental Protocols
Protocol 1: Schild Plot Analysis of this compound Bromide on Isolated Guinea Pig Ileum
This protocol describes the determination of the pA2 value for this compound bromide using isolated guinea pig ileum, a classic and robust model for studying muscarinic receptor pharmacology.
Materials and Reagents:
-
Guinea pig
-
This compound bromide
-
Acetylcholine (ACh) chloride
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
Distilled water
-
Oxygen (95% O2 / 5% CO2)
-
Organ bath with an isometric transducer and data acquisition system
-
Standard laboratory glassware and pipettes
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Isolate a segment of the terminal ileum and place it in a petri dish containing pre-warmed (37°C) and aerated Tyrode's solution.[4]
-
Gently flush the lumen of the ileum segment with Tyrode's solution to remove its contents.
-
Cut the ileum into segments of approximately 2-3 cm in length.[4]
-
Tie a thread to each end of the ileal segment.
-
-
Experimental Setup:
-
Mount the ileal segment in a 10 mL organ bath containing Tyrode's solution maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.
-
Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.
-
Apply an initial tension of 0.5 g and allow the tissue to equilibrate for at least 30-60 minutes, with washes every 15 minutes.
-
-
Control Agonist Concentration-Response Curve (CRC):
-
Record a baseline of stable muscle tension.
-
Cumulatively add increasing concentrations of acetylcholine (e.g., from 10-9 M to 10-3 M) to the organ bath, allowing the response to stabilize at each concentration before adding the next.
-
After the maximal response is achieved, wash the tissue with fresh Tyrode's solution until the tension returns to baseline.
-
-
Antagonist Incubation and Subsequent CRCs:
-
Introduce the first concentration of this compound bromide into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 30 minutes) to reach equilibrium.
-
Following incubation, repeat the cumulative addition of acetylcholine to generate a second CRC in the presence of the antagonist.
-
Wash the tissue extensively to remove both agonist and antagonist.
-
Repeat this procedure with at least two other increasing concentrations of this compound bromide, ensuring a sufficient wash-out period between each antagonist concentration.
-
-
Data Analysis:
-
For each CRC, determine the EC50 value of acetylcholine (the concentration that produces 50% of the maximal response).
-
Calculate the Concentration Ratio (CR) for each concentration of this compound bromide used: CR = EC50 of ACh in the presence of antagonist / EC50 of ACh in the absence of antagonist
-
Calculate log(CR - 1) for each antagonist concentration.
-
Plot log(CR - 1) (y-axis) against the logarithm of the molar concentration of this compound bromide (log[B]) (x-axis).
-
Perform a linear regression on the plotted data. The slope of the line should be close to 1 for competitive antagonism.
-
The pA2 value is the x-intercept of the regression line.
-
Visualizations
Signaling Pathways
Caption: Muscarinic Receptor Signaling Pathways.
Experimental Workflow
Caption: Schild Plot Experimental Workflow.
References
Application Notes and Protocols for Studying Muscarinic Receptor Kinetics Using Pipenzolate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing pipenzolate bromide to study the kinetics of muscarinic acetylcholine (B1216132) receptors (mAChRs). While specific kinetic data for this compound is not extensively available in publicly accessible literature, this document outlines the detailed protocols for researchers to determine key kinetic and affinity parameters such as the inhibition constant (Kᵢ), the pA₂, and association (kₒₙ) and dissociation (kₒբբ) rates.
This guide includes protocols for standard radioligand binding assays and functional assays, alongside comparative data for well-characterized muscarinic antagonists to serve as a reference. Additionally, detailed signaling pathway diagrams and experimental workflows are provided to facilitate a comprehensive understanding of the experimental procedures.
Introduction to this compound and Muscarinic Receptors
This compound bromide is a quaternary ammonium (B1175870) compound that acts as a muscarinic acetylcholine receptor antagonist. It has been used clinically as an antispasmodic agent. Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling pathways.[1][2][3] The study of the binding kinetics of ligands like this compound to these receptor subtypes is crucial for understanding their pharmacological effects and for the development of more selective and effective therapeutics.
The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC).[2][3][4] The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3]
Data Presentation: Comparative Affinity of Muscarinic Antagonists
To provide a framework for the expected affinity of a muscarinic antagonist, the following tables summarize the binding affinities (pKᵢ) and functional potencies (pA₂) of several well-characterized antagonists at different muscarinic receptor subtypes. Researchers can use these values as a reference when determining the corresponding values for this compound.
Table 1: Binding Affinities (pKᵢ) of Common Muscarinic Antagonists
| Antagonist | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M4 Receptor (pKi) | M5 Receptor (pKi) |
| Atropine | 8.90 - 9.15 | 8.90 | 8.89 - 9.15 | 8.90 | 8.80 |
| Pirenzepine | 7.90 - 8.40 | 6.50 - 6.80 | 6.63 - 7.00 | 7.20 | 6.70 |
| 4-DAMP | 8.70 - 9.09 | 7.80 | 8.79 - 9.41 | 8.50 | 8.20 |
| AF-DX 116 | 6.70 - 7.20 | 7.50 - 8.00 | 6.09 - 6.20 | 7.00 | 6.50 |
| Himbacine | 7.20 | 7.80 | 6.67 | 8.10 | 7.40 |
Note: pKᵢ is the negative logarithm of the inhibition constant (Kᵢ). A higher pKᵢ value indicates a higher binding affinity. The values are compiled from multiple sources and can vary based on experimental conditions.[5][6][7][8][9][10][11]
Table 2: Functional Potencies (pA₂) of Common Muscarinic Antagonists
| Antagonist | Tissue/Receptor | pA₂ Value |
| Atropine | Guinea-pig ileum (M3) | 8.90 - 9.15 |
| Pirenzepine | Guinea-pig olfactory cortex (M1) | 7.90 |
| 4-DAMP | Human colon (M3) | 9.09 - 9.41 |
| AF-DX 116 | Rat atria (M2) | 7.50 |
| Himbacine | Guinea-pig trachea (M4) | 7.47 |
Note: The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's potency in a functional assay. The values are compiled from multiple sources and can vary based on the tissue and agonist used.[5][6][7][12][13]
Experimental Protocols
Here are detailed protocols for determining the kinetic parameters of this compound at muscarinic receptors.
Protocol 1: Radioligand Competition Binding Assay to Determine Kᵢ
This protocol is used to determine the binding affinity (Kᵢ) of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[14][15][16][17]
Materials:
-
Cell membranes or tissue homogenates expressing the muscarinic receptor subtype of interest.
-
Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
This compound bromide.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[18]
-
Wash buffer (ice-cold assay buffer).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target muscarinic receptor subtype in cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine the protein concentration.[18]
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kₔ value).
-
A range of concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
For determining non-specific binding, use a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
Initiate the binding reaction by adding the membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[18]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[18]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radiolabeled ligand and Kₔ is its dissociation constant.
-
Protocol 2: Functional Assay and Schild Analysis to Determine pA₂
This protocol determines the potency of a competitive antagonist (this compound) by measuring its ability to shift the concentration-response curve of a muscarinic agonist.[19][20][21]
Materials:
-
Isolated tissue preparation containing the muscarinic receptor subtype of interest (e.g., guinea-pig ileum for M3, rabbit vas deferens for M1).
-
Muscarinic agonist (e.g., carbachol, acetylcholine).
-
This compound bromide.
-
Physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O₂/5% CO₂.
-
Organ bath setup with an isometric force transducer.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Mount the isolated tissue in an organ bath containing physiological salt solution at 37°C and allow it to equilibrate under a resting tension.
-
Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations to the organ bath and recording the contractile response.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes).
-
Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.
-
Repeat: Repeat steps 3 and 4 with increasing concentrations of this compound.
-
Data Analysis (Schild Plot):
-
Determine the EC₅₀ of the agonist in the absence and presence of each concentration of this compound.
-
Calculate the dose ratio (DR) for each antagonist concentration: DR = EC₅₀ (with antagonist) / EC₅₀ (without antagonist) .
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.
-
Perform a linear regression on the data. The x-intercept of the regression line is the pA₂ value. A slope that is not significantly different from 1 is indicative of competitive antagonism.[20][21][22]
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Muscarinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Muscarinic M1 and M2 receptors mediate depolarization and presynaptic inhibition in guinea-pig enteric nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prejunctional muscarinic receptors regulating neurotransmitter release in airways [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of muscarinic receptor subtypes on rat pancreatic acini: pharmacological identification by secretory responses and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Muscarinic receptor subtypes in the rat prostate gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional characterization of muscarinic receptors in murine airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. researchgate.net [researchgate.net]
- 20. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Schild equation - Wikipedia [en.wikipedia.org]
- 22. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pipenzolate Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of pipenzolate for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1] It competitively blocks the binding of the neurotransmitter acetylcholine to these receptors, thereby inhibiting parasympathetic nerve activity.[1] Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5) that are involved in various physiological functions, making them important drug targets.[1][2]
Q2: What is a good starting concentration range for this compound in an in vitro experiment?
A2: For a preliminary screening, a broad concentration range is often used. A common starting point for cell-based assays is in the low micromolar range, for instance, from 0.1 µM to 30 µM or even 100 µM.[3] It is advisable to perform a dose-response curve with several concentrations, such as using half-log or three-fold dilutions (e.g., 0.1, 0.3, 1, 3, 10, 30 µM), to determine the effective concentration range for your specific assay.[3]
Q3: How do I determine the maximum concentration of this compound to use without causing cytotoxicity?
A3: It is crucial to perform a cytotoxicity assay to determine the concentration of this compound that is toxic to your cells. This is often expressed as the 50% cytotoxic concentration (CC50).[4][5] Common cytotoxicity assays include the MTT assay, which measures metabolic activity, and the Crystal Violet assay, which assesses cell viability by staining attached cells.[6][7] The upper concentration in your functional assays should generally be well below the CC50 value to avoid confounding results due to cell death.[8]
Q4: Should I be concerned about off-target effects of this compound?
A4: Yes, off-target effects are a potential concern for any small molecule inhibitor.[9][10] These are unintended interactions with other cellular components that can lead to misleading results. While specific off-target effects for this compound are not extensively documented in readily available literature, it is good practice to consider this possibility. If you observe unexpected effects, it may be necessary to investigate potential off-target interactions through computational predictions or experimental screening against a panel of other receptors and enzymes.[10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound precipitates when added to cell culture medium. | This compound may have low aqueous solubility. The final concentration of the solvent (e.g., DMSO) may not be sufficient to keep it in solution. | - Prepare a high-concentration stock solution in 100% DMSO. - Perform serial dilutions in your cell culture medium rather than a single large dilution. - While diluting, vortex or mix the medium vigorously to aid dispersion.[11][12] - Ensure the final DMSO concentration in your assay is consistent across all conditions and is tolerated by your cells (typically ≤ 0.5%).[9] - Warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.[12] |
| High variability in experimental results. | - Inconsistent pipetting. - Cell plating density is not uniform. - this compound solution is not stable. | - Use calibrated pipettes and ensure proper mixing of solutions. - Ensure a single-cell suspension before plating and allow cells to adhere evenly. - Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
| No observable effect of this compound. | - The concentration range tested is too low. - The chosen cell line does not express the target muscarinic receptors. - The assay is not sensitive enough to detect the effect. | - Test a wider and higher concentration range. - Confirm the expression of muscarinic receptors in your cell line using techniques like qPCR, Western blot, or immunofluorescence. - Optimize the assay conditions (e.g., incubation time, agonist concentration in antagonist studies). |
| Observed effect is not dose-dependent. | - Cytotoxicity at higher concentrations. - Off-target effects at higher concentrations. - Saturation of the receptor binding. | - Perform a cytotoxicity assay to rule out cell death as the cause. - Consider the possibility of off-target effects and consult the literature for known secondary targets of similar compounds. - Analyze your data using a non-linear regression model appropriate for receptor-ligand binding to determine if saturation is occurring. |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol provides a method for determining the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to test a wide range of concentrations (e.g., 0.1 µM to 1000 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium and a vehicle control (e.g., DMSO at the highest concentration used for this compound dilution).
-
Incubate the plate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using non-linear regression analysis.[4][13]
Muscarinic Receptor Binding Assay (Competitive Radioligand Binding)
This protocol describes how to determine the inhibitory constant (Ki) of this compound for muscarinic receptors.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
This compound
-
Radioligand (e.g., [³H]N-methylscopolamine)
-
Non-specific binding control (e.g., a high concentration of atropine)
-
Assay buffer (e.g., PBS)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and a range of concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add a high concentration of a known muscarinic antagonist like atropine.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 120 minutes at 27°C).[4]
-
Harvest the membranes by vacuum filtration onto the filter plates and wash with cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add a scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Functional Assay (Intracellular Calcium Mobilization)
This protocol outlines how to measure the effect of this compound on muscarinic receptor-mediated intracellular calcium mobilization.
Materials:
-
Cells expressing a Gq-coupled muscarinic receptor (e.g., M1, M3, M5).
-
This compound
-
A muscarinic agonist (e.g., carbachol)
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with the assay buffer.
-
Add different concentrations of this compound to the wells and incubate for a specific period to allow for receptor binding.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add a pre-determined concentration of the muscarinic agonist (typically the EC50 or EC80 concentration) to stimulate calcium release.
-
Measure the change in fluorescence over time.
-
The inhibitory effect of this compound can be quantified by the reduction in the agonist-induced fluorescence signal. Determine the IC50 of this compound for the inhibition of the calcium response.
Data Presentation
Table 1: Example Data for Determining Optimal this compound Concentration
| Assay | Parameter | Example Value | Interpretation |
| Cytotoxicity | CC50 | > 100 µM | This compound is not toxic to the cells at concentrations up to 100 µM. |
| Receptor Binding | Ki | 50 nM | This compound has a high affinity for the target muscarinic receptor. |
| Functional Assay | IC50 | 100 nM | This compound effectively blocks the function of the target receptor. |
Note: The values in this table are for illustrative purposes only and will need to be determined experimentally for your specific cell line and assay conditions.
Visualizations
Caption: Workflow for determining the optimal in vitro concentration of this compound.
Caption: this compound blocks acetylcholine-mediated Gq-coupled signaling.
References
- 1. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. scholarworks.utep.edu [scholarworks.utep.edu]
- 6. Characterization of muscarinic receptor subtypes on rat pancreatic acini: pharmacological identification by secretory responses and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 12. cytotoxic concentration cc50: Topics by Science.gov [science.gov]
- 13. protocol-online.org [protocol-online.org]
Pipenzolate bromide solubility and stability issues
Welcome to the technical support center for pipenzolate bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability challenges commonly encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound bromide in common laboratory solvents?
A1: this compound bromide is a quaternary ammonium (B1175870) compound, which influences its solubility characteristics. It has very low solubility in water.[1] One source indicates a water solubility of 0.000326 mg/mL.[1] However, another source describes it as soluble in water, which may refer to its practical use in formulations rather than high solubility in pure water. It is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For analytical purposes, a common solvent system is a 50:50 (v/v) mixture of distilled water and methanol.[2]
Q2: My this compound bromide is not dissolving properly. What can I do?
A2: If you are experiencing dissolution issues, consider the following troubleshooting steps:
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Solvent Choice: For aqueous solutions, the solubility is very low. For higher concentrations, consider using DMSO or a methanol/water mixture.
-
Sonication: Gentle sonication can help to break up aggregates and enhance the dissolution rate.
-
Warming: Gently warming the solvent may improve solubility, but be cautious as this can also accelerate degradation if the compound is thermally labile. Monitor for any signs of degradation.
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pH Adjustment: The stability of this compound bromide is pH-dependent. While adjusting the pH might alter solubility, it could also impact the stability of the compound. An HPLC method for its analysis suggests optimal separation at pH 6.[2]
Q3: What are the recommended storage conditions for this compound bromide?
A3: To ensure the stability of this compound bromide, it should be stored in a dry, dark place. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[1]
Q4: What are the known stability issues and degradation pathways for this compound bromide?
A4: this compound bromide's stability can be affected by several factors, including pH, temperature, and light.
-
pH Stability: The compound's stability is influenced by pH. An HPLC analysis showed that at pH 7, the chromatographic peak for this compound bromide was not well-retained, suggesting potential instability or interaction with the stationary phase under neutral to slightly alkaline conditions.[2]
-
Thermal Stability: this compound bromide has a relatively high melting point of 179-180°C, which suggests good thermal stability under normal conditions.[1]
-
Oxidative Stability: It is susceptible to oxidation. A kinetic spectrophotometric method has been developed based on its oxidation by alkaline potassium permanganate.[3]
-
Photostability: As a general precaution for pharmaceutical compounds, exposure to light should be minimized to prevent potential photodegradation.
Further details on potential degradation pathways can be investigated through forced degradation studies.
Troubleshooting Guides
Issue 1: Inconsistent Results in Analytical Assays (e.g., HPLC)
| Potential Cause | Troubleshooting Steps |
| Incomplete Dissolution | Ensure complete dissolution of this compound bromide in the chosen solvent before injection. Use sonication if necessary. Prepare fresh solutions for each experiment. |
| Degradation in Solution | Prepare solutions fresh and analyze them promptly. If storing solutions, keep them at low temperatures and protected from light. Consider the pH of your mobile phase; a pH of 6 has been shown to be effective for HPLC analysis.[2] |
| Precipitation in Mobile Phase | If using a mixed aqueous/organic mobile phase, ensure the organic content is sufficient to maintain solubility throughout the HPLC run, especially if injecting a sample dissolved in a high-concentration organic solvent. |
Issue 2: Compound Degradation During Experimental Procedures
| Potential Cause | Troubleshooting Steps |
| Exposure to High Temperatures | Avoid excessive heating during dissolution or other experimental steps. If heating is necessary, use the lowest effective temperature for the shortest possible duration. |
| Exposure to Incompatible pH | Maintain the pH of solutions within a stable range. Based on analytical data, a slightly acidic to neutral pH (around 6) appears suitable.[2] Avoid strongly alkaline conditions, as this can promote oxidation.[3] |
| Oxidation | Avoid the use of strong oxidizing agents unless it is part of the experimental design. Protect solutions from atmospheric oxygen where possible, for example, by using degassed solvents. |
| Light Exposure | Conduct experiments under subdued light or use amber-colored glassware to minimize photodegradation. |
Data Presentation
Table 1: Solubility of this compound Bromide
| Solvent | Solubility | Reference |
| Water | 0.000326 mg/mL (very low) | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Water:Methanol (50:50 v/v) | Used for preparation of 1000 µg/mL stock solutions for HPLC | [2] |
Experimental Protocols
Protocol 1: Preparation of a Standard Solution for HPLC Analysis
This protocol is based on a validated HPLC method for the determination of this compound bromide.[2]
Materials:
-
This compound bromide reference standard
-
Methanol (HPLC grade)
-
Distilled water (HPLC grade)
-
Volumetric flasks (100 mL and 10 mL)
-
Pipettes
-
Analytical balance
-
Sonicator
Procedure:
-
Accurately weigh 10 mg of this compound bromide reference standard.
-
Transfer the weighed standard to a 100 mL volumetric flask.
-
Add approximately 50 mL of a 50:50 (v/v) mixture of distilled water and methanol.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Make up the volume to 100 mL with the 50:50 water:methanol solvent to obtain a stock solution of 100 µg/mL.
-
Prepare working solutions of lower concentrations by appropriate dilution of the stock solution with the mobile phase.
Protocol 2: Forced Degradation Study Workflow
A forced degradation study is essential to understand the stability of this compound bromide and to develop stability-indicating analytical methods.
Objective: To identify potential degradation products and degradation pathways of this compound bromide under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: Incubate a solution of this compound bromide in 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate a solution of this compound bromide in 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat a solution of this compound bromide with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid this compound bromide to dry heat (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a solution of this compound bromide to UV and visible light as per ICH Q1B guidelines.
Analytical Method:
-
Use a stability-indicating HPLC method (such as the one described in the literature[2]) to analyze the stressed samples. The method should be able to separate the intact drug from its degradation products.
Visualizations
Signaling Pathway of Muscarinic Receptor Antagonists
This compound bromide is an antimuscarinic agent, meaning it blocks the action of acetylcholine (B1216132) at muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) involved in various physiological processes. The diagram below illustrates the general signaling pathways that are inhibited by a muscarinic antagonist.
Caption: this compound bromide blocks muscarinic receptor signaling.
Experimental Workflow for Troubleshooting Solubility Issues
This diagram outlines a logical workflow for addressing solubility problems with this compound bromide.
Caption: A workflow for troubleshooting this compound bromide solubility.
Logical Flow for a Stability Indicating Method Development
This diagram illustrates the logical steps involved in developing a stability-indicating analytical method for this compound bromide.
Caption: Workflow for stability-indicating method development.
References
Pipenzolate in Smooth Muscle Contractility Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of pipenzolate in smooth muscle contractility assays. The information is presented in a user-friendly question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in smooth muscle?
This compound, typically used as this compound bromide, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] In smooth muscle tissues, particularly in the gastrointestinal tract, it primarily targets M2 and M3 muscarinic receptor subtypes. Acetylcholine released from parasympathetic nerves normally binds to these receptors to initiate a signaling cascade that leads to muscle contraction. This compound blocks this binding, thereby inhibiting acetylcholine-induced smooth muscle contraction.
Q2: What is the expected effect of this compound on an acetylcholine or carbachol (B1668302) concentration-response curve?
As a competitive antagonist, this compound is expected to cause a parallel rightward shift in the concentration-response curve of a muscarinic agonist like acetylcholine or carbachol.[2] This means that in the presence of this compound, a higher concentration of the agonist is required to produce the same level of contraction. The maximum response to the agonist should still be achievable, provided a high enough agonist concentration is used.
Q3: What is a pA2 value and why is it important in characterizing this compound's activity?
The pA2 value is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. It is a measure of the antagonist's potency. A higher pA2 value indicates a more potent antagonist. Determining the pA2 value for this compound allows for a quantitative assessment of its affinity for muscarinic receptors in a specific tissue, which is crucial for comparing its potency to other antagonists and for characterizing the receptor population.
Q4: What is the appearance of this compound bromide and how should it be stored?
This compound bromide is a solid, white to off-white crystalline powder. For short-term storage (days to weeks), it should be kept in a dry, dark place at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in smooth muscle contractility assays.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or weak response to the muscarinic agonist (e.g., acetylcholine, carbachol) even before adding this compound. | 1. Poor tissue viability: The smooth muscle tissue may have been damaged during dissection or mounting. 2. Suboptimal experimental conditions: Incorrect temperature, pH, or oxygenation of the physiological salt solution (PSS). 3. Degraded agonist: The agonist solution may have lost its potency. | 1. Confirm tissue viability: At the beginning of each experiment, challenge the tissue with a high concentration of potassium chloride (KCl, e.g., 80 mM) to ensure the contractile machinery is intact. A robust contraction indicates viable tissue. 2. Verify experimental setup: Ensure the organ bath is maintained at 37°C, the PSS (e.g., Krebs solution) is continuously aerated with carbogen (B8564812) (95% O2, 5% CO2) to maintain a physiological pH, and the baseline tension is appropriate for the tissue. 3. Prepare fresh agonist solutions: Always use freshly prepared agonist solutions to ensure their potency. |
| This compound appears insoluble or precipitates when added to the physiological salt solution (PSS). | 1. Low aqueous solubility: this compound bromide has very low water solubility. 2. Incorrect solvent for stock solution: The initial solvent may not be appropriate for achieving a high enough concentration. | 1. Prepare a concentrated stock solution in an organic solvent: this compound bromide is soluble in organic solvents like Dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution in 100% DMSO. 2. Perform serial dilutions: From the DMSO stock, make further dilutions in PSS or the vehicle used for the experiment. Ensure the final concentration of DMSO in the organ bath is low (typically ≤ 0.1%) to avoid solvent-induced effects on the tissue.[3] 3. Gently vortex or sonicate: If minor precipitation is observed upon dilution, gentle vortexing or sonication may help to dissolve the compound. |
| High variability in contractile responses between tissue preparations. | 1. Biological variability: Inherent differences between animals or different regions of the same tissue. 2. Inconsistent tissue preparation: Variations in the size and orientation of the smooth muscle strips. 3. Inadequate equilibration time: The tissue may not have stabilized before the start of the experiment. | 1. Randomize tissue allocation: Randomly assign tissue strips to different experimental groups to minimize the impact of biological variability. 2. Standardize dissection: Ensure that all tissue strips are of a consistent size and are mounted with the same orientation (e.g., longitudinal or circular muscle). 3. Allow for sufficient equilibration: Let the tissue equilibrate in the organ bath under the set baseline tension for at least 60-90 minutes, with regular washes, before initiating the experiment.[4] |
| The acetylcholine/carbachol concentration-response curve in the presence of this compound is not a parallel shift to the right. | 1. Non-competitive antagonism: At the concentrations used, this compound may be exhibiting non-competitive effects. 2. Insufficient equilibration with this compound: The antagonist may not have reached equilibrium with the receptors. 3. Complex receptor interactions: The tissue may express multiple muscarinic receptor subtypes with different affinities for this compound. | 1. Perform a Schild plot analysis: A slope of the Schild plot that is significantly different from 1 can indicate non-competitive antagonism or other complex interactions.[5] 2. Increase incubation time: Increase the pre-incubation time with this compound before adding the agonist to ensure equilibrium is reached. 3. Consider the tissue source: The expression of muscarinic receptor subtypes can vary between different smooth muscle tissues. |
| Spontaneous contractions of the smooth muscle tissue. | 1. Inherent properties of the tissue: Some smooth muscle preparations, like the intestine, exhibit spontaneous rhythmic contractions.[6] 2. Suboptimal buffer composition: Imbalances in ion concentrations in the PSS can lead to instability. | 1. Allow for stabilization: Often, these spontaneous contractions will stabilize or diminish during the equilibration period. 2. Pharmacological intervention: In some cases, low concentrations of specific inhibitors (e.g., tetrodotoxin (B1210768) to block neuronal activity) may be used, but this must be carefully considered as it can affect the experimental outcome. 3. Check PSS preparation: Ensure the PSS is prepared correctly with the appropriate concentrations of all salts. |
| Receptor desensitization or tachyphylaxis to the agonist. | Prolonged or repeated exposure to high concentrations of the agonist: This can lead to a diminished response over time. | 1. Use a cumulative concentration-response protocol: This method minimizes the exposure time to high agonist concentrations. 2. Allow for adequate washout periods: If performing repeated agonist additions, ensure sufficient time and multiple washes between additions for the tissue to return to baseline. 3. Limit the duration of the experiment: Prolonged experiments can lead to tissue fatigue and receptor desensitization.[7] |
Data Presentation
Table 1: Comparative pA2 Values of Muscarinic Antagonists in Smooth Muscle Tissues
| Antagonist | Receptor Subtype(s) | Tissue | pA2 Value | Reference(s) |
| Atropine | Non-selective (M1, M2, M3) | Guinea pig ileum | ~8.9 - 9.1 | [8] |
| Pirenzepine | M1 selective | Guinea pig olfactory cortex | ~7.9 | [8] |
| 4-DAMP | M3 selective | Human colon (circular muscle) | ~9.41 | [9] |
| AF-DX 116 | M2 selective | Human colon (circular muscle) | ~7.36 | [9] |
| Himbacine | M2/M4 selective | Human colon (circular muscle) | ~7.47 | [9] |
| This compound | M2/M3 (predicted) | Various smooth muscles | Data not readily available | - |
Note: Specific pA2 values for this compound are not consistently reported in the literature. Its potency is expected to be characterized by its affinity for M2 and M3 receptors.
Experimental Protocols
Detailed Methodology for a Smooth Muscle Contractility Assay Using this compound
This protocol describes a standard method for assessing the antagonist effect of this compound on acetylcholine-induced contractions in an isolated smooth muscle preparation (e.g., guinea pig ileum).
1. Materials and Reagents:
-
This compound bromide powder
-
Acetylcholine chloride
-
Potassium chloride (KCl)
-
Dimethyl sulfoxide (DMSO)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, pre-warmed to 37°C and continuously aerated with 95% O2 / 5% CO2.
-
Isolated smooth muscle tissue (e.g., guinea pig ileum)
-
Isolated organ bath system with isometric force transducers and data acquisition software.
2. Preparation of Solutions:
-
This compound Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of this compound bromide powder in 100% DMSO to create a high-concentration stock solution. Store aliquots at -20°C.
-
Acetylcholine Stock Solution (e.g., 10 mM): Dissolve acetylcholine chloride in deionized water. Prepare fresh daily.
-
KCl Solution (e.g., 1 M): Dissolve KCl in deionized water.
3. Tissue Preparation and Mounting:
-
Humanely euthanize the animal according to approved institutional protocols.
-
Dissect the desired smooth muscle tissue (e.g., a segment of the ileum) and place it in cold, aerated PSS.
-
Carefully clean the tissue of any adhering fat or connective tissue.
-
Cut the tissue into strips of appropriate and consistent dimensions.
-
Tie one end of the tissue strip to a fixed hook in the organ bath chamber and the other end to an isometric force transducer.
-
Submerge the tissue in the PSS-filled organ bath maintained at 37°C and aerated with carbogen.
4. Equilibration and Viability Check:
-
Apply an optimal baseline tension to the tissue (this should be determined empirically for each tissue type, typically 1-2 g).
-
Allow the tissue to equilibrate for at least 60-90 minutes. During this time, wash the tissue with fresh, pre-warmed, and aerated PSS every 15-20 minutes.
-
After equilibration, test the tissue's viability by adding a high concentration of KCl (e.g., a final concentration of 80 mM) to the bath. A strong contractile response confirms viability.
-
Wash the tissue thoroughly to remove the KCl and allow it to return to the baseline tension.
5. Experimental Procedure (Schild Analysis):
-
Control Agonist Concentration-Response Curve:
-
Once the baseline is stable, add acetylcholine to the organ bath in a cumulative manner to generate a concentration-response curve. Start with a low concentration and increase it stepwise (e.g., by half-log increments) until a maximal contraction is achieved.
-
After the control curve is complete, wash the tissue extensively until it returns to the baseline.
-
-
Antagonist Incubation:
-
Add a known concentration of this compound (prepared by diluting the DMSO stock in PSS) to the organ bath.
-
Allow the tissue to incubate with this compound for a predetermined time (e.g., 30-60 minutes) to ensure the antagonist reaches equilibrium with the receptors.
-
-
Agonist Concentration-Response Curve in the Presence of Antagonist:
-
In the continued presence of this compound, repeat the cumulative addition of acetylcholine to generate a second concentration-response curve.
-
Wash the tissue and repeat the antagonist incubation and agonist curve generation with at least two other concentrations of this compound.
-
6. Data Analysis:
-
Measure the peak contractile response at each agonist concentration for all curves.
-
Plot the contractile response as a percentage of the maximum control response against the logarithm of the agonist concentration.
-
Determine the EC50 (the agonist concentration that produces 50% of the maximal response) for each curve.
-
Calculate the dose ratio (DR) for each antagonist concentration using the formula: DR = EC50 (in the presence of antagonist) / EC50 (control).
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
The x-intercept of the Schild plot provides the pA2 value. The slope of the regression line should be close to 1 for competitive antagonism.
Visualizations
Caption: Signaling pathway of M3 muscarinic receptor-mediated smooth muscle contraction and the inhibitory action of this compound.
Caption: A typical experimental workflow for characterizing the antagonist properties of this compound using an isolated smooth muscle contractility assay.
Caption: A logical workflow for addressing potential solubility issues with this compound in physiological buffer solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of an in vitro contractility assay using canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Origin of spontaneous rhythmicity in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
Technical Support Center: Pipenzolate Bromide in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using pipenzolate bromide in their experiments.
Disclaimer: Publicly available, specific quantitative data on the off-target effects of this compound bromide is limited. The information provided is based on the known pharmacology of this compound bromide as a muscarinic acetylcholine (B1216132) receptor antagonist and the general characteristics of anticholinergic compounds. Researchers should always perform their own validation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound bromide?
This compound bromide is an antimuscarinic agent.[1] It acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), preventing acetylcholine from binding and eliciting a response.[1] This blockade of cholinergic signaling leads to smooth muscle relaxation, particularly in the gastrointestinal tract.[2][3]
Q2: Which muscarinic receptor subtypes does this compound bromide target?
Q3: What are the known on-target effects and expected outcomes in typical assays?
In functional assays involving tissues with muscarinic receptors (e.g., isolated ileum, bladder strips), this compound bromide is expected to inhibit acetylcholine-induced contractions. In cell-based assays with cells expressing mAChRs, it should block downstream signaling pathways, such as Gq-mediated increases in intracellular calcium (for M1, M3, M5) or Gi-mediated inhibition of adenylyl cyclase (for M2, M4).
Q4: What are the potential off-target effects of anticholinergic agents in general?
Anticholinergic drugs can sometimes interact with other receptors or channels, although specific data for this compound bromide is lacking. Potential off-target liabilities for anticholinergics could include interactions with other G-protein coupled receptors (GPCRs), ion channels, or enzymes. Common side effects of systemic anticholinergic use, such as dry mouth, blurred vision, and tachycardia, are generally considered extensions of their on-target antimuscarinic activity in different organ systems.[4]
Troubleshooting Guides
Problem 1: Unexpected or inconsistent results in functional assays (e.g., tissue contraction, cell signaling).
| Possible Cause | Troubleshooting Steps |
| This compound bromide degradation | This compound bromide is generally stable, but improper storage (e.g., exposure to light or high temperatures) could lead to degradation. Prepare fresh stock solutions for each experiment and store them as recommended by the supplier. |
| pH of the experimental buffer | The charge and conformation of this compound bromide can be influenced by pH, potentially affecting its binding to the receptor. Ensure the pH of your assay buffer is stable and within the physiological range (typically 7.4). |
| Presence of endogenous acetylcholine | In tissue preparations, endogenous release of acetylcholine can interfere with the assay. Consider adding an acetylcholinesterase inhibitor (e.g., physostigmine) to stabilize acetylcholine levels if you are studying competitive antagonism. |
| Receptor desensitization or downregulation | Prolonged exposure to agonists before the addition of this compound bromide can lead to receptor desensitization or downregulation, affecting the observed antagonist activity. Minimize pre-incubation times with agonists. |
| Off-target effects | If observing unexpected responses, consider the possibility of off-target effects. Unfortunately, without specific screening data for this compound bromide, identifying the off-target is challenging. A literature search for off-target effects of structurally similar quaternary ammonium (B1175870) compounds may provide clues. |
Problem 2: Discrepancies between in vitro and in vivo results.
| Possible Cause | Troubleshooting Steps |
| Pharmacokinetics and bioavailability | This compound bromide is a quaternary ammonium compound, which generally have low oral bioavailability and limited ability to cross the blood-brain barrier. Consider the route of administration and potential for local vs. systemic effects. |
| Metabolism | The in vivo effects may be influenced by metabolites of this compound bromide. While information on its metabolism is scarce, this could contribute to differences between in vitro and in vivo observations. |
| Complex physiological regulation | In vivo systems are subject to complex regulatory feedback loops that are absent in in vitro models. The observed in vivo effect will be the net result of blocking muscarinic receptors in the context of the entire physiological system. |
Data Presentation
Currently, there is a lack of publicly available quantitative data on the binding affinities (Ki) or half-maximal inhibitory concentrations (IC50) of this compound bromide for individual muscarinic receptor subtypes and other potential off-targets. Researchers are encouraged to perform their own characterization studies. A general table for such data would be structured as follows:
Table 1: Hypothetical Pharmacological Profile of this compound Bromide
| Target | Assay Type | Species | Ki (nM) | IC50 (nM) |
| Muscarinic M1 Receptor | Binding | Human | Data not available | Data not available |
| Muscarinic M2 Receptor | Binding | Human | Data not available | Data not available |
| Muscarinic M3 Receptor | Binding | Human | Data not available | Data not available |
| Muscarinic M4 Receptor | Binding | Human | Data not available | Data not available |
| Muscarinic M5 Receptor | Binding | Human | Data not available | Data not available |
| hERG Channel | Patch Clamp | Human | Data not available | Data not available |
| ... (other off-targets) | ... | ... | ... | ... |
Experimental Protocols
Protocol 1: Muscarinic Receptor Competitive Binding Assay
This protocol is a general guideline for determining the binding affinity (Ki) of this compound bromide for a specific muscarinic receptor subtype using a radioligand binding assay.
Materials:
-
Cell membranes expressing a single human muscarinic receptor subtype (M1-M5).
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS).
-
This compound bromide.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., 1-10 µM atropine).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound bromide in assay buffer.
-
Dilute the radioligand in assay buffer to a concentration approximately equal to its Kd.
-
Prepare the cell membrane suspension in assay buffer.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, radioligand, and cell membranes to designated wells.
-
Non-specific Binding: Add assay buffer, radioligand, non-specific binding control (atropine), and cell membranes to designated wells.
-
Competition: Add serial dilutions of this compound bromide, radioligand, and cell membranes to the remaining wells.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound bromide concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: M1, M3, and M5 muscarinic receptor signaling pathway and point of inhibition by this compound bromide.
Caption: M2 and M4 muscarinic receptor signaling pathway and point of inhibition by this compound bromide.
Caption: General experimental workflow for investigating the effects of this compound bromide.
References
Technical Support Center: Pipenzolate Solutions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pipenzolate. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this compound in solution, with a primary focus on preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, as this compound bromide, is an anticholinergic agent.[1] Its therapeutic effect stems from its ability to block muscarinic acetylcholine (B1216132) receptors, particularly the M2 and M3 subtypes.[1] By inhibiting the action of the neurotransmitter acetylcholine at these receptors, this compound reduces smooth muscle contractions and secretions, especially in the gastrointestinal tract.[1]
Q2: What are the main factors that can cause this compound to degrade in solution?
The stability of this compound in solution can be compromised by several factors, including:
-
pH: Extreme pH conditions, both acidic and basic, can catalyze hydrolysis of susceptible functional groups within the molecule.
-
Oxidation: this compound is susceptible to oxidation, a common degradation pathway for many pharmaceuticals.[2][3]
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation reactions.
Q3: How can I visually detect if my this compound solution has degraded?
Visual signs of degradation can include a change in color, the formation of a precipitate, or a hazy appearance in a solution that was initially clear. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical techniques to assess the stability of your solution.
Q4: What are the potential consequences of using a degraded this compound solution in my experiments?
Using a degraded solution can lead to inaccurate and unreliable experimental results. The decreased concentration of the active compound can diminish its intended biological effect. Furthermore, the degradation products themselves may have unintended pharmacological or toxicological effects, potentially confounding your experimental outcomes.
Troubleshooting Guide
This guide provides solutions to specific issues you might encounter when working with this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Loss of potency or inconsistent results over time. | Degradation of this compound in the stock or working solution. | Prepare fresh solutions before each experiment. Store stock solutions under recommended conditions (see below) and for a limited duration. Implement a stability testing protocol to determine the usable life of your solutions under your specific experimental conditions. |
| Precipitate formation in the solution. | This compound or its degradation products may have limited solubility under the storage or experimental conditions (e.g., pH, temperature, solvent system). | Optimize the solvent system. Consider using co-solvents or adjusting the pH to improve solubility. Ensure the storage temperature is appropriate to prevent precipitation. Filter the solution through a compatible syringe filter before use. |
| Discoloration of the solution. | This could indicate oxidative or photodegradation. | Protect the solution from light by using amber vials or wrapping the container in aluminum foil. Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Consider adding a suitable antioxidant. |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method to quantify this compound and separate it from its potential degradation products. Method validation according to ICH guidelines is essential.[4][5][6]
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm)[7] |
| Mobile Phase | Acetonitrile:Methanol:Phosphate Buffer (pH 6.0) (e.g., 55:10:35 v/v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Detection Wavelength | 200 nm[7] |
| Column Temperature | 25 °C[7] |
| Injection Volume | 20 µL[7] |
Protocol 2: Forced Degradation Studies
To understand the degradation pathways of this compound and to validate the stability-indicating nature of your analytical method, forced degradation studies are recommended.[8][9][10]
| Stress Condition | Example Protocol |
| Acid Hydrolysis | Incubate this compound solution in 0.1 M HCl at 60°C for a specified time. |
| Base Hydrolysis | Incubate this compound solution in 0.1 M NaOH at 60°C for a specified time. |
| Oxidation | Treat this compound solution with 3% hydrogen peroxide at room temperature. |
| Thermal Degradation | Heat this compound solution at a high temperature (e.g., 70°C). |
| Photodegradation | Expose this compound solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber). |
Note: The duration of stress testing should be adjusted to achieve approximately 10-30% degradation of the active pharmaceutical ingredient.
Protocol 3: Identification of Degradation Products by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for identifying and characterizing degradation products.[11][12][13][14][15]
-
Subject the this compound solution to forced degradation as described in Protocol 2.
-
Separate the degradation products from the parent drug using a validated stability-indicating HPLC method.
-
Introduce the eluent into a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent ion and its fragment ions for each degradation product.
-
Use the fragmentation pattern to elucidate the chemical structure of the degradation products.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Anticholinergic signaling pathway of this compound.
Caption: Experimental workflow for this compound stability analysis.
References
- 1. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. web.vscht.cz [web.vscht.cz]
- 5. semanticscholar.org [semanticscholar.org]
- 6. nveo.org [nveo.org]
- 7. impactfactor.org [impactfactor.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotech-asia.org [biotech-asia.org]
- 10. Forced Degradation Studies [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]
- 13. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 14. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC and LC-MS/MS studies for the identification and characterization of degradation products of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pipenzolate Interference in Biochemical Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on potential interference of pipenzolate in biochemical assays. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as this compound bromide) is a synthetic anticholinergic drug.[1][2][3] Its primary mechanism of action is as a muscarinic acetylcholine (B1216132) receptor antagonist.[2][3] It competitively blocks the binding of acetylcholine to these receptors, thereby inhibiting the physiological responses mediated by the parasympathetic nervous system.
Q2: What are the key physicochemical properties of this compound that might cause assay interference?
A2: this compound bromide is a quaternary ammonium (B1175870) compound (QAC), which means it possesses a permanent positive charge.[1][4] This cationic and amphiphilic nature can lead to non-specific interactions with negatively charged biological molecules and surfaces, such as cell membranes and some proteins. It is also soluble in water.[1]
Q3: Can this compound's chemical structure lead to aggregation in aqueous assay buffers?
A3: While not definitively documented for this compound specifically, many small organic molecules with hydrophobic regions have the potential to aggregate in aqueous solutions, especially at higher concentrations. As a quaternary ammonium compound, its surfactant-like properties could also contribute to the formation of micelles or aggregates, which can interfere with assay readouts.
Q4: In which types of biochemical assays is this compound most likely to cause interference?
A4: Due to its properties as a cationic amphiphilic compound, this compound may interfere with:
-
Cell-based assays: Its positive charge can lead to interactions with the negatively charged cell membrane, potentially causing membrane disruption, altering membrane potential, or interacting with membrane-bound proteins non-specifically.
-
Fluorescence-based assays: Cationic compounds can interact with anionic fluorescent dyes, leading to quenching or enhancement of the signal. This compound could also be intrinsically fluorescent, contributing to high background.[5]
-
Enzyme inhibition assays: Non-specific binding to the enzyme or substrate can lead to apparent inhibition that is not due to specific interaction with the active site.
-
Radioligand binding assays: High concentrations of this compound may cause non-specific binding to filters or other assay components, leading to inaccurate results.[6]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays
Q: I'm observing high cell death or unexpected changes in cell signaling in my control wells when using this compound. What could be the cause?
A: This could be due to the cytotoxic effects of this compound at high concentrations, a common characteristic of some quaternary ammonium compounds.
-
Troubleshooting Steps:
-
Perform a cytotoxicity assay: Determine the concentration range at which this compound is toxic to your specific cell line using a standard cell viability assay (e.g., MTT or resazurin-based).
-
Lower the concentration: If possible, perform your primary assay at concentrations well below the cytotoxic threshold.
-
Include proper controls: Always include vehicle-only controls and untreated cell controls to differentiate between compound-specific effects and general assay artifacts.
-
Consider the assay duration: Shorter incubation times may mitigate cytotoxicity-related interference.
-
Issue 2: High Background or Signal Quenching in Fluorescence-Based Assays
Q: My fluorescence signal is either very high in the presence of this compound (without my fluorescent probe) or significantly lower than expected when the probe is present. How can I troubleshoot this?
A: This suggests that this compound is either intrinsically fluorescent or is interacting with your fluorescent dye.
-
Troubleshooting Steps:
-
Check for intrinsic fluorescence: Measure the fluorescence of this compound alone in your assay buffer at the excitation and emission wavelengths of your fluorescent probe.[5] If it is fluorescent, you may need to subtract this background signal or choose a different fluorescent probe with a non-overlapping spectrum.
-
Evaluate dye-compound interactions: In a cell-free system, mix your fluorescent dye with varying concentrations of this compound to see if it quenches or enhances the signal.
-
Change the fluorescent probe: If significant interaction is observed, consider using a fluorescent probe with a different charge or chemical structure that is less likely to interact with a cationic compound.
-
Optimize dye concentration: Use the lowest possible concentration of your fluorescent dye that still provides a robust signal to minimize potential interactions.[5]
-
Issue 3: High Non-Specific Binding in Radioligand Binding Assays
Q: I'm seeing high non-specific binding in my muscarinic receptor competitive binding assay when using high concentrations of this compound. What could be the problem?
A: High concentrations of hydrophobic or charged compounds can lead to non-specific binding to the filter membrane or other assay components.[6]
-
Troubleshooting Steps:
-
Optimize washing steps: Increase the number and volume of washes with ice-cold wash buffer to remove non-specifically bound compound.[6]
-
Pre-treat filters: Pre-soaking the filter mat in a solution of bovine serum albumin (BSA) or polyethyleneimine (PEI) can help to block non-specific binding sites.
-
Reduce membrane protein concentration: Titrate the amount of membrane preparation to find the optimal concentration that gives a good signal-to-noise ratio.[6]
-
Modify assay buffer: The inclusion of BSA in the assay buffer can sometimes reduce non-specific binding.[6]
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in a Fluorescence-Based Calcium Flux Assay Under Different Conditions
| Assay Condition | Apparent IC50 (nM) | Notes |
| Standard Assay Buffer | 50 | Initial observation of antagonist activity. |
| Pre-incubation with this compound | 45 | Little change, suggesting direct interaction with the dye is less likely. |
| Different Fluorescent Calcium Dye | 250 | A significant shift in IC50 suggests the first dye was being affected by this compound. |
| Cell-free Dye Interaction Control | Signal Quenching | This compound directly interacts with and quenches the fluorescence of the first dye. |
Table 2: Hypothetical Results from a Radioligand Binding Assay for this compound
| Assay Condition | Specific Binding (%) | Non-Specific Binding (NSB) (%) |
| Standard Protocol | 75 | 25 |
| Increased Washes | 85 | 15 |
| Pre-treated Filters | 90 | 10 |
| Reduced Membrane Protein | 88 | 12 |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Muscarinic Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for muscarinic receptors using a radiolabeled antagonist.
-
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Unlabeled competitor (e.g., atropine (B194438) for non-specific binding).
-
This compound stock solution.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filter mats.
-
Scintillation cocktail.
-
96-well plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand and cell membranes.
-
Non-Specific Binding (NSB): Radioligand, cell membranes, and a high concentration of unlabeled competitor (e.g., 1 µM atropine).
-
Competition: Radioligand, cell membranes, and each dilution of this compound.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[7]
-
Terminate the binding reaction by rapid vacuum filtration through a pre-soaked glass fiber filter mat.
-
Wash the filters 3-4 times with ice-cold Wash Buffer.[7]
-
Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate specific binding (Total Binding - NSB) and plot the percentage of specific binding against the concentration of this compound to determine the IC50.
-
-
Troubleshooting this compound Interference:
-
If high NSB is observed, increase the number of washes and consider pre-treating the filters with BSA.
-
If the results are inconsistent, test a range of membrane protein concentrations.
-
Protocol 2: Fluorescence-Based Calcium Flux Assay
This protocol measures the ability of this compound to antagonize agonist-induced calcium mobilization in cells expressing Gq-coupled muscarinic receptors (e.g., M3).
-
Materials:
-
Cells expressing the M3 muscarinic receptor (e.g., CHO-M3 or HEK-M3).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Muscarinic agonist (e.g., carbachol).
-
This compound stock solution.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Black, clear-bottom 96-well plates.
-
-
Procedure:
-
Seed the cells in the 96-well plates and grow to confluence.
-
Load the cells with the fluorescent calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells with Assay Buffer to remove excess dye.
-
Add serial dilutions of this compound to the wells and incubate for a predetermined time.
-
Add a fixed concentration of the muscarinic agonist (e.g., EC80 concentration of carbachol) to all wells.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
The antagonist effect of this compound is determined by its ability to inhibit the agonist-induced increase in fluorescence.
-
-
Troubleshooting this compound Interference:
-
Run a control plate with cells and this compound dilutions but without the calcium indicator to check for intrinsic fluorescence.
-
Run another control with the calcium indicator and this compound but without cells to check for direct dye-compound interactions.
-
If interference is detected, consider using a different calcium indicator dye.
-
Mandatory Visualization
Caption: Muscarinic M3 receptor signaling pathway and the antagonistic action of this compound.
References
- 1. This compound Bromide [drugfuture.com]
- 2. This compound bromide - Wikipedia [en.wikipedia.org]
- 3. This compound bromide [medbox.iiab.me]
- 4. This compound Bromide | C22H28BrNO3 | CID 657306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Background in Fluorescence Imaging | Thermo Fisher Scientific - ID [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Pipenzolate Bromide in Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of pipenzolate bromide in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound bromide and what is its primary mechanism of action?
This compound bromide is a quaternary ammonium (B1175870) compound that functions as an anticholinergic agent.[1] Its therapeutic effect stems from its ability to act as an antimuscarinic agent, specifically by binding to and blocking muscarinic acetylcholine (B1216132) receptors (mAChRs), with a predominant effect on M2 and M3 subtypes.[2][3] By inhibiting the action of acetylcholine, it leads to a reduction in smooth muscle contractions.[2]
Q2: What are the known chemical and physical properties of this compound bromide?
This compound bromide presents as a white to off-white crystalline powder and is soluble in water.[1] Its molecular formula is C22H28BrNO3, and it has a molar mass of approximately 434.374 g/mol .[3]
Q3: How can I prepare a stock solution of this compound bromide?
Given its solubility in water, a stock solution can be prepared by dissolving the this compound bromide powder in sterile, purified water (e.g., cell culture grade water) or a suitable buffer such as phosphate-buffered saline (PBS). It is recommended to filter-sterilize the stock solution using a 0.22 µm syringe filter before adding it to the cell culture medium.
Q4: At what temperature should I store the stock solution and for how long?
Q5: Can I add this compound bromide to a cell culture medium containing serum?
Yes, you can add this compound bromide to a medium containing serum. However, it is important to consider that components in the serum, such as proteins, could potentially interact with the compound and affect its stability or bioavailability.[4] If you observe inconsistent results, it may be necessary to assess the stability of this compound bromide in your specific complete medium.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound bromide in the cell culture medium. | Prepare fresh dilutions of this compound bromide from a recently prepared stock solution for each experiment. Assess the stability of this compound bromide under your specific experimental conditions (temperature, pH, light exposure) by measuring its concentration over time using a suitable analytical method like HPLC or spectrophotometry.[5][6] |
| Interaction with components of the cell culture medium. | Some components in cell culture media, such as cysteine and ferric ammonium citrate, have been shown to impact the stability of other therapeutic molecules.[7][8] Consider using a chemically defined, serum-free medium if you suspect interactions are occurring. | |
| Precipitate formation upon addition to the medium | Poor solubility at the working concentration or interaction with media components. | Although this compound bromide is water-soluble, high concentrations in complex media could lead to precipitation.[1] Ensure the final concentration of any solvent used for the stock solution (e.g., DMSO, if used) is low and compatible with your cell line. Visually inspect the medium for any turbidity after adding the compound.[9] If a precipitate is observed, try preparing a more dilute stock solution. |
| High variability between replicate experiments | Inconsistent pipetting or degradation of the compound during the experiment. | Ensure accurate and consistent pipetting of the this compound bromide solution. Minimize the exposure of the stock and working solutions to light and elevated temperatures.[10][11] Prepare a master mix of the medium containing this compound bromide to add to all relevant wells to ensure a uniform concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Bromide Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound bromide for use in cell culture experiments.
Materials:
-
This compound bromide powder
-
Sterile, cell culture grade water or PBS
-
Sterile 15 mL or 50 mL conical tubes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Calibrated analytical balance
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound bromide powder using a calibrated analytical balance.
-
Transfer the powder to a sterile conical tube.
-
Add the required volume of sterile, cell culture grade water or PBS to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach the 0.22 µm sterile syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile conical tube.
-
Aliquot the stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage or at 4°C for short-term use.
Protocol 2: Assessment of this compound Bromide Stability in Cell Culture Medium
Objective: To determine the stability of this compound bromide in a specific cell culture medium over time at a standard incubation temperature.
Materials:
-
This compound bromide stock solution
-
The specific cell culture medium to be tested (e.g., DMEM with 10% FBS)
-
Sterile conical tubes
-
Incubator set at 37°C
-
Analytical instrument for quantification (e.g., HPLC with UV detector or a spectrophotometer)
-
Sterile, cell-free culture plates or tubes
Procedure:
-
Prepare a working solution of this compound bromide in the desired cell culture medium at the highest concentration you plan to use in your experiments.
-
Dispense equal volumes of this solution into multiple sterile, cell-free culture plates or tubes.
-
Immediately take a sample from one of the tubes/wells and analyze it to determine the initial concentration (Time 0). This can be done using a validated HPLC or spectrophotometric method.[5][6]
-
Place the remaining plates/tubes in a 37°C incubator.
-
At predetermined time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), remove one plate/tube from the incubator.
-
Collect a sample and analyze the concentration of this compound bromide.
-
Plot the concentration of this compound bromide as a function of time to determine its stability profile under your experimental conditions.
Visualizations
Signaling Pathway of this compound Bromide
Caption: Mechanism of action of this compound Bromide.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing compound stability in media.
References
- 1. CAS 125-51-9: this compound bromide | CymitQuimica [cymitquimica.com]
- 2. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 3. This compound bromide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 10. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Pipenzolate Smooth Muscle Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing pipenzolate in smooth muscle experiments.
Troubleshooting Guides & FAQs
This section addresses common issues and artifacts that may be encountered during experiments with this compound, presented in a question-and-answer format.
Q1: Why am I seeing a smaller than expected inhibitory effect of this compound on agonist-induced smooth muscle contraction?
A1: There are several potential reasons for a reduced inhibitory effect:
-
This compound Concentration is Too Low: The concentration of this compound may be insufficient to effectively antagonize the muscarinic receptors. It is crucial to perform a concentration-response curve to determine the optimal inhibitory concentration.
-
Agonist Concentration is Too High: If the concentration of the contractile agonist (e.g., carbachol, acetylcholine) is too high, it can overcome the competitive antagonism of this compound. Consider reducing the agonist concentration to a level that produces a submaximal contraction (around EC80).
-
Tissue Desensitization: Prolonged exposure to high concentrations of agonists can lead to receptor desensitization, making the tissue less responsive to both the agonist and the antagonist. Ensure adequate washout periods between agonist applications.[1]
-
Incorrect Buffer Composition: The physiological salt solution (e.g., Krebs-Henseleit) must be correctly prepared with the proper ionic concentrations and pH to maintain tissue viability and normal receptor function.
Q2: My baseline tension is drifting throughout the experiment. What could be the cause?
A2: Baseline drift can be a significant source of artifact. Potential causes include:
-
Inadequate Equilibration: The smooth muscle tissue requires a sufficient equilibration period (typically 60-90 minutes) in the organ bath to stabilize before adding any drugs.[2][3] During this time, the tissue should be washed out with fresh physiological salt solution every 15-20 minutes.[2][3]
-
Temperature Fluctuations: The organ bath temperature must be maintained at a constant 37°C. Even small variations in temperature can affect smooth muscle tone and contractility.[1]
-
Mechanical Instability: Ensure that the tissue is securely mounted to the force transducer and that there is no slippage. The thread or hooks used for mounting should not be touching the sides of the organ bath.[4]
-
Spontaneous Contractions: Some smooth muscle preparations exhibit spontaneous rhythmic contractions. If this is interfering with your measurements, you may need to select a different tissue preparation or adjust your experimental design.
Q3: I am observing inconsistent or irreproducible responses to this compound. What should I check?
A3: Lack of reproducibility can stem from several factors:
-
Pipetting Errors: Inaccurate pipetting of this compound or the agonist will lead to variable concentrations in the organ bath. Use calibrated pipettes and ensure thorough mixing of the bath solution after each addition.[4]
-
Tissue Viability: The health of the smooth muscle tissue is paramount. If the tissue is damaged during dissection or becomes ischemic, its responsiveness will be compromised. After the equilibration period, it is good practice to test the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (KCl).[5]
-
Inconsistent Antagonist Incubation Time: The incubation time with this compound before adding the agonist should be consistent between experiments to ensure that receptor binding has reached equilibrium.[2]
Q4: Could there be off-target effects of this compound that are influencing my results?
A4: While this compound is a muscarinic receptor antagonist, the possibility of off-target effects should always be considered, especially at higher concentrations.[6][7] Potential off-target effects could include interactions with other receptors or ion channels in the smooth muscle cells. To investigate this:
-
Use Selective Antagonists: Compare the effects of this compound with those of more selective M2 and M3 antagonists to see if the observed response is consistent with muscarinic receptor blockade.
-
Vary the Agonist: If the inhibitory effect of this compound is observed with multiple muscarinic agonists but not with agonists that act through different receptor systems (e.g., histamine, serotonin), it is more likely that the effect is on-target.
Data Presentation
Table 1: Muscarinic Receptor Binding Affinities (pKi) of Common Antagonists
| Antagonist | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M4 Receptor (pKi) |
| Atropine | 9.15 | - | - | - |
| Pirenzepine | 6.78 | - | - | - |
| 4-DAMP | 8.79 | - | - | - |
| AF-DX 116 | 6.09 | - | - | - |
Data derived from studies on rat pancreatic acini and represents the negative logarithm of the inhibition constant (Ki). Higher values indicate greater binding affinity.[8]
Table 2: Antagonist Potency (pA2) of Common Muscarinic Antagonists in Smooth Muscle
| Antagonist | Tissue | Agonist | pA2 Value |
| Atropine | Human Colon (Circular Muscle) | Carbachol | 8.72 ± 0.28 |
| Atropine | Human Colon (Longitudinal Muscle) | Carbachol | 8.60 ± 0.08 |
| Pirenzepine | Human Colon (Circular Muscle) | Carbachol | 7.23 ± 0.48 |
| Pirenzepine | Human Colon (Longitudinal Muscle) | Carbachol | 6.87 ± 0.38 |
| 4-DAMP | Human Colon (Circular Muscle) | Carbachol | 9.41 ± 0.23 |
| 4-DAMP | Human Colon (Longitudinal Muscle) | Carbachol | 9.09 ± 0.16 |
| AF-DX 116 | Human Colon (Circular Muscle) | Carbachol | 7.36 ± 0.43 |
| AF-DX 116 | Human Colon (Longitudinal Muscle) | Carbachol | 6.44 ± 0.1 |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher values indicate greater antagonist potency.[9][10]
Experimental Protocols
Isolated Smooth Muscle Organ Bath Assay
This protocol outlines the key steps for assessing the antagonistic effect of this compound on agonist-induced smooth muscle contraction.
1. Materials and Reagents:
-
Animal Model: Guinea pig, rat, or rabbit.
-
Tissue: Ileum, trachea, or bladder smooth muscle.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 2.5 CaCl2, 11.1 Glucose). The solution should be maintained at 37°C and continuously bubbled with carbogen (B8564812) (95% O2 / 5% CO2).[2]
-
Muscarinic Agonist: Carbachol or acetylcholine.
-
This compound Methyl Bromide: Prepare a stock solution in distilled water or PSS.
-
Organ Bath System: Equipped with a temperature-controlled chamber, aeration system, and isometric force transducer.[2]
2. Tissue Preparation:
-
Humanely euthanize the animal according to institutional guidelines.
-
Dissect the desired smooth muscle tissue and immediately place it in ice-cold, carbogen-aerated PSS.
-
Prepare tissue segments of an appropriate size (e.g., 1-2 cm long for ileum) and mount them in the organ bath chambers under a resting tension of approximately 1 gram.[2]
3. Experimental Procedure:
-
Equilibration: Allow the tissue to equilibrate for at least 60-90 minutes, washing with fresh PSS every 15-20 minutes.[2][3]
-
Viability Test: After equilibration, contract the tissue with a high concentration of KCl (e.g., 60-80 mM) to confirm its viability. Wash the tissue thoroughly until the tension returns to baseline.[5]
-
Control Agonist Concentration-Response Curve (CRC): Generate a cumulative CRC for the muscarinic agonist (e.g., carbachol, 1 nM to 100 µM). Add the agonist in increasing concentrations, allowing the response to stabilize at each concentration before adding the next.
-
Washout: After obtaining the maximal response, wash the tissue repeatedly with fresh PSS until the tension returns to the baseline.
-
This compound Incubation: Add the desired concentration of this compound to the organ bath and incubate for a fixed period (e.g., 30-60 minutes) to allow for receptor binding equilibrium.[2]
-
Test Agonist CRC: In the continued presence of this compound, repeat the cumulative CRC for the same agonist.
-
Schild Analysis (Optional): To determine the pA2 value, repeat the procedure with several different concentrations of this compound.
4. Data Analysis:
-
Express the contractile response as a percentage of the maximum response to the agonist in the control CRC.
-
Plot the log(agonist concentration) against the response to generate CRCs.
-
Determine the EC50 values (the concentration of agonist that produces 50% of the maximal response) in the absence and presence of each concentration of this compound.
-
For a Schild analysis, calculate the dose ratio (EC50 in the presence of antagonist / EC50 in the absence of antagonist) for each this compound concentration. Plot log(dose ratio - 1) against the log[this compound concentration]. The x-intercept of this plot gives the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.[2]
Mandatory Visualization
Signaling Pathways in Smooth Muscle Contraction
The following diagrams illustrate the key signaling pathways involved in muscarinic receptor-mediated smooth muscle contraction, which are antagonized by this compound.
Caption: M3 muscarinic receptor signaling pathway leading to smooth muscle contraction.
Caption: M2 muscarinic receptor signaling pathway indirectly promoting contraction.
Experimental Workflow
Caption: Workflow for an isolated smooth muscle organ bath experiment with this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting common experimental issues.
References
- 1. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]
- 5. dmt.dk [dmt.dk]
- 6. Target and off-target effects of vibegron on smooth muscle contraction of human detrusor and prostate tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Characterization of muscarinic receptor subtypes on rat pancreatic acini: pharmacological identification by secretory responses and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pipenzolate Bromide Solutions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of pipenzolate bromide solutions. Due to limited publicly available stability data for this compound bromide in solution, this guide focuses on providing robust experimental protocols and best practices to enable users to conduct their own stability assessments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound bromide?
A1: For the solid (powder) form of this compound bromide, it is recommended to store it in a tightly closed container in a dry and well-ventilated place.[1][2] The compound is known to be hygroscopic (absorbs moisture from the air), so minimizing exposure to the atmosphere is crucial.[1] It is also advisable to protect it from light.[3] The solid form is generally considered chemically stable under standard ambient conditions (room temperature).[2]
Q2: What is the recommended solvent for preparing this compound bromide solutions?
A2: this compound bromide is soluble in water.[4] For analytical purposes, a common solvent system is a mixture of distilled water and methanol (B129727) (e.g., 50:50 v/v).[5][6] The choice of solvent will depend on the specific experimental requirements and downstream applications.
Q3: What is the expected long-term stability of this compound bromide in a solution?
A3: Currently, there is a lack of comprehensive published data on the long-term stability of this compound bromide solutions. The stability is highly dependent on several factors, including the solvent system, pH, storage temperature, concentration, and exposure to light and oxygen. To determine the stability for your specific application, it is essential to conduct a stability study under your intended storage and use conditions.
Q4: What factors can cause the degradation of this compound bromide in solution?
A4: Like many ester-containing compounds, this compound bromide is susceptible to degradation through several pathways:
-
Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions, breaking the molecule into benzilic acid and the 1-ethyl-1-methyl-3-piperidinol quaternary salt.
-
Oxidation: Exposure to oxidizing agents can potentially degrade the molecule.
-
Photodegradation: Exposure to UV or visible light can induce degradation.[3]
-
Thermal Degradation: Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions.
Q4: How can I determine if my this compound bromide solution has degraded?
A4: Degradation can be assessed by monitoring the solution for both physical and chemical changes over time.
-
Physical Inspection: Look for changes in color, clarity (turbidity), or the formation of precipitate.
-
Chemical Analysis: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentration of this compound bromide and detect the appearance of degradation products.[5][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low assay results for this compound bromide. | Solution degradation due to improper storage (e.g., high temperature, light exposure, wrong pH). | Prepare fresh solutions and conduct a stability study to determine appropriate storage conditions. Use the protocols provided below to assess stability under various stress conditions. |
| Appearance of unknown peaks in the HPLC chromatogram. | Formation of degradation products. | Perform a forced degradation study (see Protocol 2) to intentionally generate degradation products. This helps in confirming that the analytical method can separate these from the parent compound and aids in their identification. |
| Solution has changed color or become turbid. | Chemical degradation or precipitation of the compound or a degradant. | Do not use the solution. Prepare a fresh batch. Consider filtering the solution through a 0.22 µm filter after preparation. Investigate the cause by reviewing the storage conditions and solution composition. |
| Inconsistent results between different batches of solutions. | Variability in solution preparation, storage conditions, or age of the solution. | Standardize the solution preparation protocol. Ensure all batches are stored under identical, controlled conditions. Clearly label all solutions with preparation date and use within a validated stability period. |
Quantitative Stability Data
Table 1: Long-Term Stability Study Data Template Storage Condition: [Specify, e.g., 4°C, Protected from Light] Solvent/Concentration: [Specify, e.g., 1 mg/mL in 50:50 Water:Methanol]
| Time Point | This compound Bromide (% of Initial Concentration) | Appearance of Degradation Products (e.g., Peak Area %) | Physical Observations (Color, Clarity, Precipitate) |
| 0 Days | 100.0 | 0.0 | Clear, colorless, no precipitate |
| 7 Days | |||
| 14 Days | |||
| 30 Days | |||
| 60 Days | |||
| 90 Days |
Table 2: Forced Degradation Study Data Template
| Stress Condition | Duration of Stress | This compound Bromide (% Remaining) | Total Degradation Products (%) | Observations |
| 0.1 M HCl at 60°C | 8 hours | |||
| 0.1 M NaOH at RT | 4 hours | |||
| 3% H₂O₂ at RT | 24 hours | |||
| Thermal (80°C) | 48 hours | |||
| Photolytic (ICH Q1B) | 1.2 million lux hours |
Experimental Protocols
Protocol 1: Preparation of this compound Bromide Stock Solution
This protocol describes the preparation of a 1 mg/mL (1000 µg/mL) stock solution, which can be diluted as needed for experiments.[5][6]
-
Materials: this compound bromide powder, methanol (HPLC grade), distilled water (HPLC grade), 100 mL volumetric flask, analytical balance.
-
Procedure:
-
Accurately weigh 100 mg of this compound bromide powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add 50 mL of methanol and sonicate for 5 minutes to dissolve the powder completely.
-
Add distilled water to bring the volume to the 100 mL mark.
-
Mix the solution thoroughly by inverting the flask several times.
-
Store the solution in a tightly sealed, light-protected container at a controlled temperature (e.g., 4°C).
-
Protocol 2: Forced Degradation Study
This protocol outlines how to subject the this compound bromide solution to various stress conditions to evaluate its intrinsic stability and generate potential degradation products.[8][9]
-
Prepare Solutions: Prepare several aliquots of a known concentration of this compound bromide solution (e.g., 100 µg/mL).
-
Acid Hydrolysis: To one aliquot, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of NaOH, and analyze by HPLC.
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature. Withdraw samples at time points (e.g., 1, 2, 4 hours), neutralize with an equivalent amount of HCl, and analyze.
-
Oxidative Degradation: To a separate aliquot, add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at time points (e.g., 6, 12, 24 hours) and analyze.
-
Thermal Degradation: Place an aliquot of the solution in a thermostatically controlled oven at 80°C. Withdraw samples at time points (e.g., 24, 48, 72 hours), allow to cool to room temperature, and analyze.
-
Photolytic Degradation: Expose an aliquot in a photochemically transparent container to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[10][11] Keep a control sample, wrapped in aluminum foil, under the same temperature conditions. Analyze both samples after exposure.
-
Control: Keep one aliquot of the solution at the recommended storage condition (e.g., 4°C, protected from light) to serve as a baseline control.
Protocol 3: Stability-Indicating HPLC-UV Method
This method provides a starting point for developing a validated stability-indicating assay for this compound bromide. The conditions are adapted from a published method and may require optimization.[5]
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate (B84403) buffer (e.g., pH 6.0) in a volumetric ratio of 35:10:55 (v/v/v). The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 200 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of this compound bromide to determine its retention time.
-
Inject samples from the long-term stability and forced degradation studies.
-
Monitor the chromatograms for a decrease in the peak area of this compound bromide and the appearance of new peaks corresponding to degradation products. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main this compound bromide peak.
-
Visualizations
Caption: Factors influencing this compound bromide solution stability.
Caption: Experimental workflow for stability assessment.
References
- 1. This compound Bromide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. researchgate.net [researchgate.net]
- 3. asianjpr.com [asianjpr.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. impactfactor.org [impactfactor.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. This compound Bromide | CAS#:125-51-9 | Chemsrc [chemsrc.com]
- 11. This compound Bromide | C22H28BrNO3 | CID 657306 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Pipenzolate Versus Atropine: A Comparative Guide to Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of pipenzolate and atropine (B194438), two muscarinic receptor antagonists, in their capacity to induce smooth muscle relaxation. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.
Introduction
Both this compound methylbromide and atropine are anticholinergic agents that exert their effects by blocking muscarinic acetylcholine (B1216132) receptors. This action leads to the relaxation of smooth muscle, making them relevant for various therapeutic and research applications, particularly in gastroenterology. While both drugs share a common overarching mechanism, their specific receptor affinities and potencies can differ, leading to variations in their pharmacological profiles.
Mechanism of Action
This compound and atropine are competitive antagonists of acetylcholine at muscarinic receptors. Smooth muscle contraction, particularly in the gastrointestinal tract, is primarily mediated by the M2 and M3 muscarinic receptor subtypes.
-
This compound is a quaternary ammonium (B1175870) compound that acts as a muscarinic receptor antagonist. It is particularly effective in reducing gastrointestinal smooth muscle spasms.[1][2]
-
Atropine is a non-selective muscarinic antagonist, meaning it blocks M1, M2, and M3 receptors. Its effects on smooth muscle can be complex; at low concentrations, it can paradoxically cause contraction, while at higher concentrations, it induces relaxation.
The binding of these antagonists to M2 and M3 receptors on smooth muscle cells inhibits the downstream signaling cascades initiated by acetylcholine, ultimately leading to muscle relaxation.
Signaling Pathways
The relaxation of smooth muscle by this compound and atropine is achieved by interrupting the signaling pathways activated by acetylcholine at M2 and M3 muscarinic receptors.
Quantitative Comparison of Potency
The potency of a competitive antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a higher antagonist potency.
| Drug | Tissue | Agonist | pA2 Value (Mean ± SEM) | Reference |
| Atropine | Guinea Pig Ileum | Acetylcholine | 9.93 ± 0.04 | [3] |
| This compound | Data Not Available | - | - | - |
Note: Specific pA2 values for this compound methylbromide in a comparable isolated smooth muscle preparation were not available in the reviewed literature.
Experimental Protocols
The following is a generalized protocol for an in vitro organ bath experiment to determine the potency of muscarinic antagonists on isolated guinea pig ileum, a standard model for such studies.
Objective:
To determine and compare the pA2 values of atropine and this compound as antagonists of acetylcholine-induced contractions in isolated guinea pig ileum.
Materials:
-
Guinea pig
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.1, NaHCO3 11.9, NaH2PO4 0.4, glucose 5.5)
-
Acetylcholine chloride (agonist)
-
Atropine sulfate (B86663) (antagonist)
-
This compound methylbromide (antagonist)
-
Isolated organ bath system with a transducer and recording system
-
Carbogen gas (95% O2, 5% CO2)
Experimental Workflow:
Detailed Procedure:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a humanely euthanized guinea pig and placed in cold, oxygenated Tyrode's solution. The lumen is gently flushed, and 2-3 cm segments are cut.
-
Mounting: Each segment is mounted in a 10-20 mL organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with carbogen. One end of the tissue is attached to a fixed hook, and the other to an isometric force transducer. A resting tension of 1 gram is applied, and the tissue is allowed to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Control Concentration-Response Curve (CRC): A cumulative concentration-response curve to acetylcholine is obtained by adding increasing concentrations of acetylcholine to the organ bath. The contractile response is recorded until a maximal response is achieved.
-
Antagonist Incubation: The tissue is washed repeatedly to return to baseline. A specific concentration of the antagonist (atropine or this compound) is then added to the bath and allowed to incubate for a predetermined period (e.g., 20-30 minutes) to reach equilibrium.
-
CRC in the Presence of Antagonist: In the continued presence of the antagonist, a second cumulative CRC for acetylcholine is generated.
-
Schild Plot Analysis: The dose ratio (the ratio of the EC50 of acetylcholine in the presence of the antagonist to the EC50 in its absence) is calculated for each antagonist concentration. A Schild plot is then constructed by plotting log(dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the resulting linear regression line provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
Conclusion
Both this compound and atropine are effective muscarinic antagonists that induce smooth muscle relaxation. Atropine is a well-characterized, non-selective antagonist with a high potency in the guinea pig ileum. While this compound is known to be an effective antispasmodic for the gastrointestinal tract, a direct quantitative comparison of its potency with atropine in a standardized in vitro model is limited by the lack of publicly available pA2 values. The experimental protocol outlined provides a framework for researchers to conduct such comparative studies to elucidate the specific pharmacological properties of these compounds. Further research is warranted to establish a comprehensive comparative profile of this compound and other muscarinic antagonists.
References
- 1. mdpi.com [mdpi.com]
- 2. M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional anticholinergic activity of drugs classified as strong and moderate on the anticholinergic burden scale on bladder and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Pipenzolate and Scopolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two muscarinic receptor antagonists, pipenzolate and scopolamine (B1681570). The information is compiled from publicly available experimental data to assist researchers and professionals in drug development in understanding the pharmacological profiles of these compounds.
Introduction
This compound, as this compound methyl bromide, is a quaternary ammonium (B1175870) anticholinergic agent. It is primarily used as a smooth muscle relaxant for the treatment of gastrointestinal spasms. Scopolamine is a naturally occurring tertiary amine and a well-known anticholinergic drug with a broader range of applications, including the prevention of motion sickness and postoperative nausea and vomiting. Both compounds exert their effects by competitively inhibiting muscarinic acetylcholine (B1216132) receptors.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and scopolamine, focusing on receptor binding affinity and functional antagonism.
Table 1: Muscarinic Receptor Binding Affinities (pKi)
| Compound | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M4 Receptor (pKi) | M5 Receptor (pKi) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Scopolamine | 9.39 (calf brain)[1] | 9.28 (human recombinant) | 9.47 (human recombinant) | 9.42 (human recombinant) | 9.47 (human recombinant) |
Note: The available data for scopolamine shows high affinity for all five muscarinic receptor subtypes, indicating it is a non-selective muscarinic antagonist.[2] The lack of publicly available pKi values for this compound prevents a direct quantitative comparison of receptor binding affinities.
Table 2: Functional Antagonism (pA2)
| Compound | Preparation | Agonist | pA2 Value |
| This compound | Data not available | Data not available | Data not available |
| Scopolamine | Xenopus oocytes (expressing 5-HT3A receptors) | 5-HT | 5.02[3][4][5] |
Note: The pA2 value is a measure of the potency of an antagonist in a functional assay.[6][7] A higher pA2 value indicates greater potency. The provided pA2 value for scopolamine is at the 5-HT3 receptor, indicating off-target effects at higher concentrations.[3][4][5] Specific pA2 values for this compound at muscarinic receptors were not found in the reviewed literature.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for the key experiments cited in this guide.
Muscarinic Receptor Binding Assay
This assay determines the affinity of a ligand for a specific receptor subtype.
-
Preparation of Cell Membranes:
-
Cells expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 cells) are cultured and harvested.
-
The cells are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine) is incubated with the cell membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound or scopolamine) are added to compete with the radioligand for binding to the receptors.
-
The mixture is incubated to reach equilibrium.
-
-
Separation and Detection:
-
The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand. The pKi is the negative logarithm of the Ki.
-
Functional Antagonism Assay (Schild Analysis)
This assay measures the potency of an antagonist in inhibiting a functional response mediated by a receptor.
-
Tissue or Cell Preparation:
-
An isolated tissue preparation (e.g., guinea pig ileum) or cells expressing the receptor of interest are placed in an organ bath or cell culture plate containing a physiological salt solution.
-
-
Agonist Concentration-Response Curve:
-
Cumulative concentrations of a muscarinic agonist (e.g., carbachol) are added to the preparation, and the resulting physiological response (e.g., muscle contraction or intracellular calcium increase) is measured to establish a baseline concentration-response curve.
-
-
Antagonist Incubation:
-
The preparation is washed and then incubated with a fixed concentration of the antagonist (this compound or scopolamine) for a specific period.
-
-
Shifted Agonist Concentration-Response Curve:
-
In the continued presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated.
-
-
Data Analysis (Schild Plot):
-
The dose ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) is calculated.
-
This process is repeated with several different concentrations of the antagonist.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.
-
For a competitive antagonist, the x-intercept of the linear regression line provides the pA2 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the muscarinic receptor signaling pathway and a typical experimental workflow for evaluating muscarinic antagonists.
References
- 1. scopolamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Scopolamine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 3. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors. [repository.cam.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
A Comparative Analysis of Pipenzolate Bromide and Glycopyrrolate on Muscarinic Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological profiles of two muscarinic receptor antagonists, pipenzolate bromide and glycopyrrolate (B1671915), with a focus on their interactions with the five muscarinic receptor subtypes (M1-M5). This analysis is supported by a summary of available experimental data on their binding affinities and functional potencies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Muscarinic Receptor Antagonists
Muscarinic acetylcholine (B1216132) receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes (M1-M5) are distributed throughout the body and are involved in a wide range of physiological functions. Muscarinic antagonists are compounds that competitively block these receptors, leading to various therapeutic effects. Glycopyrrolate is a well-characterized muscarinic antagonist used for various clinical indications. This compound bromide is another anticholinergic agent, and understanding its receptor subtype selectivity is crucial for defining its therapeutic potential and side-effect profile.
Comparative Analysis of Receptor Binding and Functional Potency
The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (pA2, pKB, or IC50) of glycopyrrolate at the M1, M2, and M3 muscarinic receptor subtypes. Despite extensive searches, specific quantitative data for this compound bromide's binding affinity and functional potency at the individual muscarinic receptor subtypes (M1-M5) were not found in the reviewed literature. One source indicates that glycopyrrolate possesses high, equipotent affinity for all five muscarinic receptor subtypes (M1-M5)[1].
Table 1: Binding Affinity (Ki) of Glycopyrrolate for Muscarinic Receptor Subtypes
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| Glycopyrrolate | 0.60[2] | 0.03[2] | 0.5 - 3.6 (non-selective M1-M3)[3][4] | No specific data found | No specific data found |
Table 2: Functional Potency of Glycopyrrolate at Muscarinic Receptor Subtypes
| Compound | M1 (pKB) | M2 (pA2) | M3 (pKB) | M4 | M5 |
| Glycopyrrolate | >11 (presumed M1)[5] | 8.16 - 9.09[2][3][5][6] | 10.31[5] | No specific data found | No specific data found |
pKB is a measure of antagonist potency, with higher values indicating greater potency. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors mediate their effects through different G-protein signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which results in an increase in intracellular calcium and activation of protein kinase C (PKC). In contrast, the M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
Radioligand Binding Assay (Competition Assay)
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound bromide or glycopyrrolate) for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (M1-M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Test compound (this compound bromide or glycopyrrolate) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding determinator (e.g., a high concentration of atropine).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and either the assay buffer (for total binding), the non-specific binding determinator, or the test compound at varying concentrations.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
GTPγS Binding Assay (Functional Assay)
This functional assay measures the activation of G-proteins coupled to muscarinic receptors upon agonist binding. For antagonists like this compound bromide and glycopyrrolate, this assay can be used to determine their potency in inhibiting agonist-stimulated G-protein activation.
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype and its coupled G-protein.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
A known muscarinic agonist (e.g., carbachol).
-
Test antagonist (this compound bromide or glycopyrrolate) at various concentrations.
-
Assay buffer (containing GDP, MgCl₂, NaCl).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with the test antagonist at various concentrations.
-
Stimulation: Add a fixed concentration of the muscarinic agonist to stimulate the receptors.
-
GTPγS Binding: Add [³⁵S]GTPγS to the wells and incubate to allow for its binding to the activated G-proteins.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: The potency of the antagonist (IC50) is determined by the concentration-dependent inhibition of the agonist-stimulated [³⁵S]GTPγS binding.
Conclusion
This guide provides a comparative overview of this compound bromide and glycopyrrolate, focusing on their interactions with muscarinic receptor subtypes. The available data indicates that glycopyrrolate is a potent muscarinic antagonist with high affinity for M1, M2, and M3 receptors, and is suggested to be non-selective across all five subtypes. In functional assays, it demonstrates higher potency at M1 and M3 receptors compared to M2 receptors. A significant gap in the literature exists regarding the specific binding affinities and functional potencies of this compound bromide at the individual muscarinic receptor subtypes. Further experimental investigation is required to fully characterize the selectivity profile of this compound bromide and to enable a more comprehensive comparison with glycopyrrolate. The provided experimental protocols and pathway diagrams serve as a resource for researchers designing and interpreting studies on these and other muscarinic receptor ligands.
References
- 1. New functionally selective muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The relative selectivity of anticholinergic drugs for the M1 and M2 muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of anticholinergic drugs selective for muscarinic receptor subtypes on prepulse inhibition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional and direct binding studies using subtype selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. List of muscarinic antagonists: Uses, common brands, and safety information [singlecare.com]
Validating the Antispasmodic Activity of Pipenzolate In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of the antispasmodic activity of pipenzolate, a muscarinic acetylcholine (B1216132) receptor antagonist. Due to the limited availability of direct head-to-head in vivo comparative studies in the public domain, this document outlines the established mechanism of action, presents detailed experimental protocols for in vivo validation, and includes a comparative data table with hypothetical yet representative results to illustrate its potential efficacy against other common antispasmodic agents.
Mechanism of Action: A Muscarinic Antagonist
This compound exerts its antispasmodic effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] In the gastrointestinal tract, acetylcholine, a neurotransmitter, binds to M3 muscarinic receptors on smooth muscle cells, initiating a signaling cascade that leads to muscle contraction and increased motility. By blocking these receptors, this compound inhibits the action of acetylcholine, resulting in smooth muscle relaxation and a reduction in spasmodic activity.
Signaling Pathway of this compound
The following diagram illustrates the mechanism by which this compound inhibits acetylcholine-induced smooth muscle contraction.
Caption: Signaling pathway of this compound's antispasmodic action.
In Vivo Validation Workflow
The validation of a potential antispasmodic agent like this compound typically follows a structured in vivo experimental workflow. The diagram below outlines the key stages of this process.
Caption: A typical workflow for in vivo validation of antispasmodic agents.
Comparative In Vivo Efficacy: A Representative Comparison
While direct comparative in vivo studies for this compound are scarce, the following table presents hypothetical data based on typical results observed for antimuscarinic agents in the castor oil-induced diarrhea model in mice. This serves to illustrate how this compound's efficacy could be benchmarked against other established antispasmodics.
| Antispasmodic Agent | Animal Model | Spasmogen | Key Parameter | Hypothetical Result (% Inhibition of Diarrhea) |
| This compound | Mouse | Castor Oil | Onset of Diarrhea | Delayed |
| Number of Wet Feces | 55% | |||
| Atropine (B194438) | Mouse | Castor Oil | Onset of Diarrhea | Delayed |
| Number of Wet Feces | 65% | |||
| Dicyclomine | Mouse | Castor Oil | Onset of Diarrhea | Delayed |
| Number of Wet Feces | 60% | |||
| Vehicle Control | Mouse | Castor Oil | Onset of Diarrhea | - |
| Number of Wet Feces | 0% |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to represent the expected outcomes from in vivo studies based on the known mechanism of action of these agents.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of preclinical findings. Below are standard protocols for key in vivo experiments used to assess antispasmodic activity.
Castor Oil-Induced Diarrhea in Mice
This model is widely used to evaluate the antidiarrheal and antispasmodic activity of a test compound. Castor oil induces diarrhea by irritating the intestinal mucosa, leading to increased peristalsis and fluid secretion.
Methodology:
-
Animal Preparation: Male Swiss albino mice (20-25g) are fasted for 18-24 hours with free access to water.
-
Grouping and Dosing: The mice are randomly divided into groups (n=6-8 per group):
-
Control Group: Receives the vehicle (e.g., saline or 1% Tween 80).
-
Positive Control Group: Receives a standard antispasmodic drug (e.g., atropine, 5 mg/kg, i.p.).
-
Test Groups: Receive different doses of this compound orally or intraperitoneally.
-
-
Induction of Diarrhea: One hour after treatment, each mouse is administered 0.5 mL of castor oil orally.
-
Observation: The animals are placed in individual cages lined with absorbent paper and observed for a period of 4 hours.
-
Data Collection: The following parameters are recorded for each animal:
-
Time to the first diarrheal stool (onset of diarrhea).
-
Total number of diarrheal (wet) stools.
-
Total weight of fecal output.
-
-
Data Analysis: The percentage inhibition of defecation is calculated for each group compared to the control group.
Charcoal Meal Test for Gastrointestinal Motility in Mice
This in vivo model directly assesses the effect of a substance on gastrointestinal motility by measuring the transit of a charcoal meal through the small intestine.
Methodology:
-
Animal Preparation: Male Wistar rats (180-200g) are fasted for 24 hours with free access to water.
-
Grouping and Dosing: The rats are divided into groups as described in the castor oil model.
-
Administration of Charcoal Meal: Thirty minutes after the administration of the test compound or vehicle, each rat is given 1 mL of a charcoal meal (e.g., 10% activated charcoal in 5% gum acacia) orally.
-
Tissue Collection: After a set time (e.g., 30 minutes), the animals are euthanized by cervical dislocation.
-
Measurement: The abdomen is opened, and the small intestine is carefully removed from the pylorus to the cecum. The total length of the intestine and the distance traveled by the charcoal meal are measured.
-
Data Analysis: The percentage of intestinal transit is calculated using the following formula:
-
% Transit = (Distance traveled by charcoal / Total length of the small intestine) x 100
-
The percentage inhibition of transit in the treated groups is then calculated relative to the control group.
-
References
A Comparative Guide to the In Vitro Reproducibility of Pipenzolate and Other Muscarinic Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro effects of pipenzolate bromide and other commonly used anticholinergic agents. While quantitative data for this compound is limited in publicly available literature, this document summarizes its known mechanism of action and provides a detailed comparison of well-characterized alternatives—atropine (B194438), scopolamine (B1681570), ipratropium (B1672105), and glycopyrrolate (B1671915)—supported by experimental data from various sources.
Introduction to this compound and Muscarinic Antagonism
This compound bromide is a quaternary ammonium (B1175870) compound that functions as a muscarinic acetylcholine (B1216132) receptor antagonist.[1] Its primary mechanism of action involves blocking the binding of acetylcholine to muscarinic receptors, thereby inhibiting parasympathetic nerve stimulation. This action leads to a reduction in smooth muscle contractions and secretions, particularly in the gastrointestinal tract.[1][2] While it is known to act as an antimuscarinic agent, specific in vitro binding affinities (Ki) and functional potencies (IC50) across the five muscarinic receptor subtypes (M1-M5) are not extensively documented in recent scientific literature.
For comparative purposes, this guide focuses on four widely studied anticholinergic drugs: atropine, scopolamine, ipratropium, and glycopyrrolate. These agents are frequently used as reference compounds in pharmacological studies and offer a robust dataset for understanding the in vitro behavior of muscarinic antagonists.
Comparative In Vitro Receptor Binding Affinity
The following table summarizes the binding affinities (as pKi values) of atropine, scopolamine, ipratropium, and glycopyrrolate for the human muscarinic acetylcholine receptor subtypes M1 through M5. The pKi value is the negative logarithm of the inhibitory constant (Ki), with a higher pKi value indicating a higher binding affinity. Data for this compound bromide is not available in the reviewed literature.
| Compound | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M4 Receptor (pKi) | M5 Receptor (pKi) | Reference |
| This compound Bromide | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Atropine | 8.9 - 9.2 | 8.9 - 9.3 | 9.0 - 9.5 | 8.8 - 9.1 | 8.8 - 9.2 | [3] |
| Scopolamine | 9.0 - 9.3 | 9.1 - 9.4 | 9.2 - 9.5 | 9.0 - 9.3 | 9.0 - 9.3 | [4] |
| Ipratropium Bromide | 8.9 | 9.1 | 9.1 | 8.8 | 8.9 | [5] |
| Glycopyrrolate | 9.0 | 9.1 | 9.2 | 8.9 | 9.0 | [5] |
Signaling Pathways of M2 and M3 Muscarinic Receptors
This compound is reported to have its predominant effects on M2 and M3 muscarinic receptors. The following diagram illustrates the generalized signaling pathways for these two receptor subtypes and the inhibitory action of a muscarinic antagonist like this compound.
Experimental Protocols
To ensure the reproducibility of in vitro assessments of muscarinic antagonists, detailed and standardized experimental protocols are essential. Below are methodologies for two key assays used to characterize these compounds.
Radioligand Binding Assay for Muscarinic Receptors
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Objective: To measure the displacement of a radiolabeled ligand from muscarinic receptors by a non-labeled antagonist (e.g., this compound or comparators).
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable radiolabeled antagonist.
-
Test compounds: this compound bromide, atropine, scopolamine, ipratropium bromide, glycopyrrolate.
-
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
96-well microplates, filter mats (e.g., GF/C), cell harvester, and liquid scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and cell membranes.
-
Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.
-
Competition Binding: A range of concentrations of the test compound, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through the filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter mats and place them in scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Calcium Imaging Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced intracellular calcium mobilization, a key downstream event of M1, M3, and M5 receptor activation.
Objective: To determine the functional potency (IC50) of a muscarinic antagonist by measuring its inhibition of agonist-induced calcium flux.
Materials:
-
Cells stably expressing the human muscarinic receptor subtype of interest (M1, M3, or M5).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Muscarinic agonist (e.g., carbachol, acetylcholine).
-
Test compounds: this compound bromide and comparators.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence microplate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells into the microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer. Incubate in the dark at 37°C for 30-60 minutes.
-
Wash: Gently wash the cells with assay buffer to remove extracellular dye.
-
Antagonist Pre-incubation: Add various concentrations of the test compound (antagonist) to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence microplate reader. Record a baseline fluorescence, then add a fixed concentration of the agonist (typically the EC80 concentration) to all wells. Immediately begin kinetic measurement of fluorescence intensity over time.
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Conclusion
While specific in vitro quantitative data for this compound bromide remains elusive in contemporary literature, its classification as a muscarinic antagonist provides a basis for understanding its mechanism of action. For researchers seeking to reproduce or compare the effects of this compound, the detailed protocols provided for radioligand binding and calcium imaging assays offer standardized methods for characterization. The comparative data for atropine, scopolamine, ipratropium, and glycopyrrolate serve as a valuable reference for the expected performance of established anticholinergic agents in these in vitro systems. Further studies are warranted to fully characterize the in vitro profile of this compound across all muscarinic receptor subtypes to allow for a direct and comprehensive comparison.
References
- 1. Buy this compound bromide | 125-51-9 | >98% [smolecule.com]
- 2. Effect of propantheline bromide and this compound bromide upon exocrine pancreatic secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Immunoassay Specificity: A Guide to Assessing Pipenzolate Cross-Reactivity
For researchers, scientists, and drug development professionals, the accuracy of immunoassay results is paramount. However, the potential for cross-reactivity with structurally or functionally similar compounds can lead to false-positive results, compromising data integrity. This guide addresses the potential cross-reactivity of pipenzolate, a synthetic anticholinergic agent, in common immunoassays. Due to a lack of specific published data on this compound cross-reactivity, this guide provides a framework for its evaluation, including detailed experimental protocols and data presentation templates.
The Challenge of Cross-Reactivity in Immunoassays
Immunoassays are a cornerstone of modern bioanalysis, prized for their sensitivity and high-throughput capabilities.[1][2] These assays rely on the specific binding of an antibody to its target antigen.[1][2] However, the specificity of this interaction is not always absolute. Cross-reactivity occurs when a substance other than the target analyte binds to the assay's antibody, generating a signal that can be misinterpreted as a positive result for the actual target.[3][4][5] This is a significant concern in drug screening and development, where a false positive can have serious implications.[3][4][5]
Hypothetical Cross-Reactivity Data for this compound
To illustrate how data on this compound cross-reactivity would be presented, the following table contains hypothetical results. This table is intended to serve as a template for researchers to populate with their own experimental data. The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Concentration of Target Analyte at 50% Inhibition / Concentration of this compound at 50% Inhibition) x 100
| Immunoassay Target | This compound Concentration for 50% Inhibition (ng/mL) | Target Analyte for 50% Inhibition (ng/mL) | Calculated % Cross-Reactivity (Hypothetical) |
| Atropine | 500 | 10 | 2.0% |
| Scopolamine | 800 | 15 | 1.875% |
| Methadone | > 10,000 | 50 | < 0.5% |
| Amphetamine | > 10,000 | 100 | < 1.0% |
| Opiates (Morphine) | > 10,000 | 300 | < 3.0% |
Experimental Protocol for Assessing this compound Cross-Reactivity
The following is a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA), a common immunoassay format, designed to assess the cross-reactivity of this compound.
Objective: To determine the percentage of cross-reactivity of this compound in a competitive ELISA for a specific target analyte.
Materials:
-
Microtiter plate pre-coated with the target analyte-specific antibody.
-
This compound standard solutions of varying concentrations.
-
Target analyte standard solutions of varying concentrations.
-
Enzyme-conjugated target analyte.
-
Substrate solution for the enzyme.
-
Stop solution.
-
Wash buffer.
-
Plate reader.
Procedure:
-
Prepare a series of dilutions of both the this compound standard and the target analyte standard in an appropriate buffer.
-
Add a fixed amount of the enzyme-conjugated target analyte to each well of the antibody-coated microtiter plate.
-
Add the different concentrations of either the this compound standard or the target analyte standard to the wells. Include a blank control with no analyte.
-
Incubate the plate to allow for competitive binding between the analyte in the standards and the enzyme-conjugated analyte for the limited antibody binding sites.
-
Wash the plate to remove any unbound components.
-
Add the substrate solution to each well and incubate to allow the enzyme to catalyze a color change.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance of each well using a plate reader at the appropriate wavelength.
-
Plot the absorbance values against the log of the concentration for both the this compound and the target analyte to generate two separate dose-response curves.
-
Determine the concentration of both this compound and the target analyte that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percentage of cross-reactivity using the formula mentioned above.
Visualizing the Experimental Workflow and a Key Signaling Pathway
To further clarify the experimental process and the underlying mechanism of potential cross-reactivity, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound cross-reactivity using a competitive ELISA.
References
- 1. analyticaltoxicology.com [analyticaltoxicology.com]
- 2. scispace.com [scispace.com]
- 3. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Potency of Pipenzolate and Its Derivatives: A Guide for Researchers
Pipenzolate is a quaternary ammonium (B1175870) compound that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). Its primary clinical application has been in the treatment of gastrointestinal disorders due to its ability to reduce smooth muscle spasms. The potency of this compound and its derivatives is a critical determinant of their therapeutic efficacy and is assessed through a combination of in vitro and in vivo experimental protocols.
Comparative Potency Data
A direct, quantitative comparison of the binding affinities (Ki) or functional potencies (pA2 or IC50) of a series of this compound derivatives is not available in the reviewed scientific literature. Research in this specific chemical space has been limited in recent publications. However, studies on structurally related piperidine-based antimuscarinic agents provide a framework for understanding the expected potency and the methodologies for its determination. For instance, research on analogs of other muscarinic antagonists often involves synthesizing a series of compounds with systematic modifications to the core structure and then evaluating their affinity for different muscarinic receptor subtypes (M1-M5).
| Compound | Modification from this compound | Receptor Subtype | Potency (e.g., Ki, pA2, IC50) | Reference |
| This compound | - | M1, M2, M3 | Data not available in comparative studies | - |
| Derivative 1 | [Hypothetical Modification] | M1, M2, M3 | [Expected Data Format] | [Hypothetical Reference] |
| Derivative 2 | [Hypothetical Modification] | M1, M2, M3 | [Expected Data Format] | [Hypothetical Reference] |
Table 1: Illustrative template for presenting comparative potency data for this compound and its derivatives. Currently, specific data to populate this table is not available in the public literature.
Experimental Protocols
The evaluation of the potency of this compound and its derivatives involves standardized in vitro and in vivo assays. These protocols are designed to quantify the affinity of the compounds for muscarinic receptors and their functional effects on smooth muscle contraction.
Radioligand Binding Assays
This in vitro technique is used to determine the binding affinity (Ki) of a compound for specific receptor subtypes.
-
Objective: To measure the affinity of this compound and its derivatives for muscarinic receptor subtypes (M1, M2, M3, etc.).
-
Methodology:
-
Membrane Preparation: Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO-K1 or HEK293 cells) are prepared.
-
Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine or [³H]-QNB) and varying concentrations of the test compound (this compound or its derivative).
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assays (Organ Bath Studies)
These assays measure the functional potency (pA2) of an antagonist in isolated tissue preparations.
-
Objective: To determine the ability of this compound and its derivatives to inhibit agonist-induced smooth muscle contraction.
-
Methodology:
-
Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum or trachea) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Contraction Induction: A muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) is added to the bath in a cumulative manner to generate a concentration-response curve.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (this compound or derivative) for a predetermined period.
-
Agonist Challenge: The cumulative concentration-response curve to the agonist is repeated in the presence of the antagonist.
-
Data Analysis: The Schild equation is used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
-
Signaling Pathways and Mechanism of Action
This compound exerts its effects by blocking the action of acetylcholine at muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that mediate various physiological responses. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.
Figure 1. Muscarinic Receptor Signaling Pathways Antagonized by this compound.
Experimental Workflow
The process of evaluating the comparative potency of this compound derivatives follows a logical progression from in vitro characterization to in vivo assessment.
Figure 2. General Experimental Workflow for Potency Comparison.
Structure-Activity Relationship (SAR) Considerations
While specific SAR studies for this compound derivatives are scarce, general principles for quaternary ammonium antimuscarinic agents can be applied:
-
Quaternary Ammonium Group: The positively charged nitrogen is crucial for binding to the anionic site of the muscarinic receptor. The size of the alkyl substituents on the nitrogen can influence potency and selectivity.
-
Ester Moiety: The ester group and the bulky benzilate moiety contribute significantly to the affinity for the receptor. Modifications to the acid portion of the ester can dramatically alter potency.
-
Piperidine (B6355638) Ring: The stereochemistry of the substitution on the piperidine ring can impact receptor affinity and selectivity.
Future research focused on the synthesis and systematic evaluation of this compound derivatives would be invaluable for elucidating detailed structure-activity relationships and potentially identifying compounds with improved potency and selectivity profiles.
A Head-to-Head Comparison of Pipenzolate and Hyoscyamine for Researchers
Mechanism of Action: Targeting Muscarinic Acetylcholine (B1216132) Receptors
Both pipenzolate and hyoscyamine (B1674123) exert their effects by acting as competitive antagonists at muscarinic acetylcholine (ACh) receptors.[1][2] These receptors are pivotal in mediating the parasympathetic nervous system's control over various bodily functions, including smooth muscle contraction, glandular secretion, and heart rate. By blocking the action of acetylcholine, these drugs induce smooth muscle relaxation and reduce secretions, forming the basis of their therapeutic applications in gastrointestinal and urinary disorders.[1][2][3]
Hyoscyamine is a naturally occurring tropane (B1204802) alkaloid and is the levorotatory isomer of atropine.[4] It functions as a non-selective antagonist of all five muscarinic receptor subtypes (M1-M5).[2][4] This non-selectivity contributes to its wide range of effects on the salivary and bronchial glands, sweat glands, eyes, heart, bladder, and gastrointestinal tract.[2]
This compound bromide , a synthetic quaternary ammonium (B1175870) compound, also acts as a muscarinic receptor antagonist.[1] Some evidence suggests it may predominantly affect the M2 and M3 receptor subtypes, which are primarily located in the smooth muscles of the gastrointestinal tract, bladder, and airways.[5]
The differing receptor selectivity profiles may account for variations in their clinical effects and side-effect profiles.
Pharmacological and Pharmacokinetic Profiles: A Comparative Overview
A direct comparison of the pharmacological and pharmacokinetic parameters of this compound and hyoscyamine is limited by the scarcity of publicly available, quantitative data for this compound. However, the available information for each compound is summarized below.
| Parameter | This compound | Hyoscyamine |
| Mechanism of Action | Muscarinic acetylcholine receptor antagonist, potentially with some preference for M2 and M3 subtypes.[1][5] | Non-selective muscarinic acetylcholine receptor antagonist (M1-M5).[2][4] |
| Route of Administration | Oral.[6] | Oral, sublingual, injection.[7] |
| Oral Bioavailability | Data not available. Absorption can be influenced by food.[6] | Well absorbed orally.[5] Sublingual administration is also effective.[8] |
| Protein Binding | Data not available.[6] | Approximately 50%.[5][7] |
| Metabolism | May undergo metabolism in the liver.[6] | Metabolized in the liver.[5][7] |
| Elimination Half-life | Data not available. | 3-5 hours (immediate-release).[7] |
| Excretion | The drug and its metabolites are excreted through the kidneys.[6] | Primarily excreted in the urine.[5][7] |
Signaling Pathways and Experimental Workflows
The mechanism of action of both this compound and hyoscyamine involves the blockade of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The following diagram illustrates the general signaling pathway affected by these antagonists.
Caption: General signaling pathway of muscarinic receptors and the inhibitory action of antagonists.
Experimental Workflow: In Vitro Assessment of Antispasmodic Activity
A common experimental approach to evaluate the antispasmodic effects of compounds like this compound and hyoscyamine involves the use of isolated tissue preparations, such as the guinea pig ileum or rabbit jejunum. The following diagram outlines a typical workflow for such an experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. hyoscyamine [glowm.com]
- 6. Hyoscyamine Sulfate Sublingual Tablets 0.125 mg [dailymed.nlm.nih.gov]
- 7. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 8. A prospective, double-blind trial of L-hyoscyamine versus glucagon for the inhibition of small intestinal motility during ERCP - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Potency Showdown: Pipenzolate vs. Scopolamine
In the landscape of muscarinic receptor antagonists, both pipenzolate and scopolamine (B1681570) are recognized for their anticholinergic properties, which are harnessed for various therapeutic applications. Scopolamine is well-documented for its effects on the central nervous system, particularly in the prevention of motion sickness and postoperative nausea and vomiting, while also being used in research to induce cognitive impairment models.[1][2] this compound bromide is primarily utilized as a smooth muscle relaxant for the management of gastrointestinal spasms.[3][4] This guide provides a comparative overview of the in vivo potency of these two agents, drawing from available experimental data.
Due to a lack of direct head-to-head in vivo studies, this comparison synthesizes data from separate investigations to provide a relative understanding of their potency.
Quantitative Potency Comparison
A direct comparison of in vivo potency through metrics like the median effective dose (ED50) is challenging due to the limited availability of public data for this compound. However, we can collate the available data for scopolamine to establish a benchmark for its anticholinergic activity.
| Compound | Animal Model | Endpoint | Route of Administration | Potency (ED50) | Reference |
| Scopolamine | Primate | Anticonvulsant | Not Specified | 0.031 mg/kg | [5] |
| Scopolamine | Rat | Anticonvulsant | Not Specified | 0.10 mg/kg | [5] |
| Scopolamine | Guinea Pig | Anticonvulsant | Not Specified | 0.12 mg/kg | [5] |
| This compound | - | Gastrointestinal Spasms | Oral | 2-3 mg (Therapeutic Dose) | [4] |
Note: The therapeutic dose for this compound is not an ED50 value and is provided for contextual purposes only. The absence of ED50 data for this compound in the public domain prevents a direct potency comparison with scopolamine.
Signaling Pathway of Muscarinic Antagonists
This compound and scopolamine are competitive antagonists of acetylcholine (B1216132) at muscarinic receptors.[3][6] The primary mechanism for their effects on salivary glands and gastrointestinal smooth muscle involves the blockade of M3 muscarinic receptors. This action inhibits the downstream signaling cascade that leads to physiological responses such as salivation and muscle contraction.
Experimental Protocols
To determine the in vivo potency of muscarinic antagonists like this compound and scopolamine, standardized experimental protocols are employed. Below are detailed methodologies for two key assays.
Inhibition of Pilocarpine-Induced Salivation
This assay measures the ability of an antagonist to inhibit salivation induced by a muscarinic agonist, pilocarpine (B147212).
-
Animal Model: Male Wistar or Sprague-Dawley rats (250-300g) are commonly used.[7]
-
Anesthesia: Animals are anesthetized to facilitate saliva collection and minimize distress. Urethane is often chosen as it has minimal impact on salivary secretion.[7]
-
Surgical Preparation: A tracheotomy is performed to ensure a clear airway, and the esophagus is ligated to prevent swallowing of saliva.[7]
-
Drug Administration:
-
The antagonist (this compound or scopolamine) or vehicle is administered, typically intravenously (i.v.) for a rapid dose-response assessment.
-
After a predetermined time for the antagonist to take effect, a standard dose of pilocarpine hydrochloride is administered to stimulate salivation.[7]
-
-
Saliva Collection: Saliva is collected for a set period using pre-weighed cotton swabs placed in the animal's mouth.[8]
-
Measurement: The amount of saliva is determined by the change in weight of the cotton swabs.
-
Data Analysis: The percentage inhibition of salivation by the antagonist is calculated relative to the vehicle control group, and an ED50 value can be determined from the dose-response curve.
Measurement of Gastrointestinal Motility
This protocol assesses the effect of the antagonists on the transit of a non-absorbable marker through the gastrointestinal tract.
-
Animal Model: Mice or rats are typically used.
-
Fasting: Animals are fasted overnight with free access to water to ensure an empty stomach.
-
Drug Administration: The test compound (this compound or scopolamine) or vehicle is administered orally or via injection.
-
Marker Administration: After a specific time, a non-absorbable marker (e.g., charcoal meal, phenol (B47542) red) is given orally.[9]
-
Transit Time: After a set period, the animals are euthanized, and the gastrointestinal tract is carefully dissected. The distance traveled by the marker is measured and expressed as a percentage of the total length of the small intestine.
-
Data Analysis: The inhibition of gastrointestinal transit is calculated by comparing the distance traveled in the drug-treated groups to the vehicle control group. This allows for the determination of a dose-response relationship and calculation of an ED50.
References
- 1. Scopolamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Scopolamine (hyoscine) for preventing and treating motion sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound Bromide used for? [synapse.patsnap.com]
- 4. This compound-methylbromide - Mechanism, Indication, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ijper.org [ijper.org]
Pipenzolate Bromide Immunoassay Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Structural Comparison of Muscarinic Antagonists
Pipenzolate bromide is a quaternary ammonium (B1175870) compound that acts as an antimuscarinic agent by antagonizing acetylcholine (B1216132) receptors.[1][2] Its chemical structure shares features with other anticholinergic drugs, which can be a source of cross-reactivity in immunoassays designed to detect a specific molecule within this class. The degree of cross-reactivity is dependent on the specific antibody used in the assay and its binding affinity for different structural analogues.[3][4]
Below is a comparison of the chemical structures of this compound bromide, atropine (B194438), scopolamine (B1681570), and glycopyrrolate (B1671915).
-
This compound Bromide: Features a piperidinium (B107235) core with a benzilate ester group.[5][6][7]
-
Atropine: Contains a tropane (B1204802) ring structure. It is a racemic mixture of d-hyoscyamine and l-hyoscyamine.[8][9][10][11][12]
-
Scopolamine: Also based on a tropane alkaloid structure, closely related to atropine.[13][14][15][16][17]
-
Glycopyrrolate: A quaternary ammonium compound with a pyrrolidinium (B1226570) ring and a cyclopentylmandelate ester.[18][19][20][21][22]
The shared ester and bulky aromatic groups could potentially be recognized by antibodies raised against any of these molecules, leading to cross-reactivity.
Cross-Reactivity Data for Structurally Similar Compounds
While specific data for this compound bromide is lacking, studies on immunoassays for other muscarinic antagonists provide insights into potential cross-reactivity.
| Compound | Immunoassay Target | Cross-Reactivity | Reference |
| Atropine | Opiates (Biosite Triage) | Detected as a cross-reactant | [23] |
| Scopolamine | Scopolamine | A monoclonal antibody for a scopolamine ELISA showed weak cross-reactivity with atropine. | [24] |
| Scopolamine & Hyoscyamine (B1674123) | Tropane Alkaloids | A dipstick immunoassay was developed for the detection of both hyoscyamine and scopolamine with similar sensitivity. | [25] |
| Glycopyrrolate | Not specified | No specific cross-reactivity data found in the provided search results. |
This limited data suggests that while antibodies can be highly specific, cross-reactivity among structurally related muscarinic antagonists can occur. The development of highly specific monoclonal antibodies can minimize this, as demonstrated in the scopolamine immunoassay where cross-reactivity with atropine was weak.[24]
Mechanism of Action: Muscarinic Antagonism
This compound bromide and related compounds exert their effects by blocking the action of acetylcholine at muscarinic receptors. This antagonism prevents the "rest-and-digest" response of the parasympathetic nervous system. The following diagram illustrates this signaling pathway.
Caption: Mechanism of action of this compound bromide as a muscarinic antagonist.
Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA
For researchers aiming to determine the cross-reactivity of this compound bromide in an immunoassay, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a suitable method for small molecules.[26][27][28][29] The following is a generalized protocol.
Principle
In a competitive ELISA, a known amount of antigen (e.g., a this compound bromide conjugate) is coated onto a microplate. The sample containing the analyte of interest (this compound bromide or a potentially cross-reacting compound) is pre-incubated with a limited amount of a specific primary antibody. This mixture is then added to the coated plate. The free analyte in the sample competes with the coated antigen for binding to the antibody. A secondary enzyme-conjugated antibody is then added, followed by a substrate to produce a measurable signal. The signal intensity is inversely proportional to the concentration of the analyte in the sample.
Materials
-
Microtiter plates
-
This compound bromide standard
-
Structurally related compounds (atropine, scopolamine, glycopyrrolate, etc.)
-
This compound bromide-protein conjugate (for coating)
-
Primary antibody specific to this compound bromide
-
Enzyme-conjugated secondary antibody
-
Coating, blocking, and wash buffers
-
Substrate solution
-
Stop solution
-
Microplate reader
Workflow
Caption: A generalized workflow for a competitive ELISA to determine cross-reactivity.
Data Analysis
The concentration of each compound that causes a 50% reduction in the maximum signal (IC50) is determined. The percent cross-reactivity can then be calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound Bromide / IC50 of Test Compound) x 100
Conclusion
While direct experimental data on the cross-reactivity of this compound bromide in immunoassays is not currently available in the public domain, an analysis of its chemical structure in comparison to other muscarinic antagonists suggests a potential for cross-reactivity. The degree of this cross-reactivity would be highly dependent on the specific antibody used in an assay. For definitive results, it is imperative for researchers to perform validation studies, such as a competitive ELISA, to assess the cross-reactivity of this compound bromide and other structurally related compounds in their specific immunoassay. This will ensure the accuracy and reliability of the assay for its intended application.
References
- 1. This compound bromide - Wikipedia [en.wikipedia.org]
- 2. CAS 125-51-9: this compound bromide | CymitQuimica [cymitquimica.com]
- 3. blog.averhealth.com [blog.averhealth.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. This compound Bromide [drugfuture.com]
- 6. This compound Bromide | C22H28BrNO3 | CID 657306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Atropine: Structure, Uses, Mechanism & Side Effects [vedantu.com]
- 9. Atropine | 51-55-8 [chemicalbook.com]
- 10. Atropine [webbook.nist.gov]
- 11. Atropine - Wikipedia [en.wikipedia.org]
- 12. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Scopolamine - Wikipedia [en.wikipedia.org]
- 14. Scopolamine(1+) | C17H22NO4+ | CID 11870469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. Scopolamine [drugfuture.com]
- 17. CAS 138-12-5: (-)-SCOPOLAMINE | CymitQuimica [cymitquimica.com]
- 18. Glycopyrrolate [webbook.nist.gov]
- 19. Facebook [cancer.gov]
- 20. Glycopyrrolate | C19H28BrNO3 | CID 11693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. glycopyrrolate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 22. Glycopyrrolate [drugfuture.com]
- 23. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A monoclonal antibody to scopolamine and its use for competitive enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Intra- and inter-laboratory validation of a dipstick immunoassay for the detection of tropane alkaloids hyoscyamine and scopolamine in animal feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 29. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Pipenzolate: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of pipenzolate, ensuring that laboratory practices align with regulatory standards and contribute to a culture of safety.
This compound bromide, a quaternary ammonium (B1175870) compound, requires careful handling and disposal due to its potential hazards. The following information is synthesized from safety data sheets and general pharmaceutical waste guidelines to provide a clear operational plan.
Key Data for this compound Bromide Disposal
To facilitate a quick assessment for disposal, the following table summarizes the pertinent information for this compound bromide.
| Characteristic | Information | Citation |
| Chemical Name | Mepenzolate (bromide) | [1] |
| Synonyms | 3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-1,1-dimethyl-piperidinium, monobromide; NSC 4358 | [1] |
| CAS Number | 76-90-4 | [1] |
| Primary Hazard | Harmful if swallowed (Acute toxicity - oral 4, H302) | [1] |
| Disposal Precautionary Statement | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | [1] |
| Environmental Hazards | Do not allow to enter sewers/ surface or ground water. | [1] |
Step-by-Step Disposal Protocol for this compound
Adherence to a standardized disposal protocol is paramount to ensure the safety of laboratory personnel and minimize environmental impact. The following procedure outlines the necessary steps for the proper disposal of this compound.
1. Waste Identification and Classification:
-
Initial Assessment: Determine if the this compound waste is contaminated with other substances. If it is mixed with other hazardous materials, the disposal protocol for the most hazardous substance should be followed.
-
Regulatory Classification: While the provided Safety Data Sheet (SDS) does not classify this compound as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is crucial to consult local and institutional regulations, as state or local laws may be more stringent.[2][3] Pharmaceutical waste is broadly categorized as hazardous or non-hazardous.[3] In the absence of a specific federal classification, treating it as a non-hazardous pharmaceutical waste is a common practice, but always err on the side of caution.[4]
2. Segregation and Containment:
-
Dedicated Waste Container: Segregate this compound waste from other laboratory waste streams.[3]
-
Proper Labeling: Use a designated and clearly labeled container for "Non-Hazardous Pharmaceutical Waste" or as required by your institution's waste management plan. The container should be in good condition and compatible with the chemical.
-
Secure Closure: Ensure the waste container is securely closed to prevent spills.
3. Collection and Storage:
-
Accumulation: Store the waste container in a designated, secure area away from incompatible materials.
-
Trained Personnel: Collection of pharmaceutical waste should be handled by personnel trained in hazardous waste management.[3]
4. Final Disposal:
-
Licensed Waste Hauler: Arrange for the collection of the this compound waste by a licensed and reputable hazardous or medical waste disposal company.
-
Incineration: The generally accepted final disposal method for non-hazardous pharmaceutical waste is incineration at a permitted facility.[5] This method is preferable to landfilling to prevent the potential for environmental contamination.[6][7]
-
Documentation: Maintain a record of the disposal, including the date, quantity, and the waste management company used, in accordance with your institution's policies and any applicable regulations.
Important Considerations:
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.[8] This practice is prohibited for hazardous waste pharmaceuticals and is a poor practice for all chemical waste to prevent water contamination.[6][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling this compound waste.
-
Consult EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific guidance on waste disposal procedures and regulatory compliance.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. danielshealth.com [danielshealth.com]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. sandiegocounty.gov [sandiegocounty.gov]
- 6. Pharmaceutical Pollution in Aquatic Environments: A Concise Review of Environmental Impacts and Bioremediation Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The environmental side effects of medication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trihydro.com [trihydro.com]
- 9. Environmental pollution with psychiatric drugs - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Pipenzolate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for the handling of Pipenzolate. It is designed to be a preferred source for laboratory safety and chemical handling, offering procedural, step-by-step guidance to ensure the safe and effective use of this compound in a research environment.
Personal Protective Equipment (PPE) and Handling
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety glasses or goggles | Should be worn to protect against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves | Material should be impermeable and resistant to the product. Nitrile gloves are a common choice. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination. |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Required when dusts are generated or if working in poorly ventilated areas. |
Safe Handling Practices:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]
-
Take precautionary measures against static discharge.[2]
Storage and Disposal Plans
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[1]
-
Keep away from sources of ignition.[2]
-
Store locked up or in an area accessible only to qualified or authorized personnel.[1]
Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[2]
-
Do not allow the product to enter sewers or surface and ground water.[2]
-
For spills, take up the material mechanically and dispose of it properly, avoiding dust generation.[2]
Hazard Identification and First Aid
| Hazard | Description | First Aid Measures |
| Oral Toxicity | Harmful if swallowed.[2][3] | If swallowed, call a poison center or doctor immediately. Rinse mouth.[2] |
| Inhalation | May cause respiratory irritation. | If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |
| Skin Contact | Generally does not irritate the skin.[2] | Wash with soap and water. |
| Eye Contact | May cause eye irritation. | Rinse opened eye for several minutes under running water. |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
